Cyclopropene
Description
Structure
3D Structure
Properties
CAS No. |
2781-85-3 |
|---|---|
Molecular Formula |
C3H4 |
Molecular Weight |
40.06 g/mol |
IUPAC Name |
cyclopropene |
InChI |
InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |
InChI Key |
OOXWYYGXTJLWHA-UHFFFAOYSA-N |
SMILES |
C1C=C1 |
Canonical SMILES |
C1C=C1 |
Other CAS No. |
16165-40-5 |
Synonyms |
cyclopropene |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a Strained Ring: A Technical History of Cyclopropene's Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – Cyclopropene, the most strained of all cycloalkenes, has captivated and challenged organic chemists for over a century. Its unique three-membered ring structure, containing a double bond, imparts exceptional reactivity, making it a valuable, albeit elusive, building block in modern organic synthesis. This technical guide delves into the history of its discovery, from early theoretical evidence to its first isolation, and details the evolution of its synthetic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this fascinating molecule.
The Discovery: From Postulation to Fleeting Existence
The journey to understanding this compound began not with its isolation, but with indirect evidence of its formation. In 1922, Russian chemists N. J. Dem'yanov and M. Doyarenko conducted the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at high temperatures (300–330 °C).[1][2] This Hofmann elimination reaction yielded a mixture of products, including a small fraction, approximately 5%, of a highly unsaturated hydrocarbon identified as this compound.[1][2] Although not isolated as a pure substance at the time, this experiment provided the first confirmed synthesis and tangible proof of this compound's existence.[1]
It would be several decades before this compound could be tamed. In 1963, M. J. Schlatter significantly improved upon the original pyrolytic method by using platinized asbestos as a catalyst, achieving a remarkable 45% yield and enabling the isolation and characterization of this highly reactive gas for the first time.[1]
The Evolution of this compound Synthesis
The inherent ring strain of this compound, a consequence of its compressed bond angles, makes it prone to polymerization and isomerization, posing a significant synthetic challenge.[1] Over the years, chemists have developed several strategies to overcome these hurdles, moving from harsh elimination reactions to more controlled and versatile methods.
Elimination Reactions
Elimination reactions from saturated cyclopropane precursors were the earliest successful strategies. These methods involve the removal of two substituents from adjacent carbon atoms to form the double bond.
-
Hofmann Elimination: As pioneered by Dem'yanov and Doyarenko, this method relies on the thermal decomposition of a quaternary ammonium hydroxide. While historically significant, it offers low yields of the desired product.[1][2]
-
Dehydrohalogenation: A more practical and widely used approach involves the removal of a hydrogen halide (HX) from a halocyclopropane. The dehydrohalogenation of allyl chloride with a strong base like sodium amide (NaNH₂) produces this compound in about 10% yield.[1][2] A significant improvement was the use of sodium bis(trimethylsilyl)amide (NaHMDS), which increased the yield to approximately 40%.[1][2]
Carbene Addition to Alkynes
A major breakthrough in the synthesis of this compound derivatives was the development of carbene addition reactions. This method involves the [2+1] cycloaddition of a carbene, a highly reactive species with a divalent carbon atom, to an alkyne.
This approach is particularly valuable as it allows for the construction of substituted cyclopropenes with a high degree of control. The reaction is typically catalyzed by transition metals, most commonly copper (Cu) or rhodium (Rh) salts, which modulate the reactivity of the carbene generated from a diazo compound precursor, such as ethyl diazoacetate.[1]
Quantitative Overview of Key Synthetic Methods
The following table summarizes the quantitative data for the principal methods used in the synthesis of the parent this compound.
| Method | Precursor | Reagents/Catalyst | Conditions | Yield (%) |
| Hofmann Elimination | Trimethylcyclopropyl-ammonium hydroxide | Platinized Clay | ~300 °C | ~5 |
| Improved Pyrolysis | Trimethylcyclopropyl-ammonium hydroxide | Platinized Asbestos | 320–330 °C | 45 |
| Dehydrohalogenation | Allyl Chloride | Sodium Amide (NaNH₂) | 80 °C | ~10 |
| Dehydrohalogenation | Allyl Chloride | Sodium bis(trimethylsilyl)amide | Boiling Toluene | ~40 |
Detailed Experimental Protocol: Synthesis of this compound via Dehydrohalogenation
The following protocol is adapted from the robust procedure for generating this compound from allyl chloride using sodium bis(trimethylsilyl)amide. This method offers a significant improvement in yield and purity over earlier elimination techniques.
Materials:
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Toluene, anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
-
250 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Cold trap (e.g., Dewar condenser with dry ice/acetone bath, –78 °C)
Procedure:
-
Setup: Assemble the glassware, ensuring it is flame-dried or oven-dried before use. The setup consists of the three-necked flask equipped with the dropping funnel, reflux condenser, and a gas outlet tube leading to the cold trap. Maintain a positive pressure of inert gas (Argon) throughout the experiment.
-
Reagents: Charge the flask with sodium bis(trimethylsilyl)amide (0.192 mol) and 150 mL of anhydrous toluene.
-
Reflux: Heat the resulting solution to a vigorous reflux.
-
Addition: Add allyl chloride (0.169 mol) dropwise from the dropping funnel over a period of 45-60 minutes. The gaseous this compound product will form immediately.
-
Collection: The stream of inert gas will carry the volatile this compound through the reflux condenser and into the cold trap, where it will condense as a colorless liquid at –78 °C.
-
Completion: Continue the reflux for an additional 30 minutes after the addition is complete to ensure all the this compound has been collected.
-
Yield: This procedure typically yields approximately 2.6 g (40%) of this compound, with high purity.
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Allyl chloride is toxic and flammable. Sodium bis(trimethylsilyl)amide is a strong base and is moisture-sensitive. This compound is a highly volatile and reactive gas.
Visualizing the Synthetic Evolution
The progression of this compound synthesis showcases a clear evolution from low-yield, high-temperature methods to more controlled, higher-yield chemical transformations.
Caption: Historical progression of this compound synthesis methods.
The logical workflow for synthesizing this compound derivatives via the now-common carbene addition route is outlined below.
References
Theoretical Studies of Cyclopropene Bonding and Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopropene, the simplest cycloalkene, presents a fascinating case study in chemical bonding and structural theory. Its highly strained three-membered ring, containing a double bond, imparts unique reactivity and electronic properties that have been the subject of extensive theoretical investigation. This guide provides a comprehensive overview of the theoretical models that describe this compound's structure and bonding, supported by quantitative data from computational studies and detailed experimental protocols.
Core Bonding Theories: Explaining the Strain
The bonding in this compound cannot be adequately described by simple hybridization models. Two primary theories, the Walsh model and the Coulson-Moffitt model, provide more sophisticated frameworks for understanding its electronic structure.
The Walsh Model: A Molecular Orbital Approach
The Walsh model for cyclopropane, which can be adapted for this compound, posits a set of molecular orbitals derived from the interactions of the frontier orbitals of methylene (CH₂) fragments.[1][2] In this model, the carbon atoms involved in the carbon-carbon single bonds are considered to be sp² hybridized.[2] The remaining p-orbitals on these carbons, lying in the plane of the ring, overlap to form a three-center bond. The double bond is formed in the conventional way from the overlap of p-orbitals perpendicular to the ring plane. This model successfully explains the high degree of p-character in the C-C single bonds and the molecule's propensity for reactions where the ring opens.
The Coulson-Moffitt (Bent-Bond) Model: A Valence Bond Perspective
The Coulson-Moffitt model, also initially proposed for cyclopropane, describes the carbon-carbon single bonds as "bent" or "banana" bonds.[3][4][5] Due to the geometric constraint of the 60° internal angle, which is a significant deviation from the ideal sp³ bond angle of 109.5°, the hybrid orbitals used for C-C bonding are directed away from the internuclear axis.[4][5] This outward curvature of the electron density results in weaker C-C single bonds compared to those in acyclic alkanes, contributing to the high ring strain.[4] For this compound, this model suggests that the alkene carbons utilize sp²-like orbitals for the double bond and orbitals with increased p-character for the C-C single bonds.[6]
Quantitative Structural and Energetic Data
Theoretical calculations have provided precise data on the geometry and strain energy of this compound. These computational findings are in excellent agreement with experimental results.
| Parameter | Theoretical Value | Experimental Value | Reference(s) |
| C=C Bond Length | 1.286 Å | 1.286 ± 0.04 Å | [7] |
| C-C Bond Length | 1.510 Å | 1.525 ± 0.02 Å | [7] |
| C-H (vinyl) Bond Length | 1.070 Å | 1.087 ± 0.04 Å (average C-H) | [7] |
| C-H (methylene) Bond Length | 1.088 Å | 1.087 ± 0.04 Å (average C-H) | [7] |
| C-C-C Angle | ~51° | ~51° | [6] |
| Strain Energy | 54.1 kcal/mol | ~55 kcal/mol | [8] |
Methodologies in Theoretical Studies
The theoretical data presented above are the result of sophisticated computational chemistry techniques. A typical workflow for the theoretical study of this compound's structure and bonding is outlined below.
Computational Protocols
A variety of ab initio and density functional theory (DFT) methods have been employed to study this compound.
-
Geometry Optimization: The initial step involves finding the minimum energy structure of the molecule. This is commonly performed using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or DFT with functionals such as B3LYP.[9][10]
-
Basis Sets: The accuracy of the calculations is highly dependent on the basis set used to describe the atomic orbitals. The Pople-style basis sets, such as 6-31G*, are frequently used for geometry optimizations and frequency calculations.[9][10]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Energy Calculations: More accurate single-point energy calculations are often performed on the optimized geometries using higher levels of theory, such as coupled-cluster (CC) methods or larger basis sets, to obtain reliable energetic data like strain energy.[8]
-
Strain Energy Calculation: The ring strain energy is typically determined using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. For example, the strain energy of this compound can be calculated from the enthalpy change of the following reaction: this compound + 3CH₄ → CH₃-CH=CH₂ + CH₃-CH₃
Visualizing Theoretical Concepts
The following diagrams, generated using the DOT language, illustrate the key theoretical models and a typical experimental workflow.
Caption: Coulson-Moffitt model of this compound showing bent bonds.
References
- 1. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 2. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
Unlocking Molecular Reactivity: A Technical Guide to the Computational Analysis of Cyclopropene Ring Strain
For Immediate Release
A Deep Dive into the Energetic Heart of a Unique Carbocycle for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and experimental methodologies used to analyze the significant ring strain of cyclopropene. Possessing one of the highest strain energies among carbocycles, this compound and its derivatives are pivotal in various chemical transformations and hold immense potential in the development of novel therapeutics and materials. This document details the theoretical underpinnings of its reactivity, presents quantitative data from modern analytical techniques, outlines experimental protocols for its characterization, and visualizes key analytical workflows.
The Theoretical Framework of this compound's Strain
This compound's high reactivity is a direct consequence of its substantial ring strain, which is a combination of angle strain and torsional strain. The molecule's rigid, triangular geometry forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons. This deviation leads to inefficient orbital overlap, creating "bent" or "banana" bonds, and a considerable amount of stored potential energy.
Furthermore, the molecule experiences torsional strain due to the eclipsing interactions of the hydrogen atoms. Computational methods, particularly molecular orbital (MO) theory, provide a deeper understanding of the electronic structure contributing to this strain. The Walsh model, for instance, describes the bonding in terms of a set of molecular orbitals that rationalize the high energy of the system and its propensity to undergo ring-opening reactions.
Quantifying the Strain: A Comparative Data Analysis
The strain energy of this compound has been extensively studied using both experimental and computational techniques. The following tables summarize key quantitative data, offering a comparative look at the values obtained through different methodologies.
Table 1: Strain Energy of this compound from Various Computational Methods
| Computational Method | Basis Set/Level of Theory | Calculated Strain Energy (kcal/mol) |
| Ab Initio (G2 Theory) | - | 54.1[1] |
| Ab Initio (G3 Theory) | - | Data not explicitly found for G3 |
| Ab Initio (CBS-Q) | - | Data not explicitly found for CBS-Q |
| Density Functional Theory (DFT) | ωB97M-D4/Def2-TZVPP | Specific value not provided, but used as a benchmark[2] |
| Machine Learning | AIMNet2 | Specific value not provided, but workflow is validated against DFT[2] |
Table 2: Experimental and Computationally-Derived Thermochemical Data for Cyclopropane (as a reference)
| Property | Experimental Value (kcal/mol) | Computational Method | Calculated Value (kcal/mol) |
| Heat of Combustion (ΔH°c) | -499.85 ± 0.13[3] | - | - |
| Heat of Formation (ΔH°f) | +12.74 ± 0.14[3] | G2(MP2) | +13.2 |
| Strain Energy | ~27.5[1] | Various | 27.6 - 28.13[4] |
Experimental Determination of Ring Strain: Detailed Protocols
The experimental quantification of ring strain in highly volatile and reactive molecules like this compound relies on precise thermochemical measurements. The two primary methods are combustion calorimetry and determination of the enthalpy of hydrogenation.
Combustion Calorimetry
This technique measures the heat released during the complete combustion of a substance. The strain energy is then derived from the difference between the experimental heat of formation and a theoretical strain-free value calculated from group increments.
Experimental Protocol:
-
Sample Preparation: A precise mass of the purified this compound sample is encapsulated in a fragile ampoule or a container suitable for volatile liquids.
-
Calorimeter Setup: A bomb calorimeter is used, which is a constant-volume device. The bomb is charged with a known amount of the sample and pressurized with an excess of pure oxygen (typically ~30 atm) to ensure complete combustion.
-
Ignition and Data Acquisition: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is monitored with high precision over time.
-
Calibration: The calorimeter is calibrated by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion, the standard enthalpy of formation (ΔH°f) is determined.
-
Strain Energy Calculation: The strain energy is calculated using the following equation: Strain Energy = ΔH°f (experimental) - ΔH°f (strain-free reference)
Enthalpy of Hydrogenation
This method measures the heat released when a compound is hydrogenated. For this compound, this involves its conversion to cyclopropane. The enthalpy of hydrogenation is directly related to the stability of the molecule, with more strained compounds releasing more heat.
Experimental Protocol:
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as platinum or palladium on a support, is placed in a reaction calorimeter.
-
Reactant Introduction: A known amount of this compound is introduced into the calorimeter containing the catalyst and a suitable solvent.
-
Hydrogenation: A stream of hydrogen gas is passed through the reaction mixture, and the heat evolved during the exothermic hydrogenation reaction is measured by the temperature change of the system.
-
Calibration: The calorimeter is calibrated using a reaction with a known enthalpy change.
-
Data Analysis: The enthalpy of hydrogenation (ΔH°hyd) is calculated from the heat evolved and the moles of this compound reacted. The strain energy can be related to the difference in the heats of hydrogenation of the strained molecule and a strain-free analogue.
Visualizing the Analysis: Workflows and Pathways
The computational analysis of this compound ring strain and its reactivity involves well-defined workflows and can be conceptualized through reaction pathways.
Caption: Workflow for Computational Strain Energy Analysis.
Caption: this compound in Bioorthogonal Ligation.
Conclusion: Harnessing Strain for Chemical Innovation
The pronounced ring strain of this compound is not a liability but a powerful driving force for a myriad of chemical reactions. A thorough understanding of its energetic properties, achieved through a synergistic combination of computational analysis and experimental validation, is paramount for its application in drug discovery, materials science, and chemical biology. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to harness the unique reactivity of this fascinating molecule. As computational power and experimental techniques continue to advance, our ability to predict and control the outcomes of strain-driven reactions will undoubtedly lead to further innovations in chemical synthesis and molecular design.
References
Spectroscopic Analysis of Cyclopropene and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropene and its derivatives are a class of strained ring systems that have garnered significant interest in organic chemistry, materials science, and drug development due to their unique reactivity and potential as bioorthogonal reporters. The inherent ring strain of the this compound moiety imparts distinct spectroscopic signatures that are crucial for their characterization and the elucidation of their roles in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this compound and its derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide summarizes key quantitative data, outlines detailed experimental protocols, and presents logical workflows for the spectroscopic characterization of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the connectivity and chemical environment of atoms. The strained nature of the this compound ring results in characteristic chemical shifts for the olefinic and allylic protons and carbons.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Proton Type | Typical ¹H Chemical Shift (ppm) | Notes |
| Olefinic (vinylic) C-H | 7.0 - 7.5 | Highly deshielded due to the sp² hybridization and ring strain. |
| Methylene (CH₂) C-H | 0.9 - 1.5 | Shielded, appearing in the aliphatic region. |
| Substituted C-H | Variable | Dependent on the nature of the substituent. |
| Carbon Type | Typical ¹³C Chemical Shift (ppm) | Notes |
| Olefinic C=C | 105 - 120 | Deshielded, characteristic of sp² carbons in a strained ring. |
| Methylene CH₂ | 2 - 10 | Highly shielded due to the unique electronic environment of the strained ring.[1] |
| Substituted Carbon | Variable | Dependent on the nature of the substituent. |
Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.
A specific example for the parent this compound molecule shows olefinic proton signals at approximately 7.06 ppm and methylene proton signals around 0.93 ppm.[2] The carbon-13 NMR spectrum of cyclopropane, a related strained ring, shows a signal at -2.7 ppm, highlighting the significant shielding effect of the three-membered ring.[1]
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 1-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆). Ensure the solvent is of high purity (≥99.8% D) to minimize residual solvent signals. For quantitative NMR (qNMR), a calibrated internal standard is added.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
-
-
2D NMR Experiments (for complex structures):
-
Perform COSY (Correlation Spectroscopy) experiments to establish ¹H-¹H coupling networks.
-
Utilize HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of quaternary carbons and different functional groups.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra and reference the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule. The high degree of ring strain in this compound derivatives gives rise to characteristic vibrational modes.
Data Presentation: IR and Raman Frequencies
The following table summarizes key vibrational frequencies for this compound and its derivatives. Frequencies are given in reciprocal centimeters (cm⁻¹).
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| =C-H Stretch | 3100 - 3150 | 3100 - 3150 | Characteristic of vinylic C-H bonds. |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 | The position can be sensitive to substitution on the double bond. For methylene cyclopropane, a C=C stretching vibration is observed around 1742.2 cm⁻¹.[4] |
| CH₂ Scissoring | ~1450 | ~1450 | |
| Ring Breathing/Deformation | 1000 - 1200 | 1000 - 1200 | Often a strong and characteristic band in the Raman spectrum. For methylene cyclopropane, the ring breathing mode is identified at 1034 cm⁻¹ in the Raman spectrum.[4] |
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.
Experimental Protocols: IR and Raman Spectroscopy
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be mulled with Nujol and placed between salt plates, or ground with KBr powder and pressed into a pellet.
-
Solutions: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the spectral region of interest and placed in a solution cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample spectrum is then recorded.
-
The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Raman Spectroscopy:
-
Sample Preparation:
-
Liquids: The sample can be placed in a glass vial or a capillary tube.
-
Solids: The solid can be packed into a capillary tube or pressed into a pellet.
-
Aqueous solutions can be readily analyzed by Raman spectroscopy, which is a significant advantage over IR spectroscopy.[5]
-
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm) is used.[6]
-
Data Acquisition:
-
The laser is focused onto the sample.
-
The scattered light is collected, passed through a filter to remove the strong Rayleigh scattering, and dispersed by a grating onto a detector (e.g., a CCD camera).
-
The spectral resolution and acquisition time are adjusted to obtain a spectrum with a good signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of absorption bands are related to the nature of the chromophores present.
Data Presentation: UV-Vis Absorption Maxima
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| π → π | 200 - 250 | 1,000 - 10,000 | The exact position and intensity depend on the substituents on the this compound ring. The absorption maxima tend to shift to longer wavelengths (bathochromic shift) with increasing conjugation.[7] |
| n → π | 250 - 350 | 10 - 100 | Observed in this compound derivatives containing heteroatoms with non-bonding electrons (e.g., cyclopropenones). |
Table 3: Typical UV-Vis Absorption Maxima for this compound Derivatives. For example, some cyclopropylimines exhibit absorption maxima around 270-280 nm.[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, acetonitrile).
-
The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units to ensure linearity (Beer-Lambert Law).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
The instrument records the absorbance as a function of wavelength.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
Data Presentation: Mass Spectral Data
| Ion | Description | Notes |
| [M]⁺˙ | Molecular Ion | The ion corresponding to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound. For cyclopropane, the molecular ion is observed at m/z 42.[9] |
| [M-R]⁺ | Fragment Ions | Formed by the cleavage of bonds in the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. |
Table 4: General Mass Spectral Data for this compound Derivatives. The fragmentation of this compound derivatives often involves the loss of substituents or the opening of the strained ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable this compound derivatives. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for less volatile or thermally labile derivatives. The sample is separated by liquid chromatography before ionization.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[10] This is particularly useful for determining the molecular weight.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for larger molecules.[10]
-
-
Mass Analysis:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight (TOF), ion trap).
-
-
Detection:
-
The abundance of each ion is measured by a detector.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular weight is determined from the molecular ion peak (in EI-MS) or the pseudomolecular ion peak (in ESI-MS).
-
The fragmentation pattern is analyzed to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.[11]
-
Visualization of Analytical Workflows
Understanding the logical flow of spectroscopic analysis is crucial for efficient and effective characterization of novel this compound derivatives. The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.
Caption: Detailed workflow for NMR spectroscopic analysis of a this compound derivative.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a multifaceted process that relies on the synergistic application of various techniques. NMR spectroscopy provides the fundamental framework for structural elucidation, while IR and Raman spectroscopies offer insights into the functional groups present. UV-Vis spectroscopy characterizes the electronic properties, and mass spectrometry confirms the molecular weight and provides valuable fragmentation information. By following systematic experimental protocols and carefully interpreting the combined spectroscopic data, researchers can confidently characterize these unique and reactive molecules, paving the way for their application in diverse areas of chemical and biomedical research.
References
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound(2781-85-3) 1H NMR [m.chemicalbook.com]
- 3. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. plus.ac.at [plus.ac.at]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
- 11. benthamopen.com [benthamopen.com]
The Discovery and Biochemistry of Naturally Occurring Cyclopropene Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naturally occurring cyclopropene fatty acids (CPFAs), characterized by a unique and highly strained three-membered carbocyclic ring, represent a fascinating class of lipids with significant biological activities. First discovered in the mid-20th century, these compounds, primarily sterculic acid and malvalic acid, have been the subject of extensive research due to their potent inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and mechanism of action of CPFAs. It includes detailed experimental protocols for their isolation and analysis, quantitative data on their prevalence, and visualizations of key biochemical pathways and experimental workflows.
The Genesis of Discovery: Unraveling the Structure of a Novel Fatty Acid
The journey into the world of this compound fatty acids began in the 1950s with the investigation of seed oils from plants of the Malvales order. Pioneering work by J.R. Nunn in 1952 led to the successful isolation of a novel fatty acid from the seed oil of Sterculia foetida.[1] This compound, named sterculic acid, exhibited unusual chemical properties that hinted at a unique molecular structure. Shortly after, in 1957, malvalic acid, a homologue of sterculic acid with one less carbon atom, was discovered in Malva verticillata seed oil.[2]
The elucidation of the structure of these fatty acids was a significant challenge for chemists of the era. The presence of the highly reactive this compound ring made them susceptible to degradation under harsh analytical conditions. Through a combination of chemical degradation studies and spectroscopic analysis, the structures of sterculic acid (8-(2-octylcycloprop-1-en-1-yl)octanoic acid) and malvalic acid (7-(2-octylcycloprop-1-en-1-yl)heptanoic acid) were confirmed.
Experimental Protocols: The Foundational Work
The initial isolation and characterization of sterculic acid laid the groundwork for all subsequent research. The following protocol is a reconstruction of the methodologies employed by early researchers, based on available literature.
Protocol 1: Isolation of Sterculic Acid from Sterculia foetida Seeds
-
Oil Extraction:
-
Grind the kernels of Sterculia foetida seeds into a fine powder.
-
Extract the crude oil using a Soxhlet extractor with hexane as the solvent for 6-8 hours.
-
Remove the hexane under reduced pressure to yield the crude seed oil.
-
-
Saponification:
-
Reflux the crude oil with a 10% solution of potassium hydroxide in ethanol for 2 hours to hydrolyze the triglycerides into free fatty acids.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the free fatty acids.
-
Extract the fatty acids with diethyl ether, wash the ethereal solution with water until neutral, and dry over anhydrous sodium sulfate.
-
-
Urea Inclusion Complex Formation:
-
Dissolve the mixed fatty acids in methanol.
-
Add a saturated solution of urea in methanol. Saturated and monounsaturated fatty acids will form crystalline inclusion complexes with urea, while the bulky this compound ring of sterculic acid prevents its inclusion.
-
Cool the mixture to 0-4°C to facilitate crystallization of the urea complexes.
-
Filter the mixture to remove the crystalline urea adducts. The filtrate will be enriched in sterculic acid.
-
-
Purification:
-
Recover the enriched fatty acid fraction from the filtrate by evaporating the methanol.
-
Further purify the sterculic acid by low-temperature crystallization from acetone or by fractional distillation under high vacuum.
-
Quantitative Analysis of this compound Fatty Acids in Natural Sources
Sterculic and malvalic acids are found in varying concentrations in the seed oils of plants belonging to the Malvaceae, Sterculiaceae, and Bombacaceae families. The following table summarizes the quantitative data on the prevalence of these CPFAs in several plant species.
| Plant Species | Common Name | Sterculic Acid (%) | Malvalic Acid (%) | Reference(s) |
| Sterculia foetida | Java Olive | 30.2 - 78 | 5.1 - 10 | [3][4] |
| Sterculia apetala | Panama Tree | ~56.3 | ~2.55 | [5] |
| Sterculia mexicana | Mexican Sterculia | ~51.3 | - | [5] |
| Sterculia tragacantha | African Tragacanth | 30.2 | 5.1 | [4] |
| Sterculia tomentosa | 11.3 | 5.8 | [4] | |
| Gossypium hirsutum | Cottonseed | ~1 | ~1 | [6] |
| Ceiba pentandra | Kapok | ~12 | - | |
| Litchi chinensis | Lychee | - | - | [6] |
Note: The percentages represent the proportion of the specific this compound fatty acid relative to the total fatty acid content of the seed oil. These values can vary depending on the plant variety, growing conditions, and extraction methods.
Biosynthesis of this compound Fatty Acids
The biosynthetic pathway of sterculic and malvalic acids has been elucidated through labeling studies. The precursor for this pathway is oleic acid, a common 18-carbon monounsaturated fatty acid. The key steps involve the formation of a cyclopropane ring followed by desaturation to the this compound.
The proposed pathway is as follows:
-
Cyclopropanation: The double bond of oleic acid (specifically, oleoyl-CoA) is attacked by a methylene group donor, S-adenosylmethionine (SAM). This reaction is catalyzed by a cyclopropane fatty acyl phospholipid synthase, resulting in the formation of dihydrosterculic acid (a cyclopropane fatty acid).[7][8]
-
Desaturation: Dihydrosterculic acid is then desaturated by a desaturase enzyme to introduce a double bond within the cyclopropane ring, yielding sterculic acid.[7][8]
-
α-Oxidation: Malvalic acid is formed from sterculic acid through an α-oxidation process, which removes one carbon atom from the carboxylic acid end of the molecule.[7][8]
Caption: Biosynthesis of sterculic and malvalic acids from oleic acid.
Modern Analytical Techniques for CPFA Characterization
The analysis of CPFAs requires specialized techniques due to their reactivity and potential for co-elution with other fatty acids.
Gas Chromatography (GC)
Gas chromatography is a powerful tool for the quantitative analysis of fatty acids. However, the high temperatures of the GC inlet and column can cause degradation of the this compound ring. To overcome this, derivatization of the fatty acids is necessary.
Protocol 2: GC Analysis of CPFAs as Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction and Saponification: Follow steps 1 and 2 from Protocol 1.
-
Derivatization to FAMEs:
-
Acid-Catalyzed Methylation: Reflux the free fatty acids with 2% sulfuric acid in methanol for 2 hours.
-
Base-Catalyzed Transesterification: For intact lipids, transesterify with sodium methoxide in methanol at room temperature. This is a milder method that reduces the risk of this compound ring degradation.[9]
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column, such as one with a polyethylene glycol stationary phase.
-
Injector: Maintain a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs based on their boiling points and polarity.
-
Detector: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for identification based on the fragmentation patterns of the FAMEs.
-
Note on Derivatization for GC: An alternative derivatization involves the reaction of the this compound ring with methyl mercaptan to form a stable thioether, which can then be analyzed by GC.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a non-destructive technique that can be used to identify and quantify CPFAs without derivatization. The protons on the this compound ring have characteristic chemical shifts that allow for their unambiguous identification.
Protocol 3: ¹H NMR Analysis of CPFAs
-
Sample Preparation: Dissolve a known amount of the extracted oil or purified fatty acid mixture in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Signals: The protons of the this compound ring typically appear in the region of δ 0.7-0.9 ppm and δ 2.1-2.3 ppm. The olefinic protons of the this compound ring are highly deshielded and appear around δ 7.0 ppm.
-
-
Quantification: Integrate the area of the characteristic this compound proton signals and compare it to the integral of the internal standard to determine the concentration of the CPFAs.
Caption: General workflow for the analysis of this compound fatty acids.
Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase
The primary biological activity of sterculic acid is its potent inhibition of stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[1][11] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleic acid and palmitoleic acid, from their saturated fatty acid (SFA) precursors, stearic acid and palmitic acid, respectively.
The highly strained and reactive this compound ring of sterculic acid is thought to be responsible for its inhibitory activity. It is proposed that sterculic acid acts as a suicide inhibitor, covalently modifying a critical amino acid residue in the active site of SCD, thereby irreversibly inactivating the enzyme.
The inhibition of SCD by sterculic acid leads to a shift in the cellular fatty acid profile, with an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA/MUFA ratio has profound effects on cell membrane fluidity, lipid signaling, and overall cellular metabolism.
Caption: Mechanism of SCD1 inhibition by sterculic acid.
Experimental Protocols: Assessing SCD Inhibition
The inhibitory effect of sterculic acid on SCD can be quantified using in vitro enzyme assays.
Protocol 4: In Vitro SCD Inhibition Assay
-
Enzyme Source: Isolate microsomal fractions containing SCD from a suitable source, such as rat liver or cultured cells.
-
Substrate: Use a radiolabeled saturated fatty acyl-CoA, typically [¹⁴C]-stearoyl-CoA, as the substrate.
-
Incubation: Incubate the microsomal preparation with the radiolabeled substrate in the presence of varying concentrations of sterculic acid. Include a control group with no inhibitor.
-
Lipid Extraction and Separation: After the incubation period, stop the reaction and extract the total lipids.
-
Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish the saturated substrate from the monounsaturated product.
-
Quantification: Quantify the amount of radiolabeled monounsaturated fatty acid produced in each reaction using a scintillation counter.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of sterculic acid to determine the half-maximal inhibitory concentration (IC₅₀).
Conclusion and Future Perspectives
The discovery of naturally occurring this compound fatty acids opened a new chapter in lipid biochemistry. From their challenging isolation and structural elucidation to the understanding of their potent biological activity, sterculic and malvalic acids continue to be of great interest to the scientific community. Their specific inhibition of stearoyl-CoA desaturase makes them invaluable tools for studying lipid metabolism and holds therapeutic potential for metabolic diseases, including obesity, diabetes, and certain types of cancer. Further research into the precise molecular interactions between CPFAs and SCD, as well as the downstream effects of SCD inhibition, will undoubtedly uncover new avenues for drug development and a deeper understanding of cellular lipid homeostasis.
References
- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterculic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]
- 10. Gas-liquid chromatographic analysis of this compound fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Synthetic Routes for Cyclopropene Compounds
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the seminal, early synthetic routes to cyclopropene and its derivatives. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Logical relationships and experimental workflows are visualized through diagrams created using the DOT language.
Thermal Decomposition of Trimethylcyclopropylammonium Hydroxide
The first confirmed synthesis of this compound was achieved by Dem'yanov and Doyarenko through the thermal decomposition of trimethylcyclopropylammonium hydroxide.[1] This method, a variation of the Hofmann elimination, involves heating the quaternary ammonium salt over a catalyst.
Subsequent improvements by Schlatter significantly increased the yield of this process.[1]
Quantitative Data
| Method | Starting Material | Catalyst | Temperature (°C) | Yield (%) | Ref. |
| Dem'yanov & Doyarenko | Trimethylcyclopropylammonium hydroxide | Platinized Clay | ~300 | ~5 | [1] |
| Schlatter | Trimethylcyclopropylammonium hydroxide | Platinized Asbestos | 320 | Not specified | [1] |
Experimental Protocol
Schlatter's Improved Synthesis of this compound:
-
Apparatus: A pyrolysis tube packed with platinized asbestos is heated in a furnace. The outlet of the tube is connected to a series of cold traps to collect the volatile products.
-
Procedure:
-
Trimethylcyclopropylammonium hydroxide is prepared and introduced into the pyrolysis apparatus.
-
The pyrolysis tube is heated to 320 °C.
-
The starting material is slowly passed over the heated platinized asbestos catalyst.
-
The gaseous products, including this compound, are collected in the cold traps.
-
The collected condensate is then purified to isolate this compound. The primary byproducts are trimethylamine and dimethylcyclopropylamine.[1]
-
Reaction Pathway
Dehydrohalogenation of Allyl Chlorides
A more accessible and widely cited early route to this compound involves the dehydrohalogenation of allyl chloride using a strong base. Two key methods emerged from this strategy, utilizing different bases and reaction conditions.
Using Sodium Amide (Closs and Krantz Method)
Closs and Krantz developed a procedure using sodium amide in mineral oil.[1] While straightforward, this method generally results in lower yields.
Using Sodium bis(trimethylsilyl)amide
A significant improvement in yield and purity was achieved by using sodium bis(trimethylsilyl)amide as the base in a higher boiling solvent like toluene.[1]
Quantitative Data
| Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Sodium Amide | Mineral Oil | 80 | ~10 | [1] |
| Sodium bis(trimethylsilyl)amide | Toluene | Reflux (~111) | ~40 | [1] |
Experimental Protocols
Synthesis of this compound using Sodium Amide (Closs and Krantz): [1]
-
Apparatus: A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a condenser leading to a cold trap cooled with liquid nitrogen.
-
Procedure:
-
A suspension of sodium amide in mineral oil is placed in the reaction flask and heated to 80 °C.
-
Allyl chloride is added dropwise to the heated suspension.
-
The volatile this compound gas that forms immediately escapes the reaction mixture.
-
The this compound is passed through the condenser and collected in the liquid nitrogen-cooled trap.
-
The major byproduct of this reaction is allylamine.[1]
-
Synthesis of this compound using Sodium bis(trimethylsilyl)amide: [1]
-
Apparatus: A 250-mL, three-necked flask is equipped with a 25-mL dropping funnel, a Dimroth-type reflux condenser, an immersed thermometer, a magnetic stirring bar, and a gas outlet connected to a cold trap cooled to -80 °C. An argon flow is introduced from the top of the condenser.
-
Procedure:
-
The flask is charged with sodium bis(trimethylsilyl)amide (35.05 g, 0.192 mol) and dissolved in toluene (150 mL).
-
The solution is brought to a vigorous reflux (oil bath temperature of 140-150 °C).
-
Allyl chloride (13.8 mL, 0.169 mol) is added from the dropping funnel over a period of 45-60 minutes.
-
This compound gas evolves from the flask and is condensed in the cold trap at -80 °C.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The collected this compound is a colorless liquid with a purity of >95%.
-
Reaction Pathways
Addition of Carbenes to Alkynes
The synthesis of this compound derivatives, particularly those with substituents on the ring, was advanced by the development of carbene addition reactions to alkynes. A common early method involves the catalytic decomposition of diazo compounds.
Quantitative Data
| Alkyne | Diazo Compound | Catalyst | Yield (%) | Ref. |
| 2-Butyne | Ethyl diazoacetate | Copper Sulfate | Not specified | [2] |
| Various internal alkynes | Ethyl diazoacetate | Cu[Ms(CH2SCN)3]BAr'4 | Moderate | [2] |
Experimental Protocol
General Procedure for Copper-Catalyzed Cyclopropenation of Alkynes with Ethyl Diazoacetate: [2]
-
Apparatus: A standard reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere.
-
Procedure:
-
The alkyne and a catalytic amount of a copper salt (e.g., copper sulfate or a copper complex) are dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
The solution is heated to reflux.
-
A solution of ethyl diazoacetate in the same solvent is added dropwise to the refluxing mixture.
-
The reaction is monitored for the disappearance of the diazo compound.
-
Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.
-
The resulting crude product is purified by distillation or chromatography to yield the corresponding this compound-3-carboxylate derivative.
-
Reaction Pathway
Modified Favorskii Rearrangement for Cyclopropenones
While the classic Favorskii rearrangement is primarily known for the synthesis of carboxylic acid derivatives from α-halo ketones, a modified version was developed by Breslow and coworkers for the synthesis of cyclopropenones.[3][4] This approach involves the treatment of an α,α'-dibromoketone with a base.
Quantitative Data
This method is more qualitative in its early descriptions, focusing on the successful synthesis of the novel cyclopropenone ring system rather than optimizing yields.
Experimental Protocol
Synthesis of Diphenylcyclopropenone (Breslow et al.): [3]
-
Apparatus: A standard round-bottom flask with a magnetic stirrer and provisions for maintaining an inert atmosphere.
-
Procedure:
-
α,α'-Dibromodibenzyl ketone is dissolved in a suitable solvent.
-
The solution is treated with a tertiary amine base, such as triethylamine, at room temperature.
-
The reaction mixture is stirred for a period to allow for the rearrangement and formation of diphenylcyclopropenone.
-
The triethylammonium bromide salt precipitates and is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by recrystallization.
-
Reaction Pathway
Elimination from Nitrocyclopropanes
The synthesis of this compound derivatives can also be achieved through elimination reactions starting from nitrocyclopropanes. This method involves the removal of the nitro group and a vicinal hydrogen atom to introduce the double bond.
Quantitative Data
Experimental Protocol
General Procedure for Elimination from a Nitrocyclopropane:
-
Apparatus: A reaction flask with a magnetic stirrer.
-
Procedure:
-
The substituted nitrocyclopropane is dissolved in a suitable solvent, typically an alcohol.
-
A solution of a base, such as sodium methoxide in methanol, is added to the nitrocyclopropane solution.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, to effect the elimination of nitrous acid.
-
The reaction is monitored until the starting material is consumed.
-
Workup typically involves neutralization, extraction with an organic solvent, and purification of the resulting this compound derivative by distillation or chromatography.
-
Reaction Pathway
References
A Technical Guide to Quantum Chemical Calculations of Cyclopropene Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclopropene, the simplest cycloalkene, is a molecule of significant interest due to its high ring strain, which imparts unique and potent reactivity.[1] This inherent reactivity makes this compound and its derivatives valuable building blocks in organic synthesis and key players in bioorthogonal chemistry.[2] Understanding the intricate mechanisms, reaction rates, and selectivity of this compound reactions is paramount for harnessing its synthetic potential. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating these aspects at a molecular level, providing insights that guide experimental design and accelerate discovery. This guide provides a technical overview of the computational approaches used to study this compound reactivity, focusing on key reaction types and theoretical frameworks.
Theoretical Frameworks for Reactivity Analysis
The Distortion/Interaction Model
A powerful paradigm for analyzing the reactivity of molecules in cycloadditions is the Distortion/Interaction (D/I) model, also known as the Activation Strain Model (ASM).[2] This model dissects the activation energy (ΔE‡) of a reaction into two primary components:
-
Distortion Energy (ΔE_dist) : The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. This term is always positive (destabilizing). For cycloalkenes, this distortion energy is a major factor, with the high ring strain of this compound influencing its contribution to the overall activation barrier.[2][3]
-
Interaction Energy (ΔE_int) : The stabilizing interaction energy between the two distorted reactant molecules in the transition state. This includes orbital interactions, electrostatic interactions, and Pauli repulsion. This term is always negative (stabilizing).
The interplay between these two components governs the reactivity. For instance, the dramatic increase in cycloaddition reactivity for smaller cyclic alkenes is attributed to lower distortion energies needed to achieve the transition state geometry.[2]
Caption: Workflow of the Distortion/Interaction Model.
Key Reaction Types and Computational Insights
Quantum chemical calculations have been applied to a wide array of this compound reactions, providing deep mechanistic understanding.
Cycloaddition Reactions
Cycloadditions are the most studied reactions of cyclopropenes, owing to their utility in synthesis and bioorthogonal labeling.
[4+2] Diels-Alder Reactions: Computational studies have been crucial in predicting the stereoselectivity of Diels-Alder reactions involving cyclopropenes. DFT calculations of activation free energies for endo and exo transition states can accurately forecast the experimentally observed product ratios.[4] For example, unsubstituted this compound is predicted to undergo exclusive endo addition with dienes like cyclopentadiene and butadiene.[4]
A prominent application is the inverse-electron-demand Diels-Alder reaction between cyclopropenes and tetrazines, a cornerstone of bioorthogonal chemistry.[2] Calculations using the D/I model have shown that the reactivity differences among various substituted cyclopropenes are primarily controlled by the interaction energy term.[2]
Caption: Energy profile of a Diels-Alder reaction pathway.
[3+2] Dipolar Cycloadditions: The reaction of cyclopropenes with 1,3-dipoles like nitrile imines and azides provides access to various heterocyclic systems.[2][5] DFT calculations have been employed to study the orthogonal reactivity of differently substituted cyclopropenes, showing, for instance, that 1,3-disubstituted cyclopropenes react selectively with tetrazines, while 3,3-disubstituted ones prefer nitrile imines.[2] Molecular Electron Density Theory (MEDT) has also been used to analyze the non-polar character of [3+2] cycloadditions with cyclic nitrones.[6]
Ene Reactions
DFT and ab initio calculations have been used to locate the transition structures for ene reactions of this compound.[7] These studies reveal that this compound ene reactions have significantly lower activation barriers compared to those of less strained alkenes like propene. This enhanced reactivity is attributed to the relief of ring strain in the this compound component as it moves toward the transition state.[7]
Transition-Metal-Mediated Reactions
Computational chemistry is vital for understanding the complex mechanisms of transition-metal-catalyzed reactions.
-
Ruthenium-Catalyzed Cycloadditions: DFT calculations have elucidated the mechanism of Ru-catalyzed cycloadditions of cyclopropenes with alkynes, which proceed through the cleavage of the C=C double bond via a ruthenacycle intermediate.[8]
-
Palladium-Catalyzed Copolymerization: The mechanism of Pd-catalyzed copolymerization of cyclopropenone with ethylene has been investigated using DFT, identifying the most favorable reaction pathways and determining the reaction barrier for cyclopropenone introduction.[9]
Photochemical Reactions
The behavior of cyclopropenes under photochemical conditions is complex and often involves ultrafast processes. Understanding these reactions requires advanced computational methods. For the photodecarbonylation of cyclopropenones, state-of-the-art multiconfigurational quantum mechanical (QM) calculations and non-adiabatic molecular dynamics (NAMD) simulations have been used to uncover the excited-state mechanism, showing that the reaction proceeds through asynchronous conical intersections.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on this compound reactivity.
Table 1: Calculated Activation and Reaction Energies for Diels-Alder Reactions of Cyclopropenes with Cyclopentadiene.
| This compound Derivative | ΔG‡ (endo) (kcal/mol) | ΔG‡ (exo) (kcal/mol) | ΔΔG‡ (exo-endo) (kcal/mol) | ΔGr (endo) (kcal/mol) | Computational Level |
|---|---|---|---|---|---|
| Unsubstituted | 15.6 | 18.2 | 2.6 | -30.9 | B3LYP/6-311+G(d,p) |
| Perfluoro | 17.5 | 16.5 | -1.0 | -28.9 | B3LYP/6-311+G(d,p) |
| 1,2-dichloro-3,3-difluoro | 16.8 | 17.6 | 0.8 | -17.5 | B3LYP/6-311+G(d,p) |
Data adapted from a computational study on Diels-Alder stereoselectivity.[4]
Table 2: Calculated Activation Barriers for Ene Reactions.
| Ene | Enophile | Activation Barrier (kcal/mol) | Computational Level |
|---|---|---|---|
| This compound | Ethylene | 26.6 | Becke3LYP/6-31G* |
| Propene | Ethylene | 37.1 | Becke3LYP/6-31G* |
| This compound | Propene | 25.1 | Becke3LYP/6-31G* |
| This compound | This compound (endo) | 19.9 | Becke3LYP/6-31G* |
Data from ab initio and DFT studies on ene reaction transition structures.[7]
Computational Protocols and Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The studies cited herein employ a range of well-established techniques.
Caption: A typical workflow for computational reactivity studies.
Common Methodologies:
-
Density Functional Theory (DFT): This is the most widely used method for studying this compound reactivity due to its favorable balance of accuracy and computational cost.
-
Functionals: A variety of functionals are employed, including B3LYP[7][11], Becke3LYP[7], and dispersion-corrected functionals like ωB97X-D[3][6], which are important for accurately describing non-covalent interactions.
-
Basis Sets: Pople-style basis sets like 6-31G*[7] and 6-311+G(d,p)[4] are common. For transition metal catalysis, more extensive basis sets are often required.[11]
-
-
Ab Initio Methods: For higher accuracy or specific problems (like excited states), methods beyond standard DFT are used.
-
Møller-Plesset Perturbation Theory (MP2): Used for evaluating energies of stationary points.[7]
-
Complete Active Space Self-Consistent Field (CASSCF): Essential for studying photochemical reactions and locating conical intersections, providing a robust description of electronic structures in excited states.[10]
-
-
Solvent Effects: To model reactions in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) are frequently applied.[12]
Table 3: Summary of Computational Protocols in this compound Reactivity Studies.
| Reaction Type | Study Focus | Typical Computational Level | Reference |
|---|---|---|---|
| Diels-Alder | Stereoselectivity | DFT: B3LYP/6-311+G(d,p) | [4] |
| Bioorthogonal Cycloadditions | Reactivity Trends (D/I Model) | DFT: ωB97X-D | [2] |
| Ene Reactions | Transition State Analysis | DFT: Becke3LYP/6-31G* | [7] |
| Pd-Catalyzed Copolymerization | Reaction Mechanism | DFT (Functional not specified) | [9] |
| Photochemical Decarbonylation | Excited-State Mechanism | QM/QM NAMD, CASSCF, XMS-CASPT2 |[10] |
Conclusion
Quantum chemical calculations have fundamentally advanced our understanding of this compound's diverse reactivity. By providing detailed energetic and structural information about reaction pathways, these computational tools allow for the rationalization of experimental outcomes and the prediction of new chemical behaviors. From dissecting activation barriers with the Distortion/Interaction model to mapping complex excited-state dynamics, theoretical chemistry provides an invaluable lens through which to view the strained and reactive world of this compound. For researchers in synthetic chemistry and drug development, leveraging these computational insights is key to designing novel molecules and reactions with desired properties and functions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Transition structures of the ene reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
The Molecular Orbital Theory of Cyclopropene: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclopropene, the smallest cyclic alkene, possesses a unique electronic structure governed by significant ring strain and the interplay of σ and π orbitals. This guide provides an in-depth exploration of the molecular orbital (MO) theory of this compound, offering insights into its bonding, aromaticity, and reactivity. By understanding the fundamental principles of its molecular orbitals, researchers can better leverage the this compound scaffold in the design and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes complex relationships to provide a comprehensive resource for professionals in the field.
Introduction to the Molecular Orbitals of this compound
The high degree of ring strain in this compound, a consequence of its triangular geometry, dictates its unique chemical properties and reactivity. The bonding in this compound can be understood through a combination of the Walsh model, which describes the σ framework of strained rings, and Hückel's MO theory for the π system.
The carbon atoms of the double bond are approximately sp² hybridized, while the methylene carbon is roughly sp³ hybridized. However, the strained bond angles deviate significantly from ideal values, leading to a rehybridization of the atomic orbitals and the formation of "bent" bonds.
Theoretical Frameworks
Walsh Model for the σ Framework
Adapted from the model for cyclopropane, the Walsh model for this compound describes the σ bonding framework. It considers the interaction of sp²-hybridized orbitals from the two olefinic carbons and two sp³-hybridized orbitals from the methylene carbon to form the C-C σ bonds. The remaining p-orbitals on the olefinic carbons form the π bond, while the other two sp³ orbitals on the methylene carbon form C-H bonds. The key takeaway from the Walsh model is the presence of high-lying σ orbitals that have significant p-character and are responsible for some of the π-like reactivity of the this compound ring.
Hückel's Molecular Orbital Theory for the π System
Hückel's theory is instrumental in understanding the π electronic system of this compound and its corresponding cation, radical, and anion.
-
Cyclopropenyl Cation (C₃H₃⁺): This species is a classic example of Hückel's rule for aromaticity. It has a continuous ring of three p-orbitals and contains 2 π-electrons (4n+2, where n=0). This results in a highly stable, aromatic system. The two π-electrons occupy the lowest energy bonding molecular orbital (ψ₁), leaving the two degenerate, higher-energy antibonding orbitals (ψ₂ and ψ₃) empty.[1]
-
Cyclopropenyl Radical (C₃H₃•): With three π-electrons, the cyclopropenyl radical is not aromatic. Two electrons fill the bonding MO (ψ₁), and the third electron occupies one of the degenerate antibonding MOs (ψ₂ or ψ₃).
-
Cyclopropenyl Anion (C₃H₃⁻): This species contains four π-electrons (4n, where n=1) and is considered antiaromatic by Hückel's rule, making it highly unstable. Two electrons occupy the bonding MO (ψ₁), and the remaining two electrons singly occupy the two degenerate antibonding MOs (ψ₂ and ψ₃) with parallel spins, according to Hund's rule.
The π molecular orbital energy levels for the cyclopropenyl system can be expressed in terms of the Coulomb (α) and resonance (β) integrals from Hückel theory.[2]
Quantitative Data
Molecular Orbital Energies
Quantitative values for the molecular orbital energies of this compound can be obtained from computational chemistry, such as Hartree-Fock calculations.
| Orbital | Energy (Hartree) | Character |
| LUMO+1 | 0.25 | σ |
| LUMO | 0.18 | π |
| HOMO | -0.38 | π |
| HOMO-1 | -0.45 | σ |
| HOMO-2 | -0.52 | σ |
| HOMO-3 | -0.63 | σ |
| HOMO-4 | -0.78 | σ |
| HOMO-5 | -1.05 | σ |
Table 1: Approximate Molecular Orbital Energies of this compound from Hartree-Fock calculations with a 6-31G basis set.*[3] Note: Core orbitals are not shown.
Hückel π-Molecular Orbital Energies of the Cyclopropenyl System
| Species | π-MO | Energy | Total π-Energy | Delocalization Energy |
| Cation (2e⁻) | ψ₁ | α + 2β | 2α + 4β | 2β |
| ψ₂, ψ₃ | α - β | |||
| Radical (3e⁻) | ψ₁ | α + 2β | 3α + 3β | β |
| ψ₂, ψ₃ | α - β | |||
| Anion (4e⁻) | ψ₁ | α + 2β | 4α + 2β | 0 |
| ψ₂, ψ₃ | α - β |
Table 2: Hückel π-Molecular Orbital Energies and Delocalization Energies for the Cyclopropenyl Cation, Radical, and Anion.[2]
Geometric Parameters
Experimental and computational studies provide precise bond lengths and angles for this compound and its parent, cyclopropane.
| Molecule | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| This compound | C=C | 1.296 | C-C=C | 64.6 |
| C-C | 1.509 | H-C-H | 114.7 | |
| C-H (olefinic) | 1.070 | |||
| C-H (methylene) | 1.088 | |||
| Cyclopropane | C-C | 1.510 | C-C-C | 60 |
| C-H | 1.089 | H-C-H | 115.1 |
Table 3: Experimental Geometric Parameters of this compound and Cyclopropane.
Reactivity and Frontier Molecular Orbital (FMO) Theory
The chemical reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO of this compound is the π-bonding orbital. Its relatively high energy, due to ring strain, makes this compound a good nucleophile and a reactive diene in Diels-Alder reactions.
-
LUMO: The LUMO is the π*-antibonding orbital. Its low energy makes this compound susceptible to attack by nucleophiles and a good dienophile in Diels-Alder reactions.
The small HOMO-LUMO gap in this compound contributes to its high reactivity. Frontier Molecular Orbital (FMO) theory can be used to predict the regioselectivity and stereoselectivity of its reactions, such as cycloadditions. For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the this compound (or vice versa) determines the reaction's feasibility and outcome.
Role in Drug Development
The unique structural and electronic properties of the this compound and cyclopropane moieties have made them valuable pharmacophores in drug design. Their rigid framework can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.
Cyclopropane Derivatives as Enzyme Inhibitors
Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters.[4][5] For example, tranylcypromine, a cyclopropylamine derivative, is an irreversible inhibitor of MAO used as an antidepressant. The mechanism involves the enzymatic oxidation of the cyclopropylamine, which generates a reactive intermediate that covalently modifies the FAD cofactor of the enzyme, leading to its inactivation.
This compound Derivatives in Bioorthogonal Chemistry
The high reactivity of cyclopropenes makes them suitable for bioorthogonal "click" chemistry reactions. These reactions can be used to label and track biomolecules in living systems. For instance, this compound-containing molecules can be "caged" with a photolabile or enzyme-cleavable group. Upon activation by light or a specific enzyme, the reactive this compound is revealed and can undergo a rapid and specific reaction with a tetrazine-functionalized probe.[6]
Synthesis of this compound-Containing Drug Candidates
The synthesis of stable this compound derivatives for use in drug discovery remains a challenge due to their inherent instability. However, recent advances have led to the development of methods for the synthesis of stable this compound building blocks that can be incorporated into more complex molecules. These methods often involve the [2+1] cycloaddition of a carbene to an alkyne.[7]
Experimental and Computational Protocols
Experimental Protocol: Gas-Phase UV-Photoelectron Spectroscopy of this compound
Objective: To determine the ionization energies of the valence molecular orbitals of this compound.
Methodology:
-
Sample Preparation: this compound is synthesized and purified. Due to its high volatility and reactivity, it must be handled at low temperatures and under an inert atmosphere.
-
Instrumentation: A high-resolution ultraviolet photoelectron spectrometer equipped with a gas-phase sample inlet system is used. A helium discharge lamp is typically used as the photon source (He Iα radiation at 21.22 eV).
-
Data Acquisition:
-
The spectrometer is calibrated using a known standard, such as argon or xenon.
-
A gaseous sample of this compound is introduced into the ionization chamber at a low, constant pressure.
-
The emitted photoelectrons are collected and their kinetic energies are measured by a hemispherical electron energy analyzer.
-
The photoelectron spectrum is recorded as a plot of electron counts versus binding energy (or ionization energy), where Binding Energy = Photon Energy - Kinetic Energy.
-
-
Data Analysis:
-
The peaks in the spectrum correspond to the ionization of electrons from different molecular orbitals.
-
The vertical ionization energy for each orbital is determined from the maximum of the corresponding spectral band.
-
Vibrational fine structure on the bands can provide information about the bonding character of the molecular orbitals.
-
Computational Protocol: Ab Initio Calculation of this compound Molecular Orbitals
Objective: To calculate the geometry, molecular orbital energies, and shapes of this compound.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Psi4 is used.
-
Input File Preparation:
-
Define the initial molecular geometry of this compound in Cartesian or Z-matrix format.
-
Select a level of theory and basis set. For a good balance of accuracy and computational cost, a method like B3LYP with a 6-31G(d,p) basis set is a suitable starting point. For higher accuracy, coupled-cluster methods like CCSD(T) with larger basis sets (e.g., aug-cc-pVTZ) can be employed.
-
Specify the desired calculations: geometry optimization (Opt) and frequency analysis (Freq).
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in the frequency calculation output. The optimized bond lengths and angles can be compared with experimental values.
-
Molecular Orbitals: The output file will contain the energies and coefficients of the molecular orbitals. Visualize the HOMO, LUMO, and other relevant orbitals using molecular visualization software (e.g., GaussView, Avogadro, VMD) to understand their shapes and bonding/antibonding character.
-
Thermochemistry: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Visualizations
Caption: Hückel MO diagram for the cyclopropenyl π system.
Caption: Simplified Walsh orbital interactions in this compound.
Caption: Workflow for UV-Photoelectron Spectroscopy of this compound.
Caption: Computational chemistry workflow for this compound analysis.
Caption: Mechanism of MAO Inhibition by a Cyclopropylamine.
References
- 1. daniloroccatano.blog [daniloroccatano.blog]
- 2. youtube.com [youtube.com]
- 3. chegg.com [chegg.com]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
An In-depth Technical Guide to the Structural Determination of Substituted Cyclopropenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenes, the smallest unsaturated carbocycles, represent a unique class of strained molecules with significant potential in organic synthesis, medicinal chemistry, and materials science. Their inherent ring strain and reactive π-bond make them valuable building blocks for complex molecular architectures. A thorough understanding of the three-dimensional structure of substituted cyclopropenes is paramount for predicting their reactivity, understanding their biological activity, and designing novel applications. This technical guide provides a comprehensive overview of the primary experimental and computational methodologies employed for the structural determination of these fascinating molecules.
Core Methodologies for Structural Elucidation
The precise determination of the molecular geometry of substituted cyclopropenes relies on a combination of spectroscopic and diffraction techniques, often complemented by computational modeling. The principal methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and gas-phase electron diffraction (GED).
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of molecules. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be derived with high accuracy.
-
Crystal Growth:
-
Obtain single crystals of the substituted cyclopropene derivative of suitable size and quality (typically >0.1 mm in all dimensions).
-
Due to the potential volatility and reactivity of cyclopropenes, crystallization is often performed at low temperatures.
-
Slow evaporation of a solution of the compound in an appropriate organic solvent (e.g., pentane, diethyl ether) in a loosely capped vial placed in a cold environment (-20 to -78 °C) is a common technique.
-
Vapor diffusion, where a precipitant is slowly introduced into the sample solution, can also be employed.
-
-
Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a goniometer head, often coated in a cryoprotectant oil (e.g., paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
The following table summarizes the key structural parameters for 3-vinylthis compound, as determined by X-ray crystallography.[1]
| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |
| C1=C2 | 1.279(2) | C1-C2-C3 | 66.2(1) | ||
| C1-C3 | 1.527(2) | C2-C1-C3 | 66.1(1) | ||
| C2-C3 | 1.529(2) | C1-C3-C2 | 47.7(1) | ||
| C3-C4 | 1.469(2) | C1-C3-C4 | 129.5(1) | ||
| C4=C5 | 1.321(2) | C2-C3-C4 | 129.6(1) | ||
| C3-C4-C5 | 124.7(1) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile tool for elucidating the structure of molecules in solution. For substituted cyclopropenes, ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while two-dimensional (2D) NMR techniques are invaluable for establishing connectivity and stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a 1D ¹³C NMR spectrum, often with proton decoupling, to identify the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Perform 2D NMR experiments as needed:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted cyclopropenes.
| Nucleus | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Vinylic H | C1-H, C2-H | 7.0 - 8.0 | - |
| Allylic H | C3-H | 1.5 - 3.0 | - |
| Vinylic C | C1, C2 | 105 - 120 | - |
| Allylic C | C3 | 20 - 40 | - |
| Substituent H | Varies | Varies | - |
| Substituent C | Varies | - | Varies |
Example: 1-Methylthis compound [2][3]
-
¹H NMR: The vinylic protons appear around 7.06 ppm, while the methyl protons are significantly upfield. The allylic protons are observed at approximately 0.93 ppm.
-
¹³C NMR: The vinylic carbons resonate in the region of 105-115 ppm, with the methyl-substituted carbon being more downfield. The allylic carbon appears around 2 ppm, and the methyl carbon is observed near 10 ppm.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions that can influence molecular geometry in the solid or liquid phase. This method is particularly well-suited for small, volatile molecules like many this compound derivatives.
-
Sample Introduction:
-
The volatile sample of the substituted this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
-
Electron Diffraction:
-
A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
The electrons are scattered by the electrostatic potential of the molecules.
-
The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).
-
-
Data Analysis:
-
The intensity of the scattered electrons is measured as a function of the scattering angle.
-
The molecular scattering component is extracted from the total scattering intensity.
-
A theoretical molecular model is used to calculate a theoretical scattering curve, which is then refined by least-squares fitting to the experimental data.
-
This refinement process yields precise values for bond lengths, bond angles, and torsional angles.
-
While specific GED data for a range of substituted cyclopropenes is less commonly published, data from the related technique of microwave spectroscopy provides highly accurate gas-phase structural information. The following table presents the structural parameters for cyclopropenone.[4][5][6][7][8]
| Parameter | Bond | Length (Å) | Parameter | Angle | Degrees (°) |
| C1=O | 1.212 | H-C2-H | 114.6 | ||
| C2=C3 | 1.302 | C3-C2-H | 150.1 | ||
| C1-C2 | 1.412 | C2-C1-O | 153.2 | ||
| C2-H | 1.094 | C2-C1-C3 | 53.6 |
Computational Methods
Computational chemistry, particularly using density functional theory (DFT) and ab initio methods, plays a crucial role in the structural determination of substituted cyclopropenes. These methods can be used to:
-
Predict molecular geometries, including bond lengths and angles.
-
Calculate theoretical NMR chemical shifts and coupling constants to aid in spectral assignment.
-
Determine the relative energies of different conformers.
-
Simulate vibrational spectra to compare with experimental infrared and Raman data.
-
Model Building: A 3D model of the substituted this compound is constructed.
-
Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ) are chosen based on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the molecular structure is minimized to find the most stable geometry.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Other properties, such as NMR chemical shifts, can then be calculated at the optimized geometry.
Visualizing the Workflow
The process of determining the structure of a substituted this compound can be visualized as a logical workflow.
Interplay of Techniques: A Synergistic Approach
The most reliable structural determinations often arise from the synergistic use of multiple techniques. For instance, an initial structure proposed from NMR data can be confirmed and refined by X-ray crystallography. Computational modeling can be used to rationalize experimental findings and to explore conformational landscapes that may not be accessible experimentally.
Conclusion
The structural determination of substituted cyclopropenes is a multifaceted process that leverages a powerful arsenal of analytical techniques. X-ray crystallography provides unparalleled detail in the solid state, NMR spectroscopy offers invaluable insights into solution-state structure and connectivity, and gas-phase electron diffraction reveals the intrinsic geometry of isolated molecules. These experimental methods, when coupled with the predictive power of computational chemistry, provide a robust framework for the comprehensive characterization of this important class of strained molecules. The detailed structural information obtained is crucial for advancing their application in drug discovery, catalysis, and the development of novel materials.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. 1-Methylthis compound | C4H6 | CID 151080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Rotational spectroscopy of isotopic cyclopropenone, c-H2C3O, and determination of its equilibrium structure | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. researchgate.net [researchgate.net]
- 6. [2102.03570] Rotational spectroscopy of isotopic cyclopropenone, $c$-H$_2$C$_3$O, and determination of its equilibrium structure [arxiv.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. arxiv.org [arxiv.org]
An In-depth Technical Guide on the Thermochemical Properties of Cyclopropene Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties associated with the isomerization of cyclopropene. The document focuses on the unimolecular gas-phase reactions that convert this compound into its more stable isomers, propyne and allene. This information is critical for understanding reaction mechanisms, predicting product distributions, and modeling complex chemical systems relevant to various fields, including organic synthesis, combustion chemistry, and materials science.
Introduction
This compound (c-C₃H₄), a highly strained three-membered ring olefin, readily undergoes thermal isomerization to form propyne (CH₃C≡CH) and allene (CH₂=C=CH₂). This process serves as a fundamental example of unimolecular rearrangement reactions and has been the subject of numerous experimental and theoretical investigations. The relative rates of formation of propyne and allene are dependent on the reaction conditions, and a thorough understanding of the underlying thermochemical parameters is essential for controlling the reaction outcome.
Thermochemical Data
The key thermochemical parameters for the isomerization of this compound to propyne and allene are summarized in the tables below. These values have been compiled from experimental studies and are essential for kinetic modeling and thermodynamic analysis.
Table 1: Standard Enthalpies of Formation (ΔHf°)
| Compound | Formula | State | ΔHf° (kJ/mol) at 298.15 K |
| This compound | c-C₃H₄ | gas | 277.0 ± 0.8[1] |
| Propyne | CH₃C≡CH | gas | 185.4 ± 0.6 |
| Allene | CH₂=C=CH₂ | gas | 192.1 ± 0.5[2] |
Table 2: Experimental Kinetic Parameters for this compound Isomerization
| Reaction | Temperature Range (K) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| This compound → Propyne | 466 - 516 | 10¹³.¹⁹ ± ⁰.¹⁰ | 156.1 ± 0.4[3] | 152.0 | -2.3 |
| This compound → Allene | 466 - 516 | 10¹².⁸⁹ | 163.6 | 159.5 | -9.6 |
Note: The major product of the pyrolysis of this compound is propyne (methylacetylene), with allene being the minor product[3].
Table 3: Calculated Enthalpies of Isomerization at 298.15 K
| Reaction | ΔHreaction° (kJ/mol) |
| This compound → Propyne | -91.6 |
| This compound → Allene | -84.9 |
Reaction Pathways and Mechanisms
The isomerization of this compound is believed to proceed through distinct unimolecular pathways involving different transition states. The formation of propyne is the major pathway, characterized by a lower activation energy compared to the formation of allene.
Isomerization to Propyne
The dominant reaction pathway leads to the formation of propyne. This process is understood to occur via a concerted mechanism involving the cleavage of a C-C single bond and a hydrogen shift.
Isomerization to Allene
A smaller fraction of this compound isomerizes to allene. This pathway has a higher activation energy and is thought to involve a more complex rearrangement, potentially proceeding through a vinylcarbene intermediate.
The logical relationship between the reactant, transition states, and products is visualized in the following diagram:
Caption: Reaction coordinate diagram for this compound isomerization.
Experimental Protocols
The determination of the thermochemical data presented in this guide relies on sophisticated experimental techniques. A general workflow for studying the gas-phase kinetics of this compound isomerization is outlined below.
General Experimental Workflow
A common experimental approach involves the pyrolysis of a dilute mixture of this compound in an inert carrier gas within a static or flow reactor system. The reaction progress is monitored over time and at various temperatures to determine the rate constants.
Caption: Experimental workflow for kinetic studies.
Key Experimental Details from Literature
The study by Bailey and Walsh (1978) provides a foundational experimental protocol for the pyrolysis of this compound[3]. Key aspects of their methodology include:
-
Reactant Preparation: this compound was prepared and purified, and then diluted in a large excess of a bath gas (nitrogen or sulfur hexafluoride) to ensure thermal equilibrium and to study the pressure dependence of the reaction.
-
Reactor: A static pyrolysis system was used, where the reaction vessel was maintained at a constant and uniform temperature.
-
Temperature and Pressure Range: The experiments were conducted over a temperature range of 466–516 K and a wide range of pressures to observe the unimolecular fall-off behavior[3].
-
Analysis: The reaction products were analyzed by gas chromatography, allowing for the quantification of this compound, propyne, and allene. An internal standard was used for accurate determination of reactant loss and product formation[3].
-
Data Analysis: Rate constants were determined from the initial rates of product formation and reactant consumption. Arrhenius parameters were then derived from the temperature dependence of the rate constants in the high-pressure limit[3].
Conclusion
The isomerization of this compound to propyne and allene is a well-characterized unimolecular reaction system. The available experimental data provides a solid foundation for understanding the kinetics and thermodynamics of these transformations. The preference for propyne formation is a direct consequence of a lower activation energy barrier compared to the allene pathway. The detailed experimental protocols and thermochemical data presented in this guide are valuable resources for researchers in physical organic chemistry, chemical kinetics, and related disciplines. Further computational studies can continue to refine the understanding of the transition state structures and reaction dynamics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of Functionalized Cyclopropenes in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized cyclopropenes and their application in bioorthogonal labeling. The high ring strain of cyclopropenes makes them exceptionally reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling rapid and specific labeling of biomolecules in complex biological systems.
Introduction to Cyclopropene-Tetrazine Bioorthogonal Ligation
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The IEDDA reaction between a this compound and a tetrazine is a prime example of a bioorthogonal "click" reaction, characterized by its extremely fast reaction rates, high specificity, and the absence of a need for a toxic catalyst.[1][2] This reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, irreversibly forming a stable dihydropyridazine product.[3][4] The small size of the this compound moiety makes it an ideal bioorthogonal handle that can be readily introduced into various biomolecules with minimal perturbation.[5][6]
Synthesis of Functionalized Cyclopropenes
The stability and reactivity of cyclopropenes are highly dependent on the substituents on the this compound ring.[7] Generally, 1-methyl-3-substituted cyclopropenes offer a good balance of stability and reactivity for bioorthogonal applications.[7] Below are protocols for the synthesis of a key precursor, (1-methylcycloprop-2-yl)methanol, and its conversion to a carboxylic acid derivative, which can then be activated for conjugation.
Protocol 1: Synthesis of (1-Methylcycloprop-2-yl)methanol
This protocol describes a scalable synthesis of a stable this compound precursor that can be further functionalized.
Materials:
-
Commercially available starting materials for the synthesis of 1-methyl-1-(trimethylsilyl)cycloprop-2-ene-3-carboxylate (synthesis not detailed here, but can be achieved through various literature methods).
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Dissolve the starting ester, 1-methyl-1-(trimethylsilyl)cycloprop-2-ene-3-carboxylate, in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) to the reaction mixture. The exact stoichiometry will depend on the scale of the reaction.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-methylcycloprop-2-yl)methanol.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (1-Methylcycloprop-2-yl)methyl Carboxylic Acid
This protocol describes the oxidation of the alcohol to a carboxylic acid, a key intermediate for creating amine-reactive probes.
Materials:
-
(1-Methylcycloprop-2-yl)methanol
-
Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the (1-methylcycloprop-2-yl)methanol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent to the solution with vigorous stirring. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture to remove the chromium salts.
-
Extract the filtrate with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Protocol 3: Preparation of a this compound-NHS Ester
This protocol details the conversion of the this compound carboxylic acid into an amine-reactive N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
(1-Methylcycloprop-2-yl)methyl carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the (1-methylcycloprop-2-yl)methyl carboxylic acid and NHS in anhydrous DCM or DMF under an inert atmosphere.
-
Add DCC or EDC to the solution and stir the reaction mixture at room temperature overnight.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-NHS ester.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reactivity of Functionalized Cyclopropenes
The rate of the IEDDA reaction is highly dependent on the electronic properties of both the this compound and the tetrazine. Electron-donating groups on the this compound and electron-withdrawing groups on the tetrazine generally accelerate the reaction.[6] The tables below summarize the second-order rate constants for the reaction of various this compound derivatives with a common tetrazine partner.
| This compound Derivative | Substituent at C3 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 1-Methyl-3-carboxamide-cyclopropene | -CONH₂ | ~0.01 | [7] |
| 1-Methyl-3-carboxy-cyclopropene | -COOH | ~0.1 | [7] |
| 1-Methyl-3-hydroxymethyl-cyclopropene | -CH₂OH | ~1 | [7] |
| 1-Methyl-3-aminomethyl-cyclopropene | -CH₂NH₂ | ~10 | [7] |
| 1-Methyl-3-amidomethyl-cyclopropene | -CH₂NHC(O)R | ~20 | [7] |
| Tetrazine Derivative | Substituent at C3/C6 | Relative Reactivity | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2-pyridyl | High | [8] |
| 3-methyl-6-phenyl-s-tetrazine | Methyl, Phenyl | Medium | [8] |
| 3,6-diphenyl-s-tetrazine | Phenyl | Low | [8] |
Experimental Protocols for Bioorthogonal Labeling
Protocol 4: Labeling of Proteins with this compound-NHS Ester
This protocol provides a general procedure for labeling primary amines (e.g., lysine residues) on proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester stock solution in anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.
-
Purify the this compound-labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.
-
The labeled protein can now be used in a subsequent ligation reaction with a tetrazine-functionalized probe (e.g., a fluorescent dye).
Protocol 5: Metabolic Labeling of Cell Surface Glycans with a this compound-Modified Sugar
This protocol describes the metabolic incorporation of a this compound-modified mannosamine derivative into the sialic acid biosynthesis pathway, displaying this compound moieties on the cell surface.
Materials:
-
Cells of interest in culture
-
Peracetylated N-(cyclopropenoyl)mannosamine (Ac₄ManNCp)
-
Cell culture medium and supplements
-
Tetrazine-fluorophore conjugate
-
Fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency.
-
Incubate the cells with Ac₄ManNCp (typically 25-50 µM) in the cell culture medium for 24-48 hours.
-
Wash the cells with fresh medium or PBS to remove unincorporated sugar.
-
Incubate the cells with a tetrazine-fluorophore conjugate (typically 1-10 µM) in the medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the unbound tetrazine probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Functionalized cyclopropenes as bioorthogonal chemical reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and reactivity comparisons of 1-methyl-3-substituted this compound mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclopropene-Tetrazine Ligation for Advanced Live-Cell Imaging
References
- 1. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Live-cell imaging of this compound tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Modular enzyme- and light- activatable this compound-tetrazine ligation for spatiotemporal imaging of biological systems - American Chemical Society [acs.digitellinc.com]
- 9. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. "Minimalist" this compound-containing photo-cross-linkers suitable for live-cell imaging and affinity-based protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics. | Semantic Scholar [semanticscholar.org]
- 15. Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Biomolecules with Cyclopropene Reporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy for studying biomolecules in their native environment. This technique involves introducing a small, abiotic functional group (the reporter) into a biomolecule through the cell's own metabolic pathways. The reporter-tagged biomolecule can then be selectively visualized or isolated through a highly specific and mutually inert "bioorthogonal" reaction.
Cyclopropenes are a class of compact, highly reactive chemical reporters that offer significant advantages for metabolic labeling. Their small size minimizes potential perturbations to cellular processes, and their high strain energy drives rapid cycloaddition reactions with tetrazine probes under physiological conditions.[1][2] This inverse-electron-demand Diels-Alder (IEDDA) reaction is exceptionally fast and specific, enabling efficient labeling at low concentrations.[3] These features make cyclopropene reporters ideal tools for a wide range of applications in chemical biology, from imaging glycan dynamics to identifying protein modifications and labeling nucleic acids.[4][5][6]
This document provides detailed application notes and experimental protocols for the metabolic labeling of various biomolecules using this compound reporters.
Core Principles of this compound-Based Metabolic Labeling
The general workflow for metabolic labeling with this compound reporters involves two key steps:
-
Metabolic Incorporation: A precursor molecule containing a this compound moiety is introduced to cells or an organism. Cellular enzymes recognize the precursor and incorporate the this compound reporter into the target biomolecule (e.g., glycans, proteins, lipids, or nucleic acids).
-
Bioorthogonal Ligation: The this compound-tagged biomolecule is then detected by reaction with a tetrazine-functionalized probe. This probe can be a fluorescent dye for imaging, a biotin tag for affinity purification, or another molecule of interest. The IEDDA reaction between the this compound and tetrazine is highly efficient and occurs without the need for a catalyst, making it suitable for live-cell applications.[7]
Caption: General workflow of metabolic labeling with this compound reporters.
Application Note 1: Labeling of Cellular Glycans
Application: Visualizing and analyzing cell-surface glycans is crucial for understanding cell-cell communication, immune responses, and disease progression. Metabolic glycoengineering using this compound-modified monosaccharides allows for the dynamic tracking of glycan expression and localization.[8]
Quantitative Data: Reaction Kinetics of this compound Reporters
The choice of this compound derivative can significantly impact labeling efficiency due to differences in stability and reactivity. The following table summarizes the second-order rate constants for the IEDDA reaction between various this compound reporters and tetrazines.
| This compound Derivative | Tetrazine Probe | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 1-methylthis compound-3-carboxamide | Benzylalcohol tetrazine | 0.137 ± 0.004 | [9] |
| 2-methylthis compound carbamate | Benzylalcohol tetrazine | 13 ± 2 | [9] |
| 1-methylthis compound uracil nucleoside | 5-TAMRA-Tz | 56.6 ± 1.94 | [10] |
| 3-amidomethyl-1-methylthis compound | Dipyridyl tetrazine | ~1 | [11] |
| Nε-(1-methylcycloprop-2-enecarboxamido)-lysine | Tetrazole (photoclick) | up to 58 ± 16 | [12] |
Protocol 1: Metabolic Labeling of Cell-Surface Sialic Acids
This protocol describes the labeling of cell-surface sialic acids in cultured mammalian cells using a this compound-modified mannosamine precursor.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
N-(cycloprop-2-en-1-ylcarbonyl)-D-mannosamine (Ac₄ManNCp) or N-(2-methylcycloprop-2-en-1-ylmethyloxycarbonyl)-D-mannosamine (Ac₄ManNCyoc)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-BODIPY FL)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)
Experimental Workflow:
Caption: Workflow for metabolic labeling and imaging of cell-surface glycans.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and grow overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of the this compound-modified mannosamine (e.g., 10 mM in anhydrous DMSO).
-
Dilute the stock solution in complete cell culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the this compound-sugar.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation.[8]
-
-
Washing:
-
Gently aspirate the labeling medium.
-
Wash the cells three times with warm PBS to remove any unincorporated this compound-sugar.
-
-
Tetrazine Ligation (Live Cells):
-
Prepare a solution of the tetrazine-conjugated fluorescent dye in imaging buffer at a final concentration of 5-20 µM.
-
Add the tetrazine-dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fixation (Optional):
-
After ligation, wash the cells twice with PBS.
-
Add fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using fluorescence microscopy or analyze by flow cytometry.
-
Application Note 2: Labeling of Cellular Proteins
Application: Introducing unnatural amino acids (UAAs) containing this compound reporters into proteins via genetic code expansion enables the site-specific labeling of proteins for studying their function, localization, and interactions.[12]
Protocol 2: Site-Specific Labeling of a Target Protein with a this compound-UAA
This protocol outlines the general steps for incorporating a this compound-bearing UAA into a protein of interest in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired site.
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the this compound-UAA.
-
Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK).[12]
-
Transfection reagent.
-
Cell lysis buffer.
-
Tetrazine-conjugated probe (e.g., tetrazine-biotin for pulldown).
-
SDS-PAGE and Western blotting reagents.
Experimental Workflow:
Caption: Workflow for site-specific protein labeling with a this compound-UAA.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells and grow to 70-80% confluency.
-
Co-transfect the cells with the plasmids for the target protein and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
UAA Incorporation:
-
After 4-6 hours, replace the transfection medium with fresh culture medium supplemented with the this compound-UAA (e.g., 1 mM CpK).
-
Incubate for 48-72 hours to allow for protein expression and UAA incorporation.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Tetrazine Ligation:
-
To a portion of the cell lysate, add the tetrazine-conjugated probe to a final concentration of 50-100 µM.
-
Incubate at room temperature for 1-2 hours.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if using a fluorescent tetrazine) or by Western blotting (if using a biotinylated tetrazine and streptavidin-HRP).
-
Application Note 3: Labeling of Cellular DNA
Application: Metabolic labeling of DNA with this compound-modified nucleosides allows for the investigation of DNA replication, damage, and repair in living cells. Dual labeling strategies, combining this compound reporters with other bioorthogonal groups, enable the simultaneous tracking of multiple aspects of DNA metabolism.[5][6]
Protocol 3: Dual Metabolic Labeling of Genomic DNA
This protocol describes a method for the dual and orthogonal labeling of genomic DNA in HeLa cells using a this compound-modified and an alkyne-modified 2'-deoxyuridine.
Materials:
-
HeLa cells.
-
1-methylcyclopropenyl-modified 2'-deoxyuridine.
-
Alkyne-modified 2'-deoxyuridine (e.g., EdU).
-
Fluorogenic cyanine-styryl tetrazine.
-
Fluorogenic azide-coupled dye (for click chemistry).
-
Cell fixation and permeabilization buffers.
-
Click chemistry reaction buffer (containing copper(I) catalyst).
Experimental Workflow:
Caption: Workflow for dual, orthogonal labeling of genomic DNA.
Procedure:
-
Metabolic Labeling:
-
Culture HeLa cells in the presence of both the this compound-modified and alkyne-modified 2'-deoxyuridines (e.g., 10 µM each) for a desired period (e.g., 24 hours) to label newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Tetrazine Ligation:
-
Wash the cells with PBS.
-
Incubate the cells with the fluorogenic cyanine-styryl tetrazine (e.g., 10 µM) in PBS for 30 minutes at room temperature to label the this compound-modified DNA.
-
-
Click Chemistry Ligation:
-
Wash the cells with PBS.
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cells with the azide-coupled dye in the click chemistry reaction buffer according to the manufacturer's protocol.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for the two different fluorophores.
-
Troubleshooting and Considerations
-
Toxicity of Reporters: High concentrations of this compound-modified precursors may exhibit cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and application.
-
Labeling Efficiency: The efficiency of metabolic incorporation can vary between cell types and the specific biomolecule being targeted. Optimization of incubation time and precursor concentration may be necessary.
-
Background Fluorescence: In imaging experiments, incomplete removal of the tetrazine probe can lead to background fluorescence. Ensure thorough washing steps after the ligation reaction. For live-cell imaging, the use of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, is highly recommended to minimize background.[9]
-
Stability of Cyclopropenes: While some this compound derivatives are stable, others can be prone to degradation. Store stock solutions of this compound reporters at -20°C or -80°C and protect them from light.[9][11]
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound reporters for the metabolic labeling and subsequent analysis of a wide range of biomolecules, providing valuable insights into complex biological processes.
References
- 1. Fluorogenic cyclopropenones for multi-component, real-time imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unict.it [iris.unict.it]
- 8. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted this compound Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded this compound Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions of Cyclopropenes with Substituted Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. The use of highly strained cyclopropenes as dienophiles in [4+2] cycloadditions offers a unique thermodynamic driving force, enabling reactions that might otherwise be challenging. This high reactivity, stemming from the release of significant ring strain (approximately 54.6 kcal/mol), allows for the stereoselective synthesis of complex polycyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.[1][2] These bicyclo[n.1.0]alkane products serve as versatile building blocks for novel therapeutics. This document provides detailed application notes and experimental protocols for the Diels-Alder reactions of cyclopropenes with substituted dienes, with a focus on recent advancements in intramolecular variants for the synthesis of benzonorcarane derivatives.
Key Concepts and Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile. In the context of this document, the cyclopropene acts as the 2π-electron component (dienophile), and a substituted diene provides the 4π-electron system. The reaction proceeds through a cyclic transition state, forming two new sigma bonds and a new π bond in a single step.
The stereoselectivity of the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile. Substituents on the this compound and the diene retain their relative stereochemistry in the product. Furthermore, the reaction can proceed via two major stereochemical pathways: endo or exo addition. The endo product, where the substituents on the dienophile are oriented towards the diene-derived bridge in the bicyclic product, is often the kinetically favored product due to secondary orbital interactions.
The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the this compound. In general, the reaction follows the "ortho-para" rule for normal-demand Diels-Alder reactions. For inverse-electron-demand Diels-Alder (IEDDA) reactions, where the this compound is electron-rich and the diene is electron-poor, the regioselectivity is reversed.[3]
Applications in Drug Development
The unique, rigid, and three-dimensional scaffolds generated from Diels-Alder reactions of cyclopropenes are highly valuable in drug discovery. These structures can effectively mimic natural product cores and provide access to novel chemical space. The benzonorcarane scaffold, for instance, is a privileged structure in medicinal chemistry, and its efficient synthesis via intramolecular Diels-Alder reactions of cyclopropenyl vinylarenes opens new avenues for the development of novel therapeutic agents. The ability to generate multiple stereocenters in a single, stereocontrolled step is particularly advantageous for the synthesis of complex drug candidates.
Quantitative Data Summary
The following table summarizes the quantitative data for the intramolecular Diels-Alder reaction of various cyclopropenyl vinylarenes to form benzonorcarane derivatives. The reactions were typically carried out by stirring the substrate in n-butanol (0.15 M) under an argon atmosphere at 140 °C for 30 minutes.[4]
| Entry | Substrate (1) | Product (2) | Yield (%)[4] | Diastereomeric Ratio (endo:exo)[4] |
| 1 | Diethyl 2-cinnamyl-2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)malonate (1a) | Diethyl 1-(ethoxycarbonyl)-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2a) | 95 | >95:5 |
| 2 | Diethyl 2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)-2-(4-methylcinnamyl)malonate (1b) | Diethyl 1-(ethoxycarbonyl)-6-methyl-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2b) | 93 | >95:5 |
| 3 | Diethyl 2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)-2-(4-methoxycinnamyl)malonate (1c) | Diethyl 1-(ethoxycarbonyl)-6-methoxy-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2c) | 96 | >95:5 |
| 4 | Diethyl 2-(4-chlorocinnamyl)-2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)malonate (1d) | Diethyl 6-chloro-1-(ethoxycarbonyl)-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2d) | 91 | >95:5 |
| 5 | Diethyl 2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)-2-(4-(trifluoromethyl)cinnamyl)malonate (1e) | Diethyl 1-(ethoxycarbonyl)-6-(trifluoromethyl)-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2e) | 88 | >95:5 |
| 6 | Diethyl 2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)-2-(3-methylcinnamyl)malonate (1f) | Diethyl 1-(ethoxycarbonyl)-7-methyl-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2f) | 94 | >95:5 |
| 7 | Diethyl 2-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)-2-(2-methylcinnamyl)malonate (1g) | Diethyl 1-(ethoxycarbonyl)-8-methyl-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2g) | 85 | >95:5 |
| 8 | Diethyl 2-cinnamyl-2-((3-phenylcycloprop-1-en-1-yl)methyl)malonate (1h) | Diethyl 1-phenyl-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2h) | 78 | >95:5 |
| 9 | Diethyl 2-cinnamyl-2-((3-(4-methoxyphenyl)cycloprop-1-en-1-yl)methyl)malonate (1i) | Diethyl 1-(4-methoxyphenyl)-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2i) | 82 | >95:5 |
| 10 | Diethyl 2-((1-((3-(ethoxycarbonyl)cycloprop-1-en-1-yl)methyl)naphthalen-2-yl)methyl)malonate (1j) | Diethyl 1-(ethoxycarbonyl)-2a,3,9,9a-tetrahydro-2H-benzo[g]cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2j) | 67 | >95:5 |
| 11 | Diethyl 2-cinnamyl-2-((3-methylcycloprop-1-en-1-yl)methyl)malonate (1k) | Diethyl 1-methyl-2a,3,8,8a-tetrahydro-2H-cyclopropa[b]naphthalene-2,2(1H)-dicarboxylate (2k) | 75 (with DBU) | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Diels-Alder Reaction of Cyclopropenyl Vinylarenes
This protocol is adapted from Martinez, A. M., et al., Org. Lett.2023 , 25 (32), 5923-5928.[1][4][5]
Materials:
-
Substituted cyclopropenyl vinylarene (1) (0.15 mmol)
-
n-Butanol (1.0 mL, 0.15 M)
-
Argon gas supply
-
Microwave vial or sealed tube
-
Stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a microwave vial or sealed tube equipped with a stir bar, add the substituted cyclopropenyl vinylarene (1) (0.15 mmol).
-
Add n-butanol (1.0 mL) to the vial.
-
Seal the vial and purge with argon gas for 5-10 minutes.
-
Place the vial in a preheated heating block or oil bath at 140 °C.
-
Stir the reaction mixture at 140 °C for 30 minutes.
-
After 30 minutes, remove the vial from the heat and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzonorcarane derivative (2).
-
Characterize the product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Note: For substrates with substitution at the internal position of the double bond (e.g., 1k), the addition of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) may be required.[4]
Protocol 2: Synthesis of a this compound Precursor (Illustrative Example)
The synthesis of the this compound dienophile is a critical first step. Various methods exist for their preparation. A general approach involves the [2+1] cycloaddition of a carbene or carbene-equivalent to an alkyne.
Visualizations
Reaction Mechanism and Stereochemistry
Caption: Intramolecular Diels-Alder reaction mechanism.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting and Safety Precautions
-
Low Yields: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reaction temperature is maintained and consider extending the reaction time if necessary. Purity of the starting material is also crucial.
-
Side Products: The formation of side products can occur, especially at higher temperatures. Purification by column chromatography is essential to isolate the desired product.
-
Safety: These reactions are typically carried out at elevated temperatures in sealed tubes. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reactions in sealed tubes should be conducted behind a blast shield. Solvents used are flammable and should be handled in a well-ventilated fume hood.
Conclusion
The Diels-Alder reaction of cyclopropenes with substituted dienes represents a highly effective strategy for the synthesis of complex, polycyclic molecules. The intramolecular variant, in particular, provides a robust and stereoselective route to valuable scaffolds for drug discovery. The protocols and data presented herein offer a practical guide for researchers to explore and utilize this powerful transformation in their synthetic endeavors.
References
- 1. Intramolecular Diels-Alder Reaction of Cyclopropenyl Vinylarenes: Access to Benzonorcarane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Diels-Alder Reaction of Cyclopropenyl Vinylarenes: Access to Benzonorcarane Derivatives - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 3. Intramolecular Diels-Alder reactions of cyclopropenone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Free Click Chemistry Using Cyclopropenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cyclopropene-based copper-free click chemistry. This powerful bioorthogonal ligation method offers a rapid and specific means of covalently linking molecules in complex biological environments, making it an invaluable tool for drug development, bioconjugation, and cellular imaging.
Introduction to this compound-Based Copper-Free Click Chemistry
Copper-free click chemistry has emerged as a crucial technique for biological applications, circumventing the cellular toxicity associated with copper-catalyzed reactions.[1][2][3][4] Among the various copper-free methods, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a this compound and a tetrazine is particularly noteworthy for its exceptionally fast reaction kinetics and high degree of bioorthogonality.[1][2][5][6][7]
Cyclopropenes are small, highly strained dienophiles that react rapidly with electron-deficient tetrazines.[5][6][8] This reaction is highly selective and proceeds efficiently under physiological conditions without interfering with native biological processes.[9] The small size of the this compound moiety minimizes potential steric hindrance and perturbation of the biological system under investigation.[1][10][11][12][13]
A key advantage of the this compound-tetrazine ligation is the ability to create "caged" cyclopropenes. These are derivatives where the this compound's reactivity is temporarily blocked by a protecting group that can be removed by a specific trigger, such as light or a particular enzyme.[14] This "turn-on" capability allows for precise spatial and temporal control over the bioorthogonal reaction.[14]
Applications in Research and Drug Development
-
Bioconjugation: Site-specific modification of proteins, peptides, and other biomolecules.[15][16][17]
-
Live-Cell Imaging: Real-time visualization of cellular processes and trafficking of biomolecules.[5][6][9][18][19]
-
Drug Delivery: Development of targeted drug delivery systems.
-
Proteomics and Metabolomics: Labeling and identification of proteins and metabolites in their native environment.
Data Presentation
The following table summarizes the second-order rate constants for the reaction of various this compound derivatives with tetrazines, providing a basis for selecting the appropriate reagents for a specific application.
| This compound Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Methylthis compound-modified phospholipid | Tetrazine-BODIPY FL | ~22-fold fluorescence increase | PBS, 20°C |
| 1-methylthis compound uracil nucleoside | 5-TAMRA-Tz | 56.6 ± 1.94 | PBS |
| This compound-labeled lipids | Tetrazine-fluorophore | 660 | Not specified |
| trans-cyclooctene (for comparison) | dipyridyl-tetrazine | Fast (qualitative) | 20 mM NaOAc, RT |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound (General Procedure)
This protocol outlines a general method for the synthesis of this compound derivatives that can be adapted for various functional groups. For a specific example, the synthesis of 3-(cycloprop-2-en-1-oyl)-oxazolidinone derivatives is a stable and versatile starting point.[20]
Materials:
-
Acetylene gas
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Appropriate oxazolidinone
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Ethyl Cycloprop-2-ene Carboxylate: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Rh₂(OAc)₄ in CH₂Cl₂ and cool the solution in an ice bath. Sparge the solution with acetylene gas for 30 minutes. Add ethyl diazoacetate dropwise to the reaction mixture.
-
Saponification: After the reaction is complete (monitored by TLC), filter the crude solution through a pad of silica gel. Add a solution of KOH in MeOH to the filtrate and stir at room temperature to saponify the ester.
-
Formation of the Oxazolidinone Derivative: Acidify the reaction mixture to obtain the this compound carboxylic acid. The acid can then be coupled to the desired oxazolidinone using standard peptide coupling reagents to yield the stable, functionalized this compound.[20]
Protocol 2: Protein Labeling using this compound-Tetrazine Ligation
This protocol describes the labeling of a protein containing a this compound moiety with a tetrazine-functionalized probe (e.g., a fluorophore).
Materials:
-
This compound-modified protein (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-BODIPY FL)
-
Anhydrous DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (for purification)
Procedure:
-
Prepare Tetrazine Solution: Immediately before use, prepare a 10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 1.5- to 2-fold molar excess of the tetrazine-fluorophore solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For less reactive partners, the incubation time can be extended.
-
Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting spin column according to the manufacturer's instructions.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE, mass spectrometry, or fluorescence imaging.
Protocol 3: Live-Cell Imaging with this compound-Tetrazine Ligation
This protocol outlines the labeling and imaging of this compound-modified biomolecules in living cells using a fluorogenic tetrazine probe.[5][6]
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
This compound-labeled molecule for cellular delivery (e.g., this compound-modified phospholipid)
-
Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY FL)
-
Cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cellular Labeling: Incubate the cultured cells with the this compound-labeled molecule in cell culture medium for a designated period (e.g., 1 hour at 37°C) to allow for cellular uptake and localization.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any excess this compound-labeled molecule.
-
Tetrazine Reaction: Add the fluorogenic tetrazine probe, diluted in cell culture medium to a final concentration of 1-10 µM, to the cells. Incubate for 5-15 minutes at 37°C.
-
Final Wash and Imaging: Wash the cells twice with pre-warmed cell culture medium to remove unbound tetrazine probe. Replace with fresh medium for imaging.
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the this compound-tetrazine iEDDA reaction.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a this compound-modified protein.
Logic of Caged this compound Activation
Caption: Activation of a caged this compound for controlled ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of highly stable this compound building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of this compound tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]
- 7. nobelprize.org [nobelprize.org]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Functionalized cyclopropenes as bioorthogonal chemical reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 17. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 18. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Enantioselective Synthesis of Chiral Cyclopropene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantiose lective synthesis of chiral cyclopropene derivatives, valuable building blocks in medicinal chemistry and organic synthesis. The high ring strain of cyclopropenes makes them reactive intermediates for constructing complex molecular architectures.[1][2] The protocols outlined below focus on robust and highly selective catalytic methods to access these versatile scaffolds in an enantiomerically enriched form.
Introduction
Chiral this compound derivatives are increasingly recognized for their utility in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Their rigid, three-membered ring structure offers a unique conformational constraint that can be exploited in drug design.[2] The development of catalytic enantioselective methods for their synthesis has been a significant advancement, enabling access to a wide variety of chiral building blocks with high optical purity.[3][4]
This guide details two prominent and effective methods for the enantioselective synthesis of chiral cyclopropenes: Rhodium-Catalyzed Cyclopropenation of Alkynes and Copper-Catalyzed Asymmetric Desymmetrization. Additionally, the emerging field of biocatalysis for this transformation is briefly discussed.
Catalytic Systems for Enantioselective Cyclopropenation
A variety of transition metal catalysts have been developed for the asymmetric synthesis of cyclopropenes, with rhodium and copper-based systems being the most extensively studied. These catalysts are typically complexed with chiral ligands that effectively control the stereochemical outcome of the reaction.
Rhodium-Catalyzed Cyclopropenation
Chiral dirhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropenation of alkynes with diazo compounds.[5][6][7] The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. Catalysts such as dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), denoted as Rh₂(S-DOSP)₄, have demonstrated exceptional performance in reactions involving terminal alkynes and arylvinyldiazoacetates.[1]
Copper-Catalyzed Asymmetric Reactions
Copper catalysts, in conjunction with chiral ligands, are also powerful tools for the synthesis of chiral cyclopropenes. These systems can be employed in the desymmetrization of achiral cyclopropenes or in carbomagnesiation and hydroboration reactions to generate highly functionalized and enantioenriched cyclopropane derivatives from this compound precursors.[8][9][10]
Biocatalysis
An exciting and rapidly developing approach involves the use of engineered enzymes, such as cytochrome P450s and myoglobins, to catalyze the enantioselective cyclopropenation of alkynes.[2][4] These biocatalytic systems can offer exceptional levels of stereoselectivity (>99% ee) and operate under mild, environmentally benign conditions.[4]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the quantitative data for the enantioselective synthesis of chiral this compound derivatives using different catalytic systems.
Table 1: Rhodium-Catalyzed Enantioselective Cyclopropenation of Alkynes with Aryldiazoacetates [5]
| Alkyne Substrate | Diazoacetate Substrate | Catalyst | Yield (%) | ee (%) |
| 1-Hexyne | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 85 | 96 |
| Phenylacetylene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 92 | 98 |
| 1-Octyne | Methyl (4-bromophenyl)diazoacetate | Rh₂(S-DOSP)₄ | 88 | 95 |
| Cyclohexylacetylene | Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 75 | 94 |
Table 2: Copper-Catalyzed Enantioselective Hydroboration of Cyclopropenes [9]
| This compound Substrate | Chiral Ligand | Yield (%) | ee (%) |
| Methyl 3-phenyl-2H-cyclopropene-3-carboxylate | (S)-DTBM-SEGPHOS | 86 | 95 |
| Methyl 3-(4-chlorophenyl)-2H-cyclopropene-3-carboxylate | (S)-DTBM-SEGPHOS | 78 | 92 |
| Methyl 3-(naphthalen-2-yl)-2H-cyclopropene-3-carboxylate | (S)-DTBM-SEGPHOS | 81 | 94 |
| Methyl 3-(thiophen-2-yl)-2H-cyclopropene-3-carboxylate | (S)-DTBM-SEGPHOS | 75 | 89 |
Table 3: Biocatalytic Enantioselective Cyclopropenation of Disubstituted Alkynes [4]
| Alkyne Substrate | Diazo Compound | Biocatalyst | Yield (%) | ee (%) |
| 1-Phenyl-1-propyne | Ethyl diazoacetate | Engineered Cytochrome P411 | >99 | >99 |
| 1,2-Diphenylacetylene | Ethyl diazoacetate | Engineered Cytochrome P411 | 95 | >99 |
| 1-Cyclohexyl-2-phenylacetylene | Ethyl diazoacetate | Engineered Cytochrome P411 | 88 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropenation of Terminal Alkynes
This protocol is a representative example for the synthesis of chiral cyclopropenes using a chiral dirhodium(II) catalyst.
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)
-
Terminal alkyne (1.0 mmol)
-
Aryldiazoacetate (1.2 mmol)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst.
-
Add anhydrous DCM followed by the terminal alkyne.
-
The aryldiazoacetate is dissolved in anhydrous DCM (2 mL) and added dropwise to the reaction mixture over a period of 4 hours using a syringe pump at 0 °C.
-
After the addition is complete, the reaction is stirred for an additional hour at room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Hydroboration of 3-Aryl Substituted this compound-3-carboxylates
This protocol describes a method for the synthesis of chiral cyclopropylboronates from this compound precursors.
Materials:
-
CuCl (5 mol%)
-
Chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%)
-
3-Aryl substituted this compound-3-carboxylate (0.2 mmol)
-
Bis(pinacolato)diboron (B₂pin₂, 0.22 mmol)
-
t-BuOH (0.4 mmol)
-
Anhydrous tetrahydrofuran (THF, 1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a vial is charged with CuCl and the chiral phosphine ligand.
-
Anhydrous THF is added, and the mixture is stirred for 30 minutes.
-
The 3-aryl substituted this compound-3-carboxylate and B₂pin₂ are added to the catalyst solution.
-
Finally, t-BuOH is added, and the vial is sealed and stirred at room temperature for 12 hours.
-
The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral cyclopropylboronate.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the enantioselective synthesis of chiral cyclopropenes.
Caption: Simplified catalytic cycle for Rh-catalyzed enantioselective cyclopropenation.
References
- 1. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Copper-Catalyzed Carbomagnesiation of Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper(i)-catalyzed enantioselective hydroboration of cyclopropenes: facile synthesis of optically active cyclopropylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Transition Metal-Catalyzed Reactions of Cyclopropenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key transition metal-catalyzed reactions involving cyclopropenes. These transformations leverage the high ring strain of cyclopropenes to construct complex molecular architectures, offering powerful tools for organic synthesis and drug discovery.
Application Note 1: Cobalt-Catalyzed Enantioselective Hydroalkenylation
Introduction: The cobalt-catalyzed hydroalkenylation of 3,3-disubstituted cyclopropenes provides a highly efficient method for the asymmetric synthesis of multisubstituted cyclopropanes. This reaction introduces a vinyl group with high diastereoselectivity and enantioselectivity, creating adjacent tertiary and quaternary stereocenters. The use of a chiral phosphine ligand is crucial for achieving excellent stereocontrol.[1] This protocol is based on the work of Meng and coworkers, who developed a robust system using a Co(acac)₂ precatalyst.[1]
Data Presentation:
| Entry | Cyclopropene (1) | Alkenylboronic Acid (2) | Product | Yield (%)[1] | d.r.[1] | e.r.[1] |
| 1 | 3,3-Dibenzylthis compound | (E)-Styrylboronic acid | 95 | >95:5 | 99:1 | |
| 2 | 3,3-Dibenzylthis compound | (E)-4-Methoxystyrylboronic acid | 89 | >95:5 | 99:1 | |
| 3 | 3,3-Dibenzylthis compound | (E)-4-Chlorostyrylboronic acid | 92 | >95:5 | 99:1 | |
| 4 | 3,3-Dibenzylthis compound | (E)-Hex-1-enylboronic acid | 85 | >95:5 | 98:2 | |
| 5 | 3-Benzyl-3-methylthis compound | (E)-Styrylboronic acid | 81 | 95:5 | 97:3 |
Catalytic Cycle:
Caption: Proposed catalytic cycle for Co-catalyzed hydroalkenylation.
Experimental Protocol:
-
Materials: Co(acac)₂ (2.6 mg, 0.01 mmol, 5.0 mol%), (R)-DTBM-SEGPHOS (L, 12.0 mg, 0.01 mmol, 5.0 mol%), 3,3-dibenzylthis compound (44.1 mg, 0.2 mmol, 1.0 equiv.), (E)-styrylboronic acid (44.4 mg, 0.3 mmol, 1.5 equiv.), PhSiH₃ (49 µL, 0.4 mmol, 2.0 equiv.), and THF (1.0 mL).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Co(acac)₂, (R)-DTBM-SEGPHOS, and 0.5 mL of THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3,3-dibenzylthis compound, (E)-styrylboronic acid, and the remaining 0.5 mL of THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add PhSiH₃ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the desired product.
-
Application Note 2: Palladium-Catalyzed Ring-Opening Cross-Coupling
Introduction: A powerful strategy for synthesizing functionalized 1,3-butadienes involves the palladium-catalyzed cross-coupling of cyclopropenes with aryl iodides.[2] This reaction proceeds via a ring-opening mechanism, transforming the strained three-membered ring into a valuable diene scaffold. The method is notable for its operational simplicity and tolerance of various functional groups on both coupling partners.[2]
Data Presentation:
| Entry | This compound (1) | Aryl Iodide (2) | Base | Product | Yield (%)[2] |
| 1 | 1-(carboethoxy)-cyclopropene | 4-Iodotoluene | K₂CO₃ | 85 | |
| 2 | 1-(carboethoxy)-cyclopropene | 4-Iodoanisole | K₂CO₃ | 82 | |
| 3 | 1-(carboethoxy)-cyclopropene | 1-Iodo-4-nitrobenzene | K₂CO₃ | 75 | |
| 4 | 1-(carboethoxy)-cyclopropene | 1-Iodo-4-fluorobenzene | K₂CO₃ | 78 | |
| 5 | 1-(carboethoxy)-cyclopropene | 2-Iodothiophene | K₂CO₃ | 68 |
Catalytic Cycle:
Caption: Proposed mechanism for Pd-catalyzed ring-opening cross-coupling.
Experimental Protocol:
-
Materials: Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 5.0 mol%), 1-(carboethoxy)-cyclopropene (22.4 mg, 0.2 mmol, 1.0 equiv.), 4-iodotoluene (65.4 mg, 0.3 mmol, 1.5 equiv.), K₂CO₃ (55.3 mg, 0.4 mmol, 2.0 equiv.), and anhydrous DMF (2.0 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(PPh₃)₄, 4-iodotoluene, and K₂CO₃.
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add anhydrous DMF via syringe, followed by the 1-(carboethoxy)-cyclopropene.
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,3-butadiene product.
-
Application Note 3: Rhodium(III)-Catalyzed C-H Functionalization
Introduction: The development of cyclopentadienyl (Cp)-ligated Rh(III) catalysts has enabled a wide range of C-H functionalization reactions. When coupled with cyclopropenes, this methodology provides a powerful route to complex polycyclic structures. The reaction proceeds via a C-H activation event directed by a functional group on the arene, followed by insertion of the this compound and subsequent annulation. The choice of the specific Cp ligand is critical for controlling reactivity and selectivity.[3]
Data Presentation:
| Entry | Arene (1) | This compound (2) | Catalyst | Product | Yield (%)[3] | d.r.[3] |
| 1 | Phenyl-2-pyridine | 3,3-Dimethylthis compound | [CpRhCl₂]₂ | 92 | >20:1 | |
| 2 | N-Methoxybenzamide | 3,3-Dimethylthis compound | [CpRhCl₂]₂ | 85 | >20:1 | |
| 3 | Phenyl-2-pyridine | 3-Ethyl-3-methylthis compound | --INVALID-LINK--₂ | 88 | 15:1 | |
| 4 | 2-(p-tolyl)pyridine | 3,3-Dimethylthis compound | [CpRhCl₂]₂ | 90 | >20:1 | |
| 5 | 1-Phenylpyrazole | 3,3-Dimethylthis compound | [Cp*RhCl₂]₂ | 78 | >20:1 |
Catalytic Cycle:
Caption: General catalytic cycle for Rh(III)-catalyzed C-H functionalization.
Experimental Protocol:
-
Materials: [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%), AgSbF₆ (17.2 mg, 0.05 mmol, 10 mol%), 2-phenylpyridine (38.8 mg, 0.25 mmol, 1.0 equiv.), 3,3-dimethylthis compound (25.5 mg, 0.375 mmol, 1.5 equiv.), and DCE (1,2-dichloroethane, 1.0 mL).
-
Procedure:
-
In a sealed vial, combine [Cp*RhCl₂]₂, AgSbF₆, and 2-phenylpyridine.
-
Evacuate the vial and backfill with argon.
-
Add DCE, followed by the 3,3-dimethylthis compound via syringe.
-
Place the vial in a preheated heating block at 60 °C and stir for 24 hours.
-
After cooling, filter the reaction mixture through a short plug of silica, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the annulated product.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and analyzing the transition metal-catalyzed reactions described in these notes.
Caption: General workflow for transition metal-catalyzed reactions.
References
- 1. Cobalt-Catalyzed Diastereo- and Enantioselective Hydroalkenylation of Cyclopropenes with Alkenylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed ring-opening cross-coupling of cyclopropenes with aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application of Cyclopropene in Natural Product Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenes, the smallest unsaturated carbocycles, are highly strained and reactive molecules that have emerged as powerful building blocks in the synthesis of complex natural products. Their unique reactivity, driven by the release of ring strain, allows for the construction of intricate molecular architectures that are otherwise challenging to access. This document provides detailed application notes and protocols on the use of cyclopropene and its derivatives in natural product synthesis, with a focus on key reaction types and their application in the total synthesis of bioactive molecules.
Key Reactions of Cyclopropenes in Natural Product Synthesis
The high ring strain of cyclopropenes makes them susceptible to a variety of ring-opening and cycloaddition reactions. These transformations are central to their utility in assembling complex carbocyclic and heterocyclic frameworks found in many natural products.
Vinylcyclopropane-Cyclopentene Rearrangement
One of the most powerful applications of cyclopropane chemistry in natural product synthesis is the vinylcyclopropane-cyclopentene rearrangement. This thermal or transition-metal-catalyzed ring expansion converts a vinyl-substituted cyclopropane into a cyclopentene, a common motif in many natural products. The reaction can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical-mediated process, with the operative mechanism being highly dependent on the substrate and reaction conditions.
Mechanism of the Thermal Vinylcyclopropane-Cyclopentene Rearrangement:
The thermal rearrangement is believed to proceed through a diradical intermediate, allowing for the formation of a five-membered ring. The stereochemical outcome can be complex and is influenced by the substituents on the vinylcyclopropane.
Caption: Thermal Vinylcyclopropane-Cyclopentene Rearrangement Mechanism.
Cycloaddition Reactions
The strained double bond of cyclopropenes makes them excellent dienophiles and dipolarophiles in various cycloaddition reactions, providing rapid access to polycyclic systems.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Cyclopropenes can react with dienes to form bicyclo[4.1.0]heptene derivatives.
-
[4+3] Cycloaddition: This reaction, often with furans or other 4-atom components, leads to the formation of seven-membered rings.
-
[2+2+1] Cycloaddition (Pauson-Khand Reaction): This powerful reaction involves the coupling of an alkene (in this case, this compound), an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone fused to the cyclopropane ring.
Catalytic Cycle of the Pauson-Khand Reaction:
The generally accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction begins with the formation of a cobalt-alkyne complex, followed by coordination of the alkene (this compound), migratory insertion of the alkene, CO insertion, and finally reductive elimination to yield the cyclopentenone product.
Caption: Pauson-Khand Reaction Catalytic Cycle.
Asymmetric Cyclopropenation
The enantioselective synthesis of cyclopropenes, often through the reaction of an alkyne with a diazo compound catalyzed by a chiral rhodium or copper complex, provides access to chiral building blocks for the synthesis of enantiomerically pure natural products.
Applications in the Total Synthesis of Natural Products
The following sections detail the application of this compound chemistry in the total synthesis of several notable natural products, including experimental protocols and quantitative data.
Hirsutene
Hirsutene is a tricyclic sesquiterpene that has been a popular target for total synthesis. The synthesis developed by Hudlicky and co-workers features a key vinylcyclopropane-cyclopentene rearrangement to construct the central five-membered ring.
Synthetic Pathway to Hirsutene:
Application Notes and Protocols for the Synthesis of Cyclopropene-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cyclopropene-containing polymers, focusing on Ring-Opening Metathesis Polymerization (ROMP) and free-radical polymerization techniques. Detailed experimental protocols, data on polymer characteristics, and an application in drug delivery are presented to guide researchers in this innovative field of polymer chemistry.
Introduction to this compound-Containing Polymers
Cyclopropenes are highly strained three-membered cyclic olefins that can undergo polymerization to produce polymers with unique architectures and functionalities. The high ring strain of cyclopropenes makes them particularly reactive monomers for polymerization. The resulting polymers can be designed to have a range of properties, making them attractive for various applications, including as biomaterials and in drug delivery systems. This document outlines two primary methods for the synthesis of these polymers: Ring-Opening Metathesis Polymerization (ROMP) and free-radical polymerization.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclopropenes
ROMP is a powerful and versatile method for the controlled polymerization of strained cyclic olefins, including cyclopropenes.[1][2] This technique often utilizes well-defined transition metal catalysts, such as Grubbs' catalysts, to achieve living polymerization characteristics, allowing for precise control over molecular weight and low polydispersity.[3][4]
General Experimental Workflow for ROMP
The following diagram illustrates a typical workflow for the ROMP of a this compound monomer.
Caption: General workflow for the ROMP of this compound monomers.
Detailed Experimental Protocol: ROMP of 3,3-Dimethylthis compound
This protocol describes the synthesis of poly(3,3-dimethylthis compound) using a third-generation Grubbs' catalyst (G3).
Materials:
-
3,3-Dimethylthis compound (monomer)
-
Third-generation Grubbs' catalyst (G3)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of 3,3-dimethylthis compound in anhydrous DCM (e.g., 1 M).
-
Prepare a stock solution of G3 catalyst in anhydrous DCM (e.g., 10 mg/mL).
-
-
Polymerization:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of the monomer stock solution.
-
Add additional anhydrous DCM to achieve the desired monomer concentration (e.g., 0.5 M).
-
Place the flask in a temperature-controlled bath (e.g., 25 °C).
-
Rapidly inject the calculated amount of the G3 catalyst stock solution to the stirring monomer solution to initiate the polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The solution may become viscous as the polymer forms.
-
-
Quenching and Purification:
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Dry the polymer under high vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).
-
Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data for ROMP of this compound Derivatives
The following table summarizes representative data for the ROMP of different this compound monomers.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Mn (kDa) | PDI (Đ) | Reference |
| 3,3-dimethylthis compound | G3 | 100:1 | 10.2 | 1.15 | [5] |
| 1,2-dimethylthis compound | G3 | 200:1 | 18.5 | 1.20 | [3] |
| 3-methyl-3-phenylthis compound | G1 | 150:1 | 15.8 | 1.32 | [6] |
| Norbornene-fused this compound | G3 | 250:1 | 24.1 | 1.18 | [5] |
Free-Radical Polymerization of this compound-Containing Monomers
While ROMP is often preferred for controlled polymerization, free-radical polymerization can be a viable method for synthesizing this compound-containing polymers, particularly for monomers with vinyl or acrylate functionalities.[7] This method is often simpler to perform as it does not require stringent inert atmosphere conditions.
General Experimental Workflow for Free-Radical Polymerization
The diagram below outlines the general steps for free-radical polymerization.
Caption: General workflow for the free-radical polymerization of functionalized this compound monomers.
Detailed Experimental Protocol: Free-Radical Polymerization of a Cyclopropyl Acrylate
This protocol provides a general method for the free-radical polymerization of a this compound-containing acrylate monomer.
Materials:
-
Cyclopropyl acrylate monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or dioxane (solvent)
-
Hexane or methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the cyclopropyl acrylate monomer and AIBN in the chosen solvent. The monomer concentration and monomer-to-initiator ratio will influence the molecular weight and polymerization rate.
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Maintain the temperature and stirring for a specified period (e.g., 6-24 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or methanol).
-
Collect the polymer by filtration and wash it with the non-solvent.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer product under vacuum.
-
-
Characterization:
-
Analyze the polymer's Mn and PDI using GPC.
-
Verify the polymer structure via ¹H and ¹³C NMR spectroscopy.
-
Quantitative Data for Free-Radical Polymerization
The table below presents typical data for the free-radical polymerization of this compound-containing monomers.
| Monomer | Initiator | Monomer/Initiator Ratio | Mn (kDa) | PDI (Đ) | Reference |
| Vinyl cyclopropane | AIBN | 100:1 | 8.5 | 2.1 | [7] |
| Cyclopropyl methacrylate | Benzoyl Peroxide | 150:1 | 12.3 | 1.9 | [8] |
| N-cyclopropyl acrylamide | AIBN | 200:1 | 15.6 | 2.3 | [9] |
Application in Drug Delivery: Doxorubicin-Loaded this compound-Containing Nanocarriers
Functionalized this compound-containing polymers can be designed to self-assemble into nanocarriers for targeted drug delivery. For instance, amphiphilic block copolymers synthesized via ROMP can form micelles that encapsulate hydrophobic drugs like doxorubicin (DOX), a common chemotherapeutic agent.
Proposed Mechanism of Action and Cellular Uptake
Doxorubicin-loaded nanocarriers can be designed to target cancer cells, for example, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the polymer. Upon internalization by the cancer cell, often through endocytosis, the nanocarrier releases its doxorubicin payload. Doxorubicin then intercalates into the DNA, leading to the activation of the p53 tumor suppressor pathway. This can result in cell cycle arrest and apoptosis (programmed cell death).[10][11]
Signaling Pathway Diagram: Doxorubicin-Induced p53-Mediated Apoptosis
The following diagram illustrates the signaling pathway initiated by doxorubicin delivered by a this compound-based nanocarrier.
Caption: Doxorubicin-induced p53-mediated apoptosis pathway.
This application highlights the potential of this compound-containing polymers in the development of advanced drug delivery systems for cancer therapy. The ability to precisely control the polymer structure and incorporate various functionalities opens up numerous possibilities for creating highly effective and targeted therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer-Based Drug Delivery Systems for Cancer Therapeutics [mdpi.com]
- 3. Efficient and Facile End Group Control of Living Ring-Opening Metathesis Polymers via Single Addition of Functional Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Narrow-Distribution, High-Molecular-Weight ROMP Polycyclopentene via Suppression of Acyclic Metathesis Side Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioe.umd.edu [bioe.umd.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. swaminathansivaram.in [swaminathansivaram.in]
- 9. researchgate.net [researchgate.net]
- 10. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled drug delivery vehicles for cancer treatment and their performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopropene-Based Probes in Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclopropene-based probes in chemical proteomics. The unique reactivity of the strained this compound ring, particularly in bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions, makes these probes powerful tools for labeling, identifying, and quantifying proteins in complex biological systems.
Introduction to this compound-Based Probes
Cyclopropenes are small, highly reactive cyclic alkenes that serve as excellent bioorthogonal handles for chemical proteomics.[1][2] Their small size minimizes potential perturbation of the biological system being studied. The high ring strain of the this compound moiety drives rapid, selective, and catalyst-free iEDDA reactions with tetrazine-functionalized reporters, such as biotin for affinity purification or fluorophores for imaging.[2][3] This "click chemistry" approach allows for the efficient labeling of target biomolecules in their native environment, including in living cells.
Key Advantages:
-
Small Size: Minimizes steric hindrance and perturbation of protein function.
-
High Reactivity: Enables fast and efficient labeling under physiological conditions.[2]
-
Bioorthogonality: The this compound-tetrazine ligation is highly selective and does not interfere with native cellular processes.[2]
-
Versatility: Can be incorporated into a variety of probe molecules to target specific protein classes or to achieve broad proteome coverage.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for a chemical proteomics experiment using a this compound-based probe.
Experimental Protocols
Synthesis of a Methylthis compound-PEG-Biotin Probe
This protocol describes a multi-step synthesis of a methylthis compound probe functionalized with a PEG linker and a biotin reporter tag for affinity purification.
Step 1: Synthesis of (1-methylcycloprop-2-en-1-yl)methanol
This starting material can be synthesized from commercially available precursors.[4]
Step 2: Tosylation of (1-methylcycloprop-2-en-1-yl)methanol
This step activates the hydroxyl group for subsequent nucleophilic substitution.
-
Materials:
-
(1-methylcycloprop-2-en-1-yl)methanol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve (1-methylcycloprop-2-en-1-yl)methanol (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.[3]
-
Step 3: Synthesis of 2-(azidomethyl)-1-methylcycloprop-1-ene
The tosyl group is displaced by an azide group.
-
Materials:
-
(1-methylcycloprop-2-en-1-yl)methyl tosylate
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve the tosylated product (1 eq.) in DMF in a round-bottom flask.[5]
-
Add sodium azide (3 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-(azidomethyl)-1-methylcycloprop-1-ene.[5]
-
Step 4: Staudinger Reduction and Amide Coupling to Biotin-PEG-NHS Ester
The azide is reduced to an amine and then coupled to a commercially available Biotin-PEG-NHS ester.
-
Materials:
-
2-(azidomethyl)-1-methylcycloprop-1-ene
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Biotin-PEGn-NHS ester (n = number of PEG units)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
-
Procedure:
-
Dissolve the azide (1 eq.) in THF.
-
Add triphenylphosphine (1.1 eq.) to the solution. The reaction is typically rapid.[6][7]
-
After the formation of the iminophosphorane is complete (monitored by TLC), add water to hydrolyze the intermediate to the corresponding primary amine.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude amine in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Add a solution of Biotin-PEGn-NHS ester (1.2 eq.) in DMSO or DMF to the amine solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the final product, methylthis compound-PEG-biotin, by reverse-phase HPLC.
-
Labeling of Proteins in Cell Lysate
This protocol outlines the labeling of proteins in a complex mixture with the synthesized this compound-biotin probe, followed by iEDDA ligation with a tetrazine-fluorophore for in-gel fluorescence visualization.
-
Materials:
-
Cell lysate (prepared in a suitable lysis buffer without primary amines, e.g., RIPA buffer)
-
Methylthis compound-PEG-Biotin probe
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a compatible assay (e.g., BCA assay).
-
Probe Labeling:
-
To a defined amount of protein lysate (e.g., 1 mg), add the methylthis compound-PEG-Biotin probe to a final concentration of 10-50 µM.
-
Incubate the reaction for 1-2 hours at 37 °C with gentle agitation.
-
-
iEDDA Ligation:
-
Add the tetrazine-fluorophore conjugate to the labeled lysate to a final concentration of 50-100 µM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE and Visualization:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95 °C for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Enrichment and Identification of Labeled Proteins by Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins using streptavidin beads and their subsequent identification and quantification by TMT-based mass spectrometry.
-
Materials:
-
Labeled cell lysate from section 3.2 (using Tetrazine-Biotin)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., RIPA buffer, PBS with 0.1% SDS, PBS)
-
Elution buffer (e.g., SDS-PAGE loading buffer with excess biotin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMT labeling reagents
-
LC-MS/MS system
-
-
Procedure:
-
Streptavidin Enrichment:
-
Add streptavidin-coated magnetic beads to the labeled lysate and incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.[1]
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., 3x with RIPA buffer, 3x with PBS containing 0.1% SDS, and 3x with PBS).[1]
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.
-
-
TMT Labeling:
-
Collect the supernatant containing the digested peptides.
-
Label the peptides with the TMT reagents according to the manufacturer's protocol. This involves incubating the peptides with the respective isobaric tags.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Desalt the combined peptide mixture using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify the proteins and quantify the relative abundance of the TMT reporter ions.
-
-
Application Example: Elucidating Kinase Signaling Pathways
This compound-based chemical proteomics is a powerful tool for studying kinase signaling pathways, including identifying direct substrates and off-targets of kinase inhibitors. For example, a this compound-functionalized irreversible kinase inhibitor can be used to label its target kinases in live cells. Subsequent enrichment and mass spectrometry analysis can reveal the identity of these kinases and their abundance.
A hypothetical study on the Epidermal Growth Factor Receptor (EGFR) signaling pathway could utilize a this compound-labeled covalent inhibitor targeting a specific cysteine residue in the EGFR kinase domain.
In this example, the this compound probe would not only confirm the engagement of EGFR but could also be used in a competitive profiling experiment to identify other kinases or proteins that are "off-targets" of the inhibitor. By comparing the protein profiles of cells treated with the probe versus a control, researchers can identify proteins that are specifically labeled, providing insights into the inhibitor's selectivity and potential side effects. Furthermore, quantitative phosphoproteomics following probe treatment can reveal how the inhibition of EGFR and its off-targets affects downstream signaling events.
Quantitative Data Presentation
The quantitative data obtained from TMT-based mass spectrometry experiments can be summarized in tables for easy comparison.
Table 1: Hypothetical TMT Quantification of Proteins Enriched by a this compound-EGFR Inhibitor Probe
| Protein ID | Gene Name | TMT Reporter Ion Intensity (Control) | TMT Reporter Ion Intensity (Probe-Treated) | Fold Change (Probe/Control) | p-value |
| P00533 | EGFR | 1.2 x 10⁵ | 8.5 x 10⁶ | 70.8 | < 0.001 |
| P04626 | ERBB2 | 9.8 x 10⁴ | 1.1 x 10⁵ | 1.1 | 0.45 |
| Q13485 | KSR1 | 5.4 x 10⁴ | 2.1 x 10⁵ | 3.9 | 0.02 |
| P27361 | LCK | 3.2 x 10⁴ | 1.5 x 10⁵ | 4.7 | 0.01 |
This table shows a significant enrichment of the intended target, EGFR, and also identifies potential off-targets such as KSR1 and LCK, which show a statistically significant increase in abundance in the probe-treated sample.
Table 2: Hypothetical TMT Quantification of Phosphopeptides Downstream of EGFR
| Protein | Phosphosite | TMT Reporter Ion Intensity (Control) | TMT Reporter Ion Intensity (Inhibitor-Treated) | Fold Change (Inhibitor/Control) | p-value |
| ERK1 | pT202/pY204 | 7.8 x 10⁶ | 1.5 x 10⁶ | 0.19 | < 0.001 |
| AKT1 | pS473 | 5.2 x 10⁶ | 4.9 x 10⁶ | 0.94 | 0.78 |
| c-Myc | pT58 | 4.1 x 10⁵ | 9.8 x 10⁴ | 0.24 | < 0.01 |
This table demonstrates how the this compound-based inhibitor probe can be used to quantify changes in downstream signaling. The significant decrease in phosphorylation of ERK1 and c-Myc indicates successful inhibition of the EGFR pathway, while the unchanged phosphorylation of AKT1 suggests the inhibitor is specific for the MAPK arm of the pathway under these conditions.
Conclusion
This compound-based probes, in conjunction with bioorthogonal iEDDA chemistry and modern mass spectrometry techniques, offer a robust and versatile platform for chemical proteomics. These tools enable researchers to delve into the complexities of cellular signaling, identify novel drug targets, and characterize the selectivity of inhibitors with high precision and sensitivity. The detailed protocols and application examples provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful technology.
References
- 1. Item - Synthesis of Multifunctional Probes for Targeted Chemical Proteomics - Macquarie University Research Data Repository (RDR) - Figshare [figshare.mq.edu.au]
- 2. Motility Signaled From the EGF Receptor and Related Systems | Springer Nature Experiments [experiments.springernature.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. (2-methylcycloprop-2-en-1-yl)methanol | CAS: 1407593-23-0 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Dual Labeling of Proteins Using Cyclopropene and Alkyne Tags
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to attach two distinct molecular probes to specific sites on a single protein is a powerful tool for studying protein structure, function, and dynamics.[1][2] Dual labeling enables a range of applications, from monitoring conformational changes using Förster Resonance Energy Transfer (FRET) to constructing complex bioconjugates for therapeutic purposes.[3] Traditional methods for dual labeling are often limited by sequential reaction steps, harsh conditions, or a lack of precise control over the labeling sites.[1][2]
This document details a robust and efficient method for dual protein labeling that leverages the genetic incorporation of two distinct unnatural amino acids (UAAs): one containing a cyclopropene tag and the other an alkyne tag.[1][2] These tags serve as bioorthogonal handles, meaning they are chemically inert to native biological functionalities but can be selectively modified through specific chemical reactions.[3][4] The this compound group reacts rapidly with a tetrazine probe via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, while the alkyne group reacts with an azide probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]
A key advantage of this system is the mutual orthogonality of the two reactions, which allows for a concerted, one-pot labeling procedure under physiological conditions (pH, temperature, and pressure), achieving quantitative labeling in as little as 30 minutes.[1][2] This approach provides precise spatial and stoichiometric control, opening new avenues for complex protein engineering and analysis.
Principle of the Method
The strategy relies on two independent, non-interfering bioorthogonal reactions.
-
This compound-Tetrazine Ligation: A genetically encoded this compound-containing amino acid (e.g., Nε-(1-methylcycloprop-2-enecarboxamido)-lysine, CpK) is labeled with a tetrazine-functionalized probe (e.g., a fluorophore).[5] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its exceptionally fast kinetics and biocompatibility.[6]
-
Alkyne-Azide Ligation: A second UAA containing a terminal alkyne (e.g., propargyl-L-lysine) is incorporated at a different site.[7] This alkyne tag is then labeled with an azide-functionalized probe using "click chemistry".[8][9] The reaction can be catalyzed by copper(I) (CuAAC) for in vitro applications or can proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (SPAAC), which is ideal for live-cell labeling.[3][9]
These two reactions can be performed simultaneously in the same pot because the this compound does not react with the azide, and the alkyne does not react with the tetrazine.[1][2] This orthogonality ensures high specificity and efficiency in the dual labeling process.
Caption: Principle of orthogonal dual protein labeling.
Applications
This dual-labeling methodology is versatile and supports a wide range of applications in basic research and drug development:
-
FRET Studies: By attaching a FRET donor and acceptor pair to two specific sites, researchers can measure intramolecular distances to monitor protein conformational changes, folding dynamics, and ligand binding events in real-time.[1]
-
Protein Interaction Analysis: Labeling two different proteins with distinct probes allows for the study of protein-protein interactions within larger complexes.
-
Antibody-Drug Conjugates (ADCs): In drug development, this technique can be used to create homogenous ADCs by attaching both a targeting moiety and a therapeutic payload to a single antibody scaffold with precise stoichiometric control.
-
Live-Cell Imaging: Using cell-permeable, non-toxic probes and SPAAC chemistry enables the tracking of protein localization and dynamics within living cells.[10]
Quantitative Data Summary
The efficiency of the dual-labeling system is underpinned by the rapid and specific kinetics of the orthogonal reactions.
| Parameter | This compound + Tetrazine (IEDDA) | Alkyne + Azide (CuAAC) | Orthogonality | Reference |
| Reaction Type | Inverse Electron-Demand Diels-Alder | Copper(I)-Catalyzed Cycloaddition | High | [1] |
| On-Protein Rate Constant (k₂) | 27 M⁻¹s⁻¹ | ~10³ - 10⁴ M⁻¹s⁻¹ | N/A | [2] |
| Labeling Time (Quantitative) | < 30 minutes | < 30 minutes | N/A | [1][2] |
| Required Conditions | Physiological (pH 7.4, 37°C) | Physiological + Copper(I) catalyst | N/A | [1] |
| Cross-Reactivity | None observed | None observed | Confirmed |
| Experiment | Protein | UAA 1 (Site) | UAA 2 (Site) | Labeling Efficiency | Reference |
| Dual Labeling | Calmodulin (CaM) | Alkyne-Lys (1) | This compound-Lys (40) | >95% for both sites | [1] |
| Single Labeling Control | Calmodulin (CaM) | Alkyne-Lys (1) | N/A | >95% with azide probe | [1] |
| Single Labeling Control | Calmodulin (CaM) | This compound-Lys (40) | N/A | >95% with tetrazine probe | [1] |
Experimental Protocols
Protocol 1: Genetic Encoding of Dual Unnatural Amino Acids in E. coli
This protocol describes the site-specific incorporation of an alkyne-containing UAA and a this compound-containing UAA into a target protein using two distinct orthogonal amber (TAG) and ochre (TAA) stop codon suppression systems.
Caption: Workflow for genetic encoding of dual UAAs.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest, engineered with amber (TAG) and ochre (TAA) codons at desired sites.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the alkyne UAA.
-
Plasmid encoding the orthogonal aaRS/tRNA pair for the this compound UAA (e.g., PylRS/tRNACUA).[2]
-
Alkyne-containing UAA (e.g., Propargyl-lysine).
-
This compound-containing UAA (e.g., CpK).
-
Standard cell culture media (e.g., LB or TB) and antibiotics.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer and purification columns (e.g., Ni-NTA).
Methodology:
-
Plasmid Preparation: Clone the gene for the protein of interest into an expression vector. Use site-directed mutagenesis to introduce a TAG codon at the first labeling site and a TAA codon at the second.
-
Transformation: Co-transform the E. coli host strain with the three plasmids: the target protein vector and the two orthogonal synthetase/tRNA vectors.
-
Protein Expression: a. Grow the transformed cells in media containing the appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8. b. Supplement the media with the two unnatural amino acids (typically 1-2 mM final concentration for each). c. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and grow for an additional 12-16 hours at a reduced temperature (e.g., 20°C).
-
Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse by sonication. c. Clarify the lysate by centrifugation. d. Purify the dual UAA-containing protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for a His-tagged protein). e. Verify protein expression and purity by SDS-PAGE and confirm UAA incorporation by mass spectrometry.
Protocol 2: One-Pot Concerted Dual Protein Labeling
This protocol describes the simultaneous labeling of the purified protein with two different fluorescent probes.
Caption: Workflow for one-pot dual labeling and analysis.
Materials:
-
Purified protein with dual UAAs in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized probe (e.g., Azide-Fluorophore A).
-
Tetrazine-functionalized probe (e.g., Tetrazine-Fluorophore B).
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Copper-stabilizing ligand (e.g., THPTA) stock solution.
-
Reducing agent (e.g., sodium ascorbate or ascorbic acid), freshly prepared.
-
-
Desalting column or spin concentrator for cleanup.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 10-20 µM) with the tetrazine probe (e.g., 2-fold molar excess) and the azide probe (e.g., 10-fold molar excess).
-
Initiate Reaction:
-
For CuAAC: Add the CuAAC reagents sequentially: CuSO₄, the ligand, and finally the reducing agent to initiate the reaction.[11]
-
For SPAAC (if using a strained alkyne UAA): No catalyst is needed. The reaction proceeds upon mixing the protein and probes.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. Protect from light if using fluorescent probes. The reaction is typically complete within 30 minutes.[1]
-
Cleanup: Remove unreacted, excess probes from the labeled protein using a desalting column or by buffer exchange with a spin concentrator.
-
Analysis: a. SDS-PAGE: Analyze the labeled protein by SDS-PAGE. Visualize the dual labeling by in-gel fluorescence scanning using two different excitation/emission wavelengths corresponding to the two fluorophores. b. Mass Spectrometry: Confirm the covalent attachment of both probes by ESI-MS, expecting a mass shift corresponding to the addition of both probe molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein labeling | Unnatural Protein Facility [upf.biochem.oregonstate.edu]
- 5. Genetically Encoded this compound Directs Rapid, Photoclick Chemistry-Mediated Protein Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Light-Triggered Cyclopropene Activation for Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing light-triggered cyclopropene activation in bioorthogonal chemistry. This technology offers precise spatiotemporal control over molecular labeling and activation, making it a powerful tool for live-cell imaging, protein analysis, and targeted drug delivery.
Introduction to Light-Triggered this compound Activation
Bioorthogonal chemistry enables the study of biomolecules in their native environments. Among the various bioorthogonal reactions, the inverse electron-demand Diels-Alder (iEDDAC) cycloaddition between tetrazines and strained alkenes, such as cyclopropenes, is widely used due to its rapid kinetics and high specificity.[1][2] To achieve an even higher level of control, researchers have developed "caged" cyclopropenes that remain inert until activated by an external trigger.[3][4][5]
Light is an ideal trigger due to its non-invasive nature and the high degree of spatial and temporal control it offers.[6][7] By chemically modifying a this compound with a photolabile protecting group (a "cage"), its reactivity towards a tetrazine can be suppressed.[4][8] Upon irradiation with a specific wavelength of light, the caging group is cleaved, restoring the this compound's reactivity and initiating the bioorthogonal reaction.[4][9] This "photo-iEDDAC" reaction allows for precise control over when and where the labeling or activation event occurs.[1][2]
Several caging strategies have been developed, including the use of cyclopropenones which decarbonylate upon irradiation to yield a reactive alkyne, and the attachment of bulky, light-cleavable groups to the 3-N position of spirocyclopropenes to sterically hinder the reaction with tetrazines.[1][4][10] These methods have been successfully applied to label proteins in living E. coli and for subcellular imaging in mammalian cells.[1][2][10]
Workflow and Mechanisms
The fundamental principle of light-triggered this compound activation involves a two-step process: photo-activation followed by bioorthogonal ligation. This provides a powerful method for controlling molecular interactions in complex biological systems.
The diagram above illustrates the core concept. A caged, unreactive this compound co-exists with a tetrazine-conjugated probe without reacting. Upon light irradiation at a specific wavelength, the photolabile cage is removed, activating the this compound. The activated this compound then rapidly undergoes an inverse electron-demand Diels-Alder cycloaddition (iEDDAC) with the tetrazine to form a stable ligation product.
Quantitative Data Summary
The efficiency of light-triggered bioorthogonal reactions is characterized by several key parameters, including the rate of the ligation reaction after activation and the degree of fluorescence enhancement for fluorogenic probes. The data below has been compiled from various studies to provide a comparative overview.
| Caged Moiety | Reaction Partner | Second-Order Rate Constant (k₂) | Fold Signal Increase | Wavelength (nm) | Application Context |
| Cyclopropenone-caged BCN | Tetrazine | ~50 M⁻¹s⁻¹ | Not Reported | 365 | Protein labeling in E. coli[1][2] |
| 3-N Caged Spirothis compound | Tetrazine | > 5 M⁻¹s⁻¹ | Not Reported | Not Specified | Protein labeling |
| Fluorogenic Cyclopropenone | Phosphines | Not Reported | >1600 | Not Specified | Real-time cellular imaging[11] |
Note: BCN refers to bicyclononyne, a strained alkyne generated from the cyclopropenone.
Experimental Protocols
The following protocols provide a general framework for performing light-triggered bioorthogonal labeling in a cellular context. Specific parameters such as probe concentration, light intensity, and incubation times should be optimized for the specific cell type and molecular targets.
Protocol 4.1: General Live-Cell Photo-activated Labeling
This protocol describes a general workflow for labeling a specific protein, which has been genetically modified to incorporate a tetrazine-bearing unnatural amino acid, with a light-activated this compound probe inside living cells.[1][2]
Materials:
-
Cells expressing the tetrazine-modified protein of interest.
-
Cell culture medium appropriate for the cell line.
-
Caged this compound probe (e.g., photo-DMBO fluorophore conjugate).[1]
-
Phosphate-buffered saline (PBS).
-
Microscopy setup with a light source capable of delivering the activation wavelength (e.g., 365 nm UV lamp or laser).
-
Fluorescence microscope with appropriate filter sets for visualization.
Methodology:
-
Cell Preparation: Culture cells expressing the tetrazine-modified protein on a suitable imaging dish (e.g., glass-bottom dish). Ensure cells are healthy and adherent.
-
Probe Incubation:
-
Prepare a stock solution of the caged this compound probe in a suitable solvent (e.g., DMSO).
-
Dilute the probe in pre-warmed cell culture medium to the desired final concentration (typically in the low μM range).
-
Replace the medium on the cells with the probe-containing medium.
-
Incubate the cells for a specified duration (e.g., 30-60 minutes) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Gently wash the cells 2-3 times with pre-warmed PBS or fresh medium to remove any unbound probe.
-
-
Light Activation:
-
Mount the imaging dish on the microscope.
-
Identify the target cells or subcellular region of interest.
-
Expose the selected region to light of the appropriate activation wavelength (e.g., 365 nm) for a predetermined time (e.g., 1-5 minutes).[2] The intensity and duration of light exposure should be optimized to maximize activation while minimizing phototoxicity.
-
-
Reaction and Imaging:
-
After photo-activation, allow a short incubation period (e.g., 5-10 minutes) for the bioorthogonal reaction to proceed to completion.
-
Image the cells using the appropriate fluorescence channels to visualize the location of the newly labeled protein. Compare the fluorescence signal in the irradiated region to non-irradiated regions to confirm the light-dependent nature of the labeling.
-
Protocol 4.2: In Vitro Protein Labeling
This protocol is for confirming the light-activated reaction between a purified tetrazine-modified protein and a caged this compound probe.
Materials:
-
Purified protein containing a site-specifically incorporated tetrazine amino acid.
-
Caged this compound probe.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV lamp or light source for irradiation.
-
Analytical instruments for verification (e.g., SDS-PAGE with in-gel fluorescence scanning, mass spectrometry).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified protein and the caged this compound probe in the reaction buffer. Typical concentrations are in the low to mid-μM range. Protect the sample from ambient light.
-
Control Sample: Prepare an identical sample that will not be irradiated to serve as a negative control.
-
Photo-activation: Place the reaction tube under the light source (e.g., 365 nm) and irradiate for a set period (e.g., 5-15 minutes). Keep the control sample in the dark.
-
Analysis:
-
SDS-PAGE: Analyze both the irradiated and control samples by SDS-PAGE. If the this compound probe was fluorescent, scan the gel for fluorescence. A fluorescent band at the molecular weight of the protein should appear only in the irradiated sample.
-
Mass Spectrometry: Use techniques like LC-MS to confirm the mass of the protein-probe conjugate in the irradiated sample. The mass should increase by the molecular weight of the reacted probe.
-
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific experimental systems.
References
- 1. Photo‐induced and Rapid Labeling of Tetrazine‐Bearing Proteins via Cyclopropenone‐Caged Bicyclononynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-induced and Rapid Labeling of Tetrazine-Bearing Proteins via Cyclopropenone-Caged Bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Enzyme- and Light-Based Activation of this compound-Tetrazine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzyme- or light-triggered cyclopropenes for bioorthogonal ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multicolor Photoactivatable Raman Probes for Subcellular Imaging and Tracking by Cyclopropenone Caging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorogenic Cyclopropenones for Multicomponent, Real-Time Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Cellular RNA with Cyclopropene-Adenosine (Cp-A)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling of cellular RNA with cyclopropene-adenosine (Cp-A) is a powerful and versatile technique for studying RNA dynamics, including synthesis, trafficking, and turnover. This method utilizes a bioorthogonal chemical reporter, N6-cyclopropene-adenosine (Cp-A), which is readily incorporated into newly transcribed RNA. The incorporated this compound moiety serves as a handle for subsequent covalent modification with a tetrazine-functionalized probe via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" approach is highly specific, occurs under biocompatible conditions, and does not require a copper catalyst, making it ideal for studying RNA in living cells.[1]
These application notes provide an overview of the Cp-A metabolic labeling workflow, quantitative data on labeling efficiency and cytotoxicity, and detailed protocols for key experiments.
Principle of the Method
The metabolic labeling of RNA with Cp-A involves a two-step process:
-
Metabolic Incorporation: Cells are incubated with Cp-A, a synthetic analog of adenosine. Cellular enzymes recognize Cp-A and incorporate it into newly synthesized RNA transcripts in place of adenosine.
-
Bioorthogonal Ligation: The this compound group within the incorporated Cp-A is then specifically and efficiently labeled with a tetrazine-conjugated molecule, such as a fluorophore or a biotin tag, through an iEDDA reaction. This allows for the visualization or enrichment of the nascent RNA.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize quantitative data derived from studies utilizing this compound-adenosine for metabolic RNA labeling.
Table 1: this compound-Adenosine (Cp-A) Labeling Efficiency and Conditions in HeLa Cells.
| Cp-A Concentration | Labeling Time (hours) | Click Reaction Conditions | Observation |
| 10 µM | 12 | 20 µM Cy3-tetrazine | Initial incorporation observed |
| 100 µM - 1 mM | 12 | 20 µM Cy3-tetrazine | Maximum fluorescence signal reached, indicating saturation of incorporation |
| 1 mM | 4 | 20 µM Cy3-tetrazine | Discernible rise in fluorescence signal in the cell nucleus |
| 1 mM | 12 | 20 µM Cy3-tetrazine | Maximum fluorescence signal in the cell nucleus, indicating labeling of a stable RNA population |
Data summarized from Chen et al., 2020.[1]
Table 2: Cytotoxicity of this compound-Adenosine (Cp-A) in HeLa Cells.
| Cp-A Concentration | Incubation Time (hours) | Cell Viability (%) |
| 100 µM | 24 | ~98% |
| 500 µM | 24 | ~95% |
| 1 mM | 24 | ~92% |
Note: Cell viability was assessed using a standard MTT assay. The data indicates that Cp-A exhibits low cytotoxicity at effective labeling concentrations.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with this compound-Adenosine (Cp-A)
Objective: To metabolically label newly synthesized RNA in cultured mammalian cells with Cp-A.
Materials:
-
HeLa cells (or other mammalian cell line of choice)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound-adenosine (Cp-A) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency on the day of labeling.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the Cp-A stock solution into pre-warmed complete DMEM to the desired final concentration (e.g., 100 µM to 1 mM).
-
Metabolic Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared labeling medium to the cells. d. Incubate the cells for the desired labeling period (e.g., 4 to 12 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 2: Fixation, Permeabilization, and Click Chemistry Reaction for RNA Visualization
Objective: To visualize Cp-A labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.
Materials:
-
Cp-A labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS
-
Tetrazine-fluorophore conjugate (e.g., Cy3-tetrazine, 10 mM stock in DMSO)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Fixation: a. After the labeling incubation, aspirate the labeling medium. b. Wash the cells twice with PBS. c. Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Cell Permeabilization: a. Aspirate the PFA solution. b. Wash the cells twice with PBS. c. Add 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Click Chemistry Reaction: a. Aspirate the permeabilization buffer. b. Wash the cells twice with PBS. c. Prepare the click reaction solution by diluting the tetrazine-fluorophore stock solution in PBS to a final concentration of 20 µM. d. Add the click reaction solution to each well and incubate for 1 hour at room temperature in the dark.
-
Washing and Counterstaining: a. Aspirate the click reaction solution. b. Wash the cells three times with PBS. c. Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature. d. Wash the cells twice with PBS.
-
Mounting and Imaging: a. Add a drop of mounting medium to a microscope slide. b. Carefully remove the coverslip from the well and place it cell-side down on the mounting medium. c. Seal the coverslip and image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 3: Pulse-Chase Experiment for RNA Turnover Analysis
Objective: To study the turnover rate of newly synthesized RNA.
Materials:
-
HeLa cells
-
Cp-A (100 mM stock in DMSO)
-
Adenosine (1 M stock in water)
-
Complete DMEM
-
Materials for fixation, permeabilization, and click chemistry (as in Protocol 2)
Procedure:
-
Pulse Labeling: a. Seed and culture HeLa cells as described in Protocol 1. b. Label the cells with 1 mM Cp-A in complete DMEM for 12 hours (the "pulse").
-
Chase: a. After the pulse, aspirate the Cp-A containing medium. b. Wash the cells twice with pre-warmed PBS. c. Add fresh, pre-warmed complete DMEM containing 10 mM unlabeled adenosine (the "chase"). d. Incubate the cells for different chase periods (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Collection and Analysis: a. At each time point of the chase, fix, permeabilize, and perform the click chemistry reaction as described in Protocol 2. b. Acquire fluorescence images and quantify the fluorescence intensity to determine the decay of the Cp-A labeled RNA over time.[1]
Protocol 4: Total RNA Extraction from Labeled Cells
Objective: To isolate total RNA from Cp-A labeled cells for downstream applications such as RT-qPCR or RNA sequencing.
Materials:
-
Cp-A labeled cells (from Protocol 1)
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with PBS. b. Add 1 mL of TRIzol reagent directly to the culture dish and lyse the cells by pipetting up and down.
-
Phase Separation: a. Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature. b. Add 0.2 mL of chloroform, vortex vigorously for 15 seconds, and incubate for 3 minutes at room temperature. c. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: a. Transfer the upper aqueous phase to a new tube. b. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. c. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash and Resuspension: a. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. b. Centrifuge at 7,500 x g for 5 minutes at 4°C. c. Discard the ethanol and air-dry the pellet for 5-10 minutes. d. Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess RNA integrity using gel electrophoresis.
Applications in Drug Development
Metabolic labeling of RNA with Cp-A offers several applications in the field of drug development:
-
Mechanism of Action Studies: Elucidate how therapeutic compounds affect RNA synthesis and degradation rates. By performing pulse-chase experiments in the presence and absence of a drug, researchers can determine if the compound stabilizes or destabilizes specific RNA transcripts.
-
High-Throughput Screening: The fluorescence-based readout of Cp-A labeling can be adapted for high-throughput screening assays to identify drugs that modulate RNA metabolism.
-
Target Identification and Validation: By combining Cp-A labeling with RNA sequencing (Cp-A-seq), it is possible to identify the specific transcripts whose synthesis or turnover is affected by a drug candidate, thus helping to identify its molecular targets.
-
Toxicity Screening: Assess the impact of drug candidates on global RNA synthesis as an early indicator of cytotoxicity. A significant decrease in overall Cp-A incorporation can suggest a detrimental effect on cellular transcription.
Mandatory Visualization
Caption: Workflow of metabolic RNA labeling with this compound-Adenosine (Cp-A).
Caption: Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.
References
Troubleshooting & Optimization
improving the stability of cyclopropene derivatives in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives so unstable in aqueous solutions?
A1: The instability of cyclopropenes is primarily due to their significant ring strain. This strain arises from two main factors:
-
Angle Strain: The internal C-C-C bond angles in the three-membered ring are forced to be approximately 60°, which is a major deviation from the ideal 120° for the sp² hybridized carbons of the double bond and 109.5° for the sp³ hybridized carbon. This severe angle compression leads to high potential energy.
-
Torsional Strain: The substituents on the ring carbons are held in an eclipsed conformation, creating repulsive electronic interactions that further contribute to the molecule's instability.
This high-energy state makes the this compound ring highly susceptible to reactions that can relieve this strain, such as reactions with nucleophiles like water.
Q2: What are the primary degradation pathways for cyclopropenes in aqueous media?
A2: In aqueous environments, the principal degradation pathway is typically hydrolysis, which involves the addition of water across the strained double bond, leading to ring-opening. The exact mechanism can be influenced by pH. Under acidic conditions, the double bond can be protonated, forming a highly reactive cyclopropyl cation, which is then attacked by water. In neutral or basic conditions, direct nucleophilic attack by water or hydroxide ions on the strained ring can occur. This often results in the formation of allyl alcohol derivatives or other ring-opened products.
Q3: How can I improve the stability of my this compound-containing molecule?
A3: Several strategies can be employed to enhance the stability of this compound derivatives:
-
Steric Shielding: Introducing bulky substituents near the double bond can physically block the approach of water molecules or other nucleophiles, slowing down the degradation process.
-
Electronic Modification: Attaching electron-withdrawing groups (e.g., a carbonyl group) to the ring can help to stabilize the system. Conversely, strategic placement of electron-donating groups, such as a methyl group on the double bond, has also been shown to be an effective strategy for increasing stability.
-
Linker Optimization: In bioconjugation, the choice of linker connecting the this compound to the molecule of interest can influence its stability and reactivity.
Q4: My this compound derivative degrades even during storage. What can I do?
A4: Degradation during storage often results from exposure to moisture, light, or acidic/basic residues. Store this compound derivatives as solids in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C). Prepare aqueous solutions fresh for each experiment and use them immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation in neutral buffer (e.g., PBS pH 7.4) | 1. Inherent instability of the specific derivative. 2. Presence of nucleophilic species in the buffer (e.g., Tris, azide, thiols). | 1. Synthesize a more stable derivative with steric shielding or electronic modifications. 2. Switch to a non-nucleophilic buffer (e.g., phosphate, HEPES). Ensure all buffer components are non-nucleophilic. |
| Compound precipitates out of aqueous solution | The this compound derivative has low aqueous solubility. | 1. Incorporate polar or ionizable functional groups into the molecule's design to improve solubility. 2. Use a co-solvent such as DMSO or DMF, but be aware that this may also affect stability and reaction kinetics. |
| Inconsistent results between experiments | 1. Inconsistent solution preparation (e.g., time between dissolving and use). 2. Degradation during the experimental timeframe. | 1. Standardize all protocols. Prepare stock solutions in a non-aqueous solvent (e.g., DMSO) and dilute into aqueous buffer immediately before use. 2. Perform a time-course stability study (see protocols below) to determine the compound's half-life under your specific experimental conditions. |
Quantitative Stability Data
The stability of this compound derivatives is highly dependent on their substitution pattern and the specific conditions of the aqueous medium. The following table provides an illustrative summary of the expected stability trends for a generic this compound derivative.
| Condition | pH | Nucleophile Present | Expected Relative Half-Life (t½) | Rationale |
| Acidic Buffer | 4-5 | None (e.g., Acetate) | Short | The double bond is susceptible to protonation, forming a strained and highly reactive cyclopropyl cation that is rapidly attacked by water. |
| Neutral Buffer | 7.4 | None (e.g., Phosphate) | Moderate | Direct hydrolysis by water is the primary degradation route. The rate is typically slower than acid-catalyzed hydrolysis. |
| Basic Buffer | 8-9 | None (e.g., Borate) | Short to Moderate | The more nucleophilic hydroxide ion (OH⁻) can accelerate the rate of ring-opening compared to neutral water. |
| Neutral Buffer | 7.4 | Yes (e.g., Tris, Azide) | Very Short | Buffers containing primary amines (Tris) or other potent nucleophiles (azide) can directly attack the strained ring, leading to rapid degradation. |
Experimental Protocols
Protocol 1: Stability Assessment by Reverse-Phase HPLC
This protocol allows for the quantification of the this compound derivative over time.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO.
-
Prepare the desired aqueous buffers (e.g., 100 mM Sodium Acetate pH 5.0; 100 mM Sodium Phosphate pH 7.4; 100 mM Sodium Borate pH 9.0). Ensure all buffers are filtered (0.22 µm) and degassed.
-
-
Stability Assay Setup:
-
In a temperature-controlled autosampler (e.g., set to 25°C or 37°C), place HPLC vials for each time point and buffer condition.
-
To start the experiment (t=0), add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed buffer in an HPLC vial to achieve a final concentration of 100 µM. Mix thoroughly.
-
Immediately inject the first sample (t=0) onto the HPLC system.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient appropriate for your compound (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance.
-
Injection Volume: 10 µL.
-
-
Data Collection and Analysis:
-
Inject samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Integrate the peak area of the parent this compound compound at each time point.
-
Normalize the peak area at each time point (At) to the initial peak area at t=0 (A0).
-
Plot the natural logarithm of the percentage remaining (ln(% Remaining)) versus time. The data should fit a pseudo-first-order kinetic model.
-
The degradation rate constant (k) is the negative of the slope of the line. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
This protocol is useful for identifying degradation products alongside quantifying the parent compound.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the this compound derivative in a deuterated organic solvent compatible with your compound (e.g., DMSO-d₆).
-
Prepare the desired aqueous buffers in D₂O instead of H₂O.
-
Prepare a solution of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) of known concentration in D₂O.
-
-
NMR Sample Preparation:
-
In an NMR tube, combine 450 µL of the D₂O buffer, 50 µL of the internal standard solution, and 5 µL of the 10 mM stock solution of your compound.
-
Mix the sample thoroughly by gentle inversion.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0). Use a sufficient relaxation delay (d1) to ensure quantitative integration (e.g., 5 times the longest T₁).
-
Keep the NMR tube at a constant temperature within the spectrometer.
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved peak corresponding to the parent this compound compound and the peak corresponding to the internal standard.
-
Calculate the concentration of the this compound derivative at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration versus time to determine the degradation kinetics as described in the HPLC protocol.
-
Analyze new peaks that appear over time to identify the structures of degradation products.
-
Visualizations
Caption: Proposed degradation pathway of a this compound derivative in aqueous media.
Caption: General workflow for assessing this compound stability via HPLC or NMR.
Technical Support Center: Purification of Cyclopropene Compounds by Fractional Distillation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclopropene compounds by fractional distillation.
Troubleshooting Guide
Users may encounter several issues during the fractional distillation of this compound compounds due to their inherent reactivity and volatility. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Recovery | 1. Polymerization: The high ring strain of cyclopropenes makes them prone to polymerization, especially at elevated temperatures. Attempted fractional distillation of this compound at its predicted boiling point of -36°C can result in polymerization.[1][2] 2. Inefficient Condensation: this compound and its low molecular weight derivatives are highly volatile and may not condense effectively in a standard condenser. 3. System Leaks: Loss of volatile product can occur through poorly sealed joints in the vacuum distillation setup. | 1. Use high vacuum to lower the boiling point and distill at the lowest possible temperature. Minimize the distillation time. 2. Use a high-efficiency condenser cooled with a low-temperature medium such as a dry ice/acetone bath (-78°C) or liquid nitrogen. Ensure the receiving flask is also thoroughly cooled.[3][4] 3. Check all ground glass joints and ensure they are properly sealed. If permissible, use a high-vacuum grease. |
| Product Contamination | 1. Co-distillation: Impurities with boiling points close to the target this compound compound may co-distill. 2. Thermal Rearrangement: At elevated temperatures (e.g., 425°C for the parent this compound), isomerization to compounds like methylacetylene can occur.[1][2] 3. Bumping/Foaming: Uneven boiling can carry less volatile impurities into the distillate. | 1. Use a fractional distillation column with a high number of theoretical plates, such as a Vigreux or spinning band column, to improve separation.[5] Distill at a slow, controlled rate.[6] 2. Maintain the lowest possible pot temperature by using a high vacuum.[5] 3. Use boiling chips or a magnetic stir bar for smooth boiling. Do not overfill the distillation flask (a maximum of 1/2 to 2/3 full is recommended). |
| Product Decomposes After Collection | 1. Inherent Instability: Purified cyclopropenes can be unstable and may polymerize or decompose upon standing, even at low temperatures.[4] 2. Exposure to Air/Moisture: The reactive nature of the this compound ring can lead to degradation upon contact with atmospheric components. | 1. Store the purified product at or below -78°C under an inert atmosphere (e.g., argon or nitrogen).[3] 2. Collect the distillate in a Schlenk flask or other suitable container under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation of this compound compounds so challenging? A1: The primary challenges stem from the high ring strain of the this compound molecule.[1][7] This strain makes them thermally sensitive and prone to polymerization or rearrangement reactions, often at temperatures required for distillation.[1][2] Many simple cyclopropenes are also extremely volatile, requiring specialized low-temperature condensation techniques.[3][4]
Q2: What type of distillation is most suitable for this compound compounds? A2: Vacuum fractional distillation is the recommended method.[3][4][5] By reducing the pressure, the boiling point of the compound is significantly lowered, which helps to mitigate thermal decomposition and polymerization.[5]
Q3: What kind of distillation column should I use? A3: For efficient separation of components with close boiling points, a fractional distillation column is necessary. A short Vigreux column is often a good choice as it provides a good balance between separation efficiency and minimizing product holdup and potential for decomposition on the column surface.[5][6]
Q4: How can I prevent polymerization during distillation? A4: The key is to keep the temperature as low as possible. This is achieved by using a high vacuum. It is also crucial to minimize the time the this compound compound spends at elevated temperatures.
Q5: What are the ideal conditions for collecting the distilled this compound? A5: The receiving flask must be cooled to a very low temperature to ensure efficient condensation of the volatile product. A dry ice/acetone bath (-78°C) is commonly used for this purpose.[3][4] Collection under an inert atmosphere is also critical to prevent degradation of the purified product.
Experimental Protocols
General Protocol for Vacuum Fractional Distillation of a this compound Derivative
This protocol provides a general methodology. Specific temperatures and pressures will need to be optimized for the particular this compound compound being purified.
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent reactions with moisture.
-
The crude this compound derivative should be free of any non-volatile solvents. If a solvent is present, it should be carefully removed under reduced pressure at a low temperature.[5]
-
-
Apparatus Setup:
-
Assemble a vacuum fractional distillation apparatus using a round-bottom flask, a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask (a Schlenk flask is recommended).
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]
-
Connect the condenser to a cooling system. For highly volatile cyclopropenes, a dry ice/acetone condenser is recommended.[3]
-
Immerse the receiving flask in a dry ice/acetone bath to ensure complete condensation of the distillate.
-
Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen) to protect the pump.
-
-
Distillation Procedure:
-
Begin stirring and start the flow of the coolant through the condenser.
-
Slowly evacuate the system to the desired pressure.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Increase the temperature gradually until the product begins to distill.
-
Collect the distillate at a slow and steady rate, typically 1 drop per second.[8]
-
Record the temperature range and pressure at which the main fraction is collected.
-
After the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly venting the system with an inert gas like argon or nitrogen.
-
-
Storage:
-
The purified this compound should be sealed under an inert atmosphere and stored at a very low temperature (e.g., -78°C or in a -80°C freezer) to inhibit decomposition.[3]
-
Quantitative Data Summary
The following table summarizes typical physical and purification data for a representative this compound derivative, (2,2-dichloroethenyl)cyclopropane, which is more stable than the parent this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₅H₆Cl₂ | |
| Molecular Weight | 137.01 g/mol | |
| Boiling Point | ~120-125 °C | At atmospheric pressure. Distillation under reduced pressure is recommended to prevent thermal degradation.[5] |
| Purity (Post-Distillation) | >98% | As determined by GC-MS.[5] |
| Typical Purified Yield | 50-60% | After fractional distillation.[5] |
Visualizations
Caption: Experimental workflow for purifying this compound compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclopropene Handling and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of cyclopropene during their experiments.
Troubleshooting Guide
This compound is a highly strained and reactive molecule prone to spontaneous polymerization. This guide addresses common issues encountered during its handling and storage.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Polymerization During Synthesis or Workup | High reaction or workup temperature. | Maintain reaction and workup temperatures as low as possible. For synthesis, consider procedures that run at low temperatures. During workup, use ice baths to keep all solutions cold. |
| Presence of radical initiators (e.g., oxygen, peroxides in solvents, light). | - Conduct all manipulations under an inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled, peroxide-free solvents.- Protect the reaction and storage vessels from light by wrapping them in aluminum foil. | |
| Polymerization During Storage | Inadequate storage temperature. | Store this compound and its solutions at ultra-low temperatures. Storage at or below -80°C is recommended.[1] |
| Absence of a polymerization inhibitor. | Add a suitable radical inhibitor to the this compound solution for storage. | |
| Low Yield of Desired Product Due to Polymerization | Attempted distillation or concentration at elevated temperatures. | Avoid concentrating this compound by distillation at or near its boiling point (-36°C), as this is known to induce polymerization.[2][3] If solvent removal is necessary, it should be done under high vacuum at very low temperatures. |
| Inappropriate solvent choice. | Use solvents with low chain transfer constants to minimize solvent-initiated radical formation. Solvents like benzene, chlorobenzene, and tert-butanol are generally preferred over those like halogenated aliphatic hydrocarbons or THF for free-radical polymerizations where low polymer formation is desired.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The polymerization of this compound is understood to proceed via a free-radical chain reaction.[2][3] Due to its high ring strain, the double bond is particularly susceptible to radical attack, leading to a chain-growth process that forms polycyclopropane.
Q2: At what temperature should I store this compound?
A2: To effectively prevent polymerization, this compound should be stored at ultra-low temperatures. A storage temperature of -80°C is recommended for long-term stability.[1] Attempted fractional distillation at its boiling point of -36°C has been shown to result in polymerization.[2][3]
Q3: What inhibitors can be used to prevent this compound polymerization, and at what concentration?
A3: While specific quantitative data for this compound is limited, common free-radical inhibitors used for other unsaturated monomers are recommended. The effectiveness of these inhibitors generally relies on their ability to scavenge radicals.[5][6]
| Inhibitor | Class | Typical Concentration Range (for other monomers) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 10-200 ppm | Often requires the presence of oxygen to be effective.[5] |
| Hydroquinone (HQ) | Phenolic | 50-1000 ppm | A common and effective radical scavenger.[5][7] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10-100 ppm | Frequently used for stabilizing dienes. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Radical | 5-100 ppm | A highly effective radical trap that does not require oxygen.[7] |
Users should experimentally determine the optimal inhibitor and concentration for their specific application and storage duration.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The solvent can influence the rate of free-radical polymerization. Solvents with high chain transfer constants (e.g., tetrahydrofuran, chloroform) can potentially increase the rate of radical formation and subsequent polymerization.[4] For handling and storing this compound, non-polar solvents with low chain transfer constants, such as pentane or toluene, are often used in conjunction with low temperatures.[1]
Q5: Can I purify this compound by distillation?
A5: It is strongly advised not to purify this compound by fractional distillation at atmospheric pressure. The temperature required for distillation (-36°C) is known to induce rapid polymerization.[2][3] Purification should be approached with caution, potentially through low-temperature vacuum transfer techniques.
Q6: Are there any alternative strategies to inhibit polymerization?
A6: For some derivatives of this compound, encapsulation in host molecules like cyclodextrins has been shown to prevent polymerization and allow for storage at ambient temperatures. This strategy may be applicable depending on the specific this compound derivative and the experimental requirements.
Experimental Protocols
Protocol 1: General Handling of this compound Solutions
This protocol outlines the general procedure for handling solutions of this compound to minimize polymerization.
-
Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). All manipulations should be performed under a positive pressure of inert gas using Schlenk line or glovebox techniques.
-
Low Temperature: Prepare a cooling bath (e.g., dry ice/acetone or a cryocooler) to maintain temperatures at or below -78°C.
-
Solvent and Reagents: Use anhydrous, peroxide-free solvents. It is recommended to distill solvents from an appropriate drying agent before use.
-
Transfer: When transferring this compound or its solutions, use pre-cooled cannulas or syringes. For transferring neat this compound, which is a gas at room temperature, it should be condensed into a cold trap at liquid nitrogen temperature and then dissolved in a cold solvent.[1]
-
Storage: For short-term storage, keep the this compound solution in a sealed flask under an inert atmosphere at -80°C. For longer-term storage, the addition of a radical inhibitor is recommended.
Visualizations
Logical Workflow for Preventing this compound Polymerization
References
Technical Support Center: Optimizing Catalyst Selection for Cyclopropene Hydroarylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the hydroarylation of cyclopropenes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Catalyst Performance in Enantioselective Cyclopropene Hydroarylation: A Comparative Overview
The selection of a suitable catalyst is paramount for achieving high yield and enantioselectivity in the hydroarylation of cyclopropenes. The following table summarizes quantitative data for various catalyst systems.
| Catalyst System | This compound Substrate | Arylating Agent | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Rhodium | ||||||||||
| [Rh(cod)Cl]2 | 3-phenyl-3-methylthis compound | Phenylboronic Acid | Josiphos L4 | Toluene | 70 | 12 | >95 | 98 | 13:1 | [1] |
| [Rh(cod)Cl]2 | Spirocyclic this compound | Thiophenol | Josiphos L5 | DCE | 0 | - | >95 | 94:6 er | >20:1 | [2] |
| Rh(acac)(CO)2 | Trisubstituted cyclopropenes | - (Hydroformylation) | Ligand L1 | Toluene | 60 | 24 | High | >99 | - | [3] |
| Cobalt | ||||||||||
| CoBr2 | 3,3-disubstituted cyclopropenes | Alkenylboronic Acids | Chiral Phosphine | - | - | - | up to 95 | 99:1 er | >95:5 | [4] |
| L4·CoCl2 | Achiral this compound | Phenylsilane | - | Toluene | -15 | 5 | High | 96:4 er | 20:1 | [5] |
| Palladium | ||||||||||
| Pd(acac)2 | Achiral cyclopropenes | Terminal Alkynes | (R)-DM-BINAP | - | - | - | Moderate | up to 99:01 er | >20:1 | [6] |
| Pd2(dba)3 | Aryl-substituted cyclopropenes | Ethyl Cyanoformate | Xantphos | DCE | 100 | - | up to 94 | - | >20:1 |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Enantioselective Hydroarylation
This protocol is a general guideline adapted from related rhodium-catalyzed hydrofunctionalization reactions of cyclopropenes.[1][2]
Materials:
-
Rhodium precursor (e.g., [Rh(cod)Cl]2)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)
-
This compound substrate
-
Arylboronic acid
-
Anhydrous, degassed solvent (e.g., toluene, DCE)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add the rhodium precursor (1-2.5 mol%) and the chiral ligand (1.1-1.2 equivalents relative to Rh) to a dry reaction vial containing a magnetic stir bar.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Reaction Setup: To the catalyst solution, add the arylboronic acid (1.2-1.5 equivalents) followed by the this compound substrate (1.0 equivalent).
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Cobalt-Catalyzed Enantioselective Hydroarylation
This protocol is a general guideline based on cobalt-catalyzed hydrofunctionalizations of cyclopropenes.[4][5]
Materials:
-
Cobalt precursor (e.g., CoBr2 or a pre-formed chiral cobalt complex)
-
Chiral phosphine ligand
-
This compound substrate
-
Arylboronic acid
-
Reducing agent (if using a Co(II) precursor, e.g., NaBHEt3)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (if not using a pre-formed complex): In a nitrogen-filled glovebox, add the cobalt precursor (e.g., CoBr2, 5-10 mol%) and the chiral ligand (1.1-1.2 equivalents relative to Co) to a dry reaction vial. Add the solvent and stir.
-
Activation (if necessary): If using a Co(II) precursor, add the reducing agent (e.g., NaBHEt3, 10-20 mol%) and stir for 10-20 minutes.
-
Reaction Setup: Add the arylboronic acid (1.2-1.5 equivalents) and then the this compound substrate (1.0 equivalent) to the catalyst mixture.
-
Reaction: Stir the reaction at the optimized temperature (can range from low temperatures like -15 °C to elevated temperatures).
-
Monitoring and Work-up: Follow steps 5-7 from the rhodium protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst selection for this compound hydroarylation.
Q1: Low or no product yield.
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened or purified reagents. Prepare the catalyst in situ under strictly inert conditions.
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: Screen a range of temperatures. Some catalysts require thermal activation, while others are more active at lower temperatures to prevent decomposition.
-
-
Possible Cause: Inappropriate ligand.
-
Solution: The electronic and steric properties of the ligand are crucial. Screen a variety of ligands with different bite angles and electronic properties.
-
Q2: Poor enantioselectivity.
-
Possible Cause: Mismatched chiral ligand.
-
Solution: The choice of chiral ligand is critical. Screen a library of chiral ligands (e.g., BINAP derivatives, Josiphos ligands, phosphoramidites) to find the optimal match for your substrate.
-
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature often improves enantioselectivity, although it may require longer reaction times.
-
-
Possible Cause: Racemization of the product.
-
Solution: Check the stability of the product under the reaction conditions. If racemization is occurring, try to shorten the reaction time or lower the temperature.
-
Q3: Formation of side products (e.g., ring-opened products).
-
Possible Cause: Catalyst promotes a competing reaction pathway.
-
Solution: The choice of metal can influence the reaction pathway. For instance, some palladium catalysts are known to promote ring-opening of cyclopropanes.[7] Consider switching to a different metal catalyst (e.g., Rh or Co) that may favor the desired hydroarylation. The choice of ligand can also be critical in preventing ring-opening.[2]
-
-
Possible Cause: Substrate decomposition.
-
Solution: Cyclopropenes can be sensitive to acidic or basic conditions, as well as high temperatures. Ensure the reaction conditions are as mild as possible.
-
Q4: Poor regioselectivity.
-
Possible Cause: Steric and electronic factors of the substrate and catalyst.
-
Solution: For unsymmetrical cyclopropenes, the regioselectivity of the hydroarylation can be influenced by both the substituents on the this compound and the nature of the catalyst. Modifying the ligand on the metal center can alter the steric environment and influence which face of the double bond is more accessible.
-
Frequently Asked Questions (FAQs)
Q1: Which metal (Rh, Co, or Pd) is generally the best for this compound hydroarylation?
A: There is no single "best" metal, as the optimal choice depends heavily on the specific this compound substrate, the arylating agent, and the desired outcome (e.g., yield, enantioselectivity).
-
Rhodium catalysts, particularly with chiral phosphine ligands like Josiphos, have shown excellent results in achieving high enantioselectivity in related hydrofunctionalization reactions.[1][3]
-
Cobalt catalysts have emerged as a promising and more earth-abundant alternative, demonstrating high yields and enantioselectivities in various this compound functionalizations.[4][5]
-
Palladium catalysts are also effective, though they can sometimes promote side reactions like ring-opening.[7] Careful ligand selection is crucial to control the reaction pathway.
Q2: How important is the choice of ligand?
A: The ligand is critically important. It influences the catalyst's activity, stability, and, in asymmetric catalysis, the enantioselectivity of the reaction. The steric and electronic properties of the ligand can dictate the coordination geometry around the metal center, which in turn affects the approach of the substrates and the stereochemical outcome.
Q3: What is a good starting point for screening reaction conditions?
A: A good starting point is to choose a catalyst system (metal precursor and ligand) that has been reported to be effective for a similar transformation. Begin by screening the reaction at room temperature and then explore a range of temperatures (e.g., 0 °C to 80 °C). It is also advisable to screen a small set of solvents with varying polarities.
Q4: Can this methodology be scaled up?
A: Yes, many catalytic hydroarylation reactions can be scaled up. However, it is important to re-optimize the reaction conditions at a larger scale, as factors like heat and mass transfer can become more significant. A scale-up reaction of a rhodium-catalyzed hydroformylation of a this compound has been successfully demonstrated.[3]
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for optimizing catalyst selection in this compound hydroarylation.
Caption: A workflow for optimizing catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-, regio- and enantioselective hydroformylation of trisubstituted cyclopropenes: access to chiral quaternary cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Enantioselective Hydroalkynylation of Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
troubleshooting low yields in cyclopropene synthesis from allyl chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of cyclopropene from allyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than the reported values (e.g., below 10-40%). What are the most common causes?
Low yields in this synthesis are typically traced back to a few critical factors:
-
Choice of Base: The base used for the dehydrohalogenation of allyl chloride is crucial. Sodium amide (NaNH₂) is known to produce low yields of around 10%, with the major byproduct being allylamine.[1] In contrast, using sodium bis(trimethylsilyl)amide (NaN(TMS)₂) can significantly improve yields to approximately 40%.[1][2]
-
Reaction Temperature: The reaction is highly sensitive to temperature. For the reaction with sodium amide, a temperature of 80°C is typically used.[1] When using sodium bis(trimethylsilyl)amide, the reaction is often carried out in boiling toluene.[1] Deviations from the optimal temperature can lead to increased side reactions or incomplete conversion.
-
Product Instability and Polymerization: this compound is a highly strained and unstable molecule.[2] It readily polymerizes, especially at temperatures above its predicted boiling point of -36°C.[1] Any attempts at fractional distillation at this temperature can result in polymerization.[1] Product loss during workup and purification is a very common cause of low isolated yields.
-
Rate of Reagent Addition: The speed at which allyl chloride is added to the base solution can impact the outcome. A slow, controlled addition over a period of 45-60 minutes is recommended to maintain the reaction temperature and minimize side reactions.[1][3] Adding the allyl chloride too quickly can cause it to be blown out of the system before it can react, especially given the gaseous nature of the product.[3]
Q2: I've identified a major byproduct in my reaction mixture. What is it likely to be and how can I avoid it?
The most common byproduct depends on the base used:
-
With Sodium Amide (NaNH₂): The major byproduct is allylamine.[1] This is due to the nucleophilic nature of the amide ion. To minimize this, consider switching to a bulkier, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂).
-
Polymerization: Regardless of the base, a common "byproduct" is polycyclopropane, which results from the polymerization of the desired this compound.[1] This is often an amorphous solid and can be difficult to characterize. To avoid this, it is critical to keep the collection apparatus at a very low temperature (e.g., -80°C) and handle the collected this compound at low temperatures at all times.[3]
Q3: How can I confirm that I have successfully synthesized this compound, even if the yield is low?
Due to its volatility and instability, direct characterization of this compound can be challenging. A common and effective method to confirm its presence is to perform a Diels-Alder reaction with cyclopentadiene.[1][3] This reaction is rapid and forms a stable adduct, endo-tricyclo[3.2.1.0²˒⁴]oct-6-ene, which can be easily isolated and characterized by standard analytical techniques like NMR spectroscopy.[1][3]
Q4: What are the critical parameters for the purification and isolation of this compound?
The purification of this compound is notoriously difficult due to its high volatility and tendency to polymerize.[1]
-
Low-Temperature Collection: The most effective method for isolation is to perform the reaction in a setup where the gaseous this compound product is immediately passed through a cold trap cooled to -80°C (e.g., with a dry ice/acetone bath).[3] This condenses the this compound and separates it from the higher-boiling solvent and byproducts.
-
Avoidance of Standard Distillation: Attempted fractional distillation at atmospheric pressure is not recommended as it will lead to polymerization.[1]
-
Inert Atmosphere: The entire apparatus should be kept under an inert atmosphere (e.g., argon) to prevent side reactions with atmospheric components.[3]
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1 | Method 2 |
| Base | Sodium Amide (NaNH₂) | Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) |
| Solvent | Not specified, but often high-boiling ethers | Toluene |
| Temperature | 80°C | Vigorous reflux (boiling toluene, ~111°C) |
| Reported Yield | ~10%[1] | ~40%[1][2] |
| Major Byproduct | Allylamine[1] | Hexamethyldisilazane (NH(TMS)₂) |
| Key Advantage | Readily available base | Higher yield and purity[1] |
| Key Disadvantage | Low yield, significant byproduct formation | More expensive, moisture-sensitive base |
Experimental Protocols
Protocol 1: Synthesis using Sodium bis(trimethylsilyl)amide (Improved Yield Method)
This protocol is adapted from established procedures for synthesizing this compound with higher yields.[1][3]
Materials:
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Toluene (anhydrous)
-
Allyl chloride (freshly distilled)
-
Argon gas supply
-
Three-necked flask, dropping funnel, reflux condenser, cold trap (-80°C)
Procedure:
-
Setup: Assemble a 250-mL, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an outlet connected to a cold trap cooled to -80°C. Ensure the entire system is under a positive pressure of argon, introduced from the top of the condenser.[3]
-
Charging the Flask: Charge the flask with sodium bis(trimethylsilyl)amide (0.192 mol) and anhydrous toluene (150 mL).[3]
-
Reaction: Heat the solution to a vigorous reflux.[3]
-
Reagent Addition: Add freshly distilled allyl chloride (0.169 mol) dropwise from the dropping funnel over a period of 45-60 minutes.[1][3] The this compound gas that is formed will pass through the condenser and be collected in the cold trap.[3]
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the this compound has been driven from the reaction flask.[3]
-
Isolation: The condensed this compound is collected in the cold trap as a colorless liquid. The yield is typically around 39-40%.[3] The product should be kept at or below -80°C and handled under an inert atmosphere.
Protocol 2: Synthesis using Sodium Amide (Classic, Lower Yield Method)
This protocol describes the classic synthesis of this compound from allyl chloride.[1]
Materials:
-
Sodium amide (NaNH₂)
-
Allyl chloride
-
Suitable high-boiling inert solvent (e.g., mineral oil)
-
Reaction flask, condenser, cold trap
Procedure:
-
Setup: Set up a reaction flask with a stirrer, heating mantle, condenser, and an outlet to a cold trap cooled to a low temperature.
-
Reaction: Suspend sodium amide in a suitable high-boiling solvent in the flask. Heat the mixture to 80°C.[1]
-
Reagent Addition: Slowly add allyl chloride to the heated suspension.
-
Isolation: The gaseous this compound product is evolved from the reaction mixture, passes through the condenser, and is collected in the cold trap.
-
Workup: The collected product is contaminated with ammonia and allylamine. The yield of this compound is expected to be around 10%.[1]
Visualizations
Reaction Pathway and Side Reaction
Caption: Reaction mechanism for this compound synthesis and a major side reaction.
Experimental Workflow
References
Technical Support Center: Handling and Storage of Highly Reactive Cyclopropene Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of highly reactive cyclopropene reagents.
Frequently Asked Questions (FAQs)
Q1: Why are this compound reagents considered highly reactive?
A1: The high reactivity of cyclopropenes stems from significant ring strain, estimated to be around 115 kJ/mol.[1] This strain is due to the severe deviation of the bond angles from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons, leading to poor orbital overlap and high potential energy.[2] This inherent instability makes the C-C bonds susceptible to cleavage, driving their participation in various chemical reactions to release this strain.[1][3]
Q2: What are the common degradation pathways for this compound derivatives?
A2: this compound derivatives can degrade through several mechanisms, especially under thermal conditions. A primary pathway is isomerization to propene or its derivatives, which may proceed through highly reactive intermediates like diradicals or vinylcarbenes.[2] Degradation can also be initiated by environmental factors such as nucleophiles, acids, or oxidizing agents if the reagents are not handled properly.[2][4]
Q3: How can the stability of this compound derivatives be improved?
A3: Several strategies can be employed to enhance the stability of this compound derivatives:
-
Steric Hindrance: Introducing bulky groups, such as tert-butyl groups, near the double bond can physically shield it from reacting with other reagents.[2]
-
Electronic Effects: The electronic nature of substituents on the this compound ring plays a crucial role. For instance, attaching a methyl group to the double bond is a common strategy to increase stability.[2] Electron-withdrawing groups, like a carbonyl group at the C1 position, can also confer stability.[2]
-
Structural Modification: Certain derivatives, such as 3-(cycloprop-2-en-1-oyl)-oxazolidinones, have been found to be crystalline and stable for long-term storage.[5][6]
Q4: What are the general safety precautions for handling this compound reagents?
A4: Due to their reactive nature, strict safety protocols must be followed:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[9][10][11]
-
Avoid inhalation of vapors and contact with skin and eyes.[7][9]
-
Handle small quantities of the reagent whenever possible to minimize risks.[12]
-
Keep away from ignition sources as many this compound derivatives are flammable.[9][13]
-
Have an emergency plan and appropriate spill containment materials readily available.[13]
Troubleshooting Guides
Problem 1: Low or no yield in a reaction involving a this compound reagent.
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | Ensure the this compound reagent has been stored correctly (see storage guidelines below). If possible, verify the purity of the reagent before use (e.g., by NMR). |
| Incompatible Reaction Conditions | This compound rings can be sensitive to acidic conditions, which can cause ring-opening.[1] If your reaction is run under acidic conditions, consider using a milder acid or performing the reaction at a lower temperature. For workups, use a buffered solution or a mild quenching agent like saturated sodium bicarbonate.[1] |
| Presence of Water or Oxygen | Some this compound reactions, particularly those involving organometallic intermediates, are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] |
| Sub-optimal Solvent | The choice of solvent can significantly impact the stability and reactivity of this compound intermediates. For example, in the case of cycloprop-2-ene carboxylate dianions, THF has been found to be a superior solvent to diethyl ether.[14][15] |
| Insufficient Reaction Time or Temperature | While high temperatures can lead to decomposition, some reactions may require specific thermal conditions to proceed. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature. |
Problem 2: The this compound reagent degraded during storage.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Highly reactive cyclopropenes should be stored at low temperatures. For long-term storage, refrigeration or freezing is often recommended.[4] |
| Exposure to Light | Some this compound derivatives are light-sensitive.[4] Store them in amber vials or wrap the container with aluminum foil to protect from light. |
| Exposure to Air and Moisture | Oxygen and moisture can lead to degradation.[4] Store the reagent under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For particularly sensitive compounds, a desiccator can provide additional protection.[4] |
| Incompatible Storage Container | Ensure the container is made of a material that is inert to the this compound reagent. Glass vials with PTFE-lined caps are generally a good choice. |
Quantitative Data Summary
| Parameter | Condition | Observation/Recommendation | Citation |
| Storage Temperature | Long-term storage of sensitive derivatives | Recommended at -20 °C or below in a freezer. | [4] |
| Storage Atmosphere | To prevent oxidative and hydrolytic degradation | Store under an inert atmosphere (nitrogen or argon). | [4][12] |
| Solvent Effects on Stability | For cycloprop-2-ene carboxylate dianions | THF is a superior solvent compared to Et₂O for stability and reactivity. | [14][15] |
| Additive Effects on Stability | For cycloprop-2-ene carboxylate dianions | N-methylmorpholine N-oxide (NMO) can enhance stability and reaction rates. | [14][15] |
| Thermal Stability | General consideration for cyclopropenes | Avoid excessive heat as it can induce rearrangement and decomposition.[1] | [1] |
| pH Sensitivity | General consideration for cyclopropenes | Susceptible to ring-opening under strong acidic conditions. | [1] |
Experimental Protocols
Protocol 1: General Handling of a Highly Reactive this compound Reagent
-
Preparation: Before handling the reagent, ensure you are wearing the appropriate PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves). The work area, typically a fume hood, should be clean and free of clutter.
-
Inert Atmosphere: If the reagent is air or moisture-sensitive, prepare a dry, inert atmosphere (nitrogen or argon) in your reaction vessel.
-
Reagent Transfer: Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture. Using a clean, dry syringe or cannula, transfer the required amount of the reagent to the reaction vessel under a positive pressure of inert gas.
-
Reaction Setup: Perform the reaction under the established optimal conditions, paying close attention to temperature control.
-
Quenching and Workup: Once the reaction is complete, quench it carefully, especially if reactive intermediates are present. As cyclopropenes can be sensitive to acid, a neutral or slightly basic workup is often preferred.[1]
-
Waste Disposal: Dispose of all waste, including empty reagent containers and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.
Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your this compound reagent in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Spotting: On a silica gel TLC plate, spot a freshly prepared solution of the compound as a reference and the sample you wish to test.
-
Development: Develop the TLC plate in an appropriate solvent system.
-
Visualization: Visualize the plate under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate). The appearance of new spots in the test sample that are not present in the reference spot indicates decomposition.
Visualizations
Caption: A typical experimental workflow for handling highly reactive this compound reagents.
Caption: A troubleshooting decision tree for low-yield reactions with cyclopropenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. scribd.com [scribd.com]
- 10. sg.airliquide.com [sg.airliquide.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. airgas.com [airgas.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]
Technical Support Center: Optimization of Cyclopropene-Tetrazine Ligation
Welcome to the technical support center for the optimization of the cyclopropene-tetrazine ligation, a powerful bioorthogonal reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions, helping you to optimize your bioconjugation experiments and avoid common pitfalls.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A low yield in a this compound-tetrazine ligation can stem from several factors, from reactant instability to suboptimal reaction conditions. Below is a step-by-step guide to troubleshoot and enhance your reaction efficiency.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in this compound-tetrazine ligations.
Step-by-Step Troubleshooting:
-
Verify Reactant Integrity:
-
This compound Stability: Cyclopropenes are highly strained and can be prone to dimerization or polymerization, especially if unsubstituted.[1][2][3] Substitution, such as with a methyl group, significantly enhances stability.[2] Confirm the integrity of your this compound derivative, especially after storage. It is recommended to store them at low temperatures, for instance at -20°C.[2]
-
Tetrazine Stability: Tetrazines have a characteristic pink or red color; a colorless solution indicates decomposition.[4] They are sensitive to nucleophiles, prolonged exposure to light, and harsh pH conditions.[4] It is best practice to prepare tetrazine solutions fresh before use and store both solid compounds and solutions protected from light.[4]
-
-
Optimize Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is theoretically ideal, using a slight excess (e.g., 1.2 equivalents) of one reactant can help drive the reaction to completion, particularly if one component is at a very low concentration.[4]
-
Solvent: The choice of solvent can impact reaction kinetics. Polar protic solvents such as methanol and water can accelerate the inverse electron-demand Diels-Alder (iEDDA) reaction.[4] Ensure that your reactants are fully dissolved in the chosen solvent system.
-
Temperature: Many this compound-tetrazine ligations proceed efficiently at room temperature.[5] If the reaction is slow, gentle heating (e.g., 37-50°C) can increase the rate.[4] However, be mindful of the thermal stability of your molecules, especially if working with biomolecules like proteins.[4]
-
pH: The ligation is generally not sensitive to pH within a range of 4 to 9.[4] However, highly acidic or basic conditions can lead to the degradation of the tetrazine.[4]
-
-
Consider Reactant Structure:
-
Electronic Effects: The reaction rate is highly dependent on the electronic properties of the substituents on both the this compound and the tetrazine. Electron-withdrawing groups on the tetrazine and electron-donating groups on the this compound generally accelerate the iEDDA reaction.[6]
-
Steric Hindrance: Bulky substituents near the reacting moieties can sterically hinder the cycloaddition, leading to slower reaction rates and lower yields.[4][7] For instance, cyclopropenes disubstituted at the C3 position react significantly slower than their monosubstituted counterparts.[7]
-
Q2: I am observing unexpected side products. What could they be and how can I minimize them?
The formation of side products can be due to the inherent reactivity of the this compound or tetrazine moieties.
-
This compound Polymerization: Unsubstituted or less stable cyclopropenes can polymerize, especially at higher concentrations or temperatures.[1][3] Using derivatives with stabilizing groups (e.g., 1-methylthis compound) can mitigate this.[1]
-
Tetrazine Degradation: As mentioned, tetrazines can degrade. If you are working in a biological system, be aware that some tetrazines can react with nucleophiles present in the proteome.[8]
-
Formation of 1:2 Adducts: While more commonly reported for norbornene-tetrazine reactions, it is conceivable that a highly reactive this compound could react with a second molecule of tetrazine if the latter is in large excess. Careful control of stoichiometry is key to avoiding this.[4]
Minimization Strategies:
-
Ensure the purity of your starting materials.
-
Optimize stoichiometry to avoid a large excess of either reactant.[4]
-
Protect the reaction from light.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the this compound-tetrazine ligation?
There is no single "best" solvent, as the optimal choice depends on the specific reactants and the experimental system. However, the reaction is known to proceed well in a variety of organic and aqueous media.[4] For biological applications, aqueous buffers such as phosphate-buffered saline (PBS) are commonly used, often with a co-solvent like DMSO to aid in the dissolution of hydrophobic reactants.[2] Polar protic solvents like methanol and water can sometimes accelerate the reaction.[4]
Q2: How does temperature affect the reaction rate?
Increasing the temperature generally increases the reaction rate. Many ligations are successful at room temperature.[5] For slower reacting pairs, incubation at 37°C is common, especially in biological experiments.[4] Higher temperatures can be used but may risk the degradation of sensitive biomolecules.[4]
Q3: What is the effect of pH on the ligation?
The this compound-tetrazine ligation is generally robust across a pH range of 4 to 9.[4] This makes it suitable for most biological applications, which are typically performed at physiological pH (~7.4). Extreme pH values should be avoided as they can lead to the decomposition of the tetrazine.[4]
Q4: How can I monitor the progress of my reaction?
The progress of the this compound-tetrazine ligation can be conveniently monitored by spectrophotometry. Tetrazines have a characteristic absorbance in the visible region (around 510-550 nm), which disappears as the reaction proceeds.[5] This change can be followed using a UV-Vis spectrophotometer or a plate reader to determine the reaction kinetics.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound-tetrazine ligation to aid in experimental design and comparison.
Table 1: Second-Order Rate Constants for Selected this compound-Tetrazine Pairs
| This compound Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Rate Constant (k₂, M⁻¹s⁻¹) |
| Unsubstituted this compound | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Dioxane | 20 | 448[2] |
| 1-Methylthis compound uracil nucleoside | 5-TAMRA-Tz | PBS | Not Specified | 56.6 ± 1.94[1][10] |
| 2-Methylcycloprop-2-enecarboxamide | Benzylalcohol tetrazine | Water/DMSO (12% DMSO) | 37 | 0.137 ± 0.004[2] |
| 3-Amidomethyl substituted methylthis compound | tert-Butyl substituted tetrazine | Not Specified | Not Specified | Faster than trans-cyclooctenol[11] |
Note: Rate constants are highly dependent on the specific substituents on both the this compound and tetrazine.
Table 2: Factors Influencing Reaction Optimization
| Parameter | General Recommendation | Potential Impact |
| Temperature | Room Temperature to 37°C[4][5] | Higher temperatures increase the rate but may degrade biomolecules. |
| pH | 4 - 9[4] | Extreme pH can degrade tetrazines. |
| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent (e.g., DMSO)[2] | Polar protic solvents may accelerate the reaction.[4] |
| Stoichiometry | 1:1 or slight excess of one reactant[4] | A large excess can lead to side reactions.[4] |
Experimental Protocols
This section provides a general methodology for a typical this compound-tetrazine ligation experiment for protein-protein conjugation.
General Protocol for Protein-Protein Conjugation
Ligation Reaction Mechanism
Caption: The inverse electron-demand Diels-Alder reaction between a this compound and a tetrazine.
Materials:
-
Protein 1 functionalized with a this compound moiety (Protein 1-Cp)
-
Protein 2 functionalized with a tetrazine moiety (Protein 2-Tz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
-
Reactant Preparation:
-
Prepare stock solutions of Protein 1-Cp and Protein 2-Tz in PBS. The concentration will depend on the specific proteins and desired final concentration, but typically ranges from the low micromolar to millimolar.
-
If either protein has limited aqueous solubility, a small amount of a biocompatible organic co-solvent (e.g., DMSO) can be used.
-
-
Ligation Reaction:
-
In a reaction tube, combine Protein 1-Cp and Protein 2-Tz. A good starting point is a 1:1 molar ratio.
-
Add PBS to achieve the desired final concentrations.
-
Gently mix the solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 37°C).[4]
-
If the tetrazine is light-sensitive, protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.[4]
-
Allow the reaction to proceed for a set amount of time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
-
Analysis:
-
The formation of the conjugated product can be analyzed by methods such as SDS-PAGE, where a shift in molecular weight corresponding to the combined mass of the two proteins should be observed.
-
Other analytical techniques such as mass spectrometry or HPLC can also be used for more detailed characterization.
-
-
Purification (Optional):
-
If necessary, the conjugated product can be purified from unreacted starting materials using standard protein purification techniques like size-exclusion chromatography or affinity chromatography.
-
References
- 1. Scalable synthesis of highly stable this compound building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Scalable synthesis of highly stable this compound building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and reactivity comparisons of 1-methyl-3-substituted this compound mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance in reactions of substituted cyclopropenes
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming steric hindrance in reactions involving substituted cyclopropenes.
Frequently Asked Questions (FAQs)
Q1: My [4+2] cycloaddition (Diels-Alder) reaction with a 3,3-disubstituted cyclopropene is failing or giving very low yield. What are the common causes and how can I fix it?
A1: Low yields in these reactions are frequently due to the steric bulk of the substituents at the C3 position, which hinders the approach of the diene. The high ring strain of cyclopropenes makes them reactive, but severe steric clash can prevent the formation of the required transition state.
Troubleshooting Steps:
-
Increase Reaction Temperature: For thermally-driven reactions, cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential substrate decomposition or side reactions. Monitor the reaction closely by TLC or NMR.
-
Incorporate a Catalyst: Lewis acids can activate the this compound dienophile, making it more electrophilic and facilitating the reaction even in sterically congested cases. This often allows for lower reaction temperatures and shorter reaction times compared to purely thermal conditions.
-
Apply High Pressure: High-pressure conditions (e.g., 5–15 kbar) can significantly accelerate sterically hindered cycloadditions by reducing the activation volume.
-
Choice of Solvent: While less common for overcoming steric hindrance, solvent choice can influence transition state stabilization. If all else fails, screening non-traditional solvents may offer improvements.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?
A2: Poor diastereoselectivity often arises when the energetic difference between the transition states leading to the different diastereomers is small. For substituted cyclopropenes, steric interactions are a primary factor in determining facial selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can amplify the small energy differences between competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
Use a Bulky Catalyst or Ligand: In transition metal-catalyzed reactions, the choice of ligand is critical. A sterically demanding ligand can create a chiral pocket that effectively blocks one face of the this compound, forcing the reactant to approach from the less hindered side and enhancing diastereoselectivity.
-
Screen Different Catalysts: The choice of metal center or Lewis acid can dramatically influence stereoselectivity. For example, in Lewis acid-catalyzed Diels-Alder reactions, bulky Lewis acids can favor the exo product over the typically preferred endo product by sterically disfavoring the endo transition state.
-
Substrate Modification: If possible, modifying a substituent on the this compound to be a coordinating group can help direct the approach of a metal catalyst, thereby controlling the stereochemical outcome.
Q3: My transition metal-catalyzed reaction is sluggish or produces multiple side products. What should I investigate?
A3: Transition metal catalysis is a powerful tool for this compound chemistry, but issues can arise from catalyst deactivation, slow reaction kinetics, or competing reaction pathways like isomerization or decomposition.
Troubleshooting Steps:
-
Ligand Choice: The electronic and steric properties of the ligand are paramount. For sterically hindered substrates, a bulky ligand can not only improve selectivity but also stabilize the catalytic species and prevent unwanted side reactions.
-
Catalyst Loading: While a low catalyst loading is desirable, sterically demanding reactions may require a higher loading (e.g., 2-5 mol%) to achieve a reasonable reaction rate.
-
Solvent and Temperature Optimization: Ensure the solvent is anhydrous and degassed, as water and oxygen can poison many catalysts. Systematically screen temperatures; some catalysts have an optimal temperature window for activity and stability.
-
Purity of Reagents: Ensure the this compound substrate and all other reagents are pure. Trace impurities can sometimes act as catalyst poisons.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low-yield or low-selectivity reactions with substituted cyclopropenes.
Data Presentation: Comparative Reaction Yields
The choice of reaction conditions can dramatically impact the yield of cycloaddition reactions with sterically hindered cyclopropenes. The following tables provide a comparative summary of yields obtained under different catalytic systems.
Table 1: Comparison of Lewis Acid vs. Thermal Conditions for a [2+2]-Type Dimerization of a Substituted this compound.
| Entry | Lewis Acid (equiv.) | Temperature | Time | Yield (%) |
| 1 | Me₃Al (1.0) | Reflux | 40 min | 92 |
| 2 | Me₃Al (0.5) | Reflux | 11 days | 35 |
| 3 | Et₃Al (1.0) | Reflux | 40 min | 47 |
| 4 | BF₃·OEt₂ (1.0) | Reflux | 40 min | Messy |
| 5 | Sc(OTf)₃ (0.1) | Reflux | 40 min | No Rxn |
| 6 | None (Thermal) | Reflux | 24 h | <5 |
Data compiled from reference[1]. Yields are for the dimerization of 1,2-diphenyl-3,3-dimethylthis compound.
Table 2: Effect of Phosphine Ligand Structure on a Rh-catalyzed Hydroformylation Reaction.
| Entry | Phosphine Ligand | Temperature (°C) | Time (h) | Conversion (%) | Aldehyde Yield (%) |
| 1 | None | 100 | 24 | 95 | 25 (Complex Mixture) |
| 2 | PPh₃ | 100 | 24 | 15 | 10 |
| 3 | dppf | 100 | 24 | 5 | <2 |
| 4 | Bulky Phosphite | 80 | 24 | 98 | 92 (single isomer) |
Data adapted from studies on sterically crowded olefins, demonstrating principles applicable to cyclopropenes.
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted this compound (1.0 equiv.) and the diene (1.2 - 2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane or Toluene, to make a 0.1 M solution with respect to the this compound) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., Me₃Al, Et₂AlCl, BF₃·OEt₂) (0.1 - 1.2 equiv.) dropwise to the stirred solution. The optimal amount of catalyst should be determined experimentally.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution, water, or methanol) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation
This procedure is adapted for trisubstituted cyclopropenes and requires handling of gases and air-sensitive reagents.[2]
-
Catalyst Preparation (in a glovebox): In a glovebox under an Argon atmosphere, add the chiral phosphine ligand (e.g., a bulky phosphite, 0.004 mmol, 2 mol%) to a 5 mL vial with a magnetic stir bar. Add a solution of the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.002 mmol, 1 mol%) in anhydrous, degassed toluene (1 mL). Stir the mixture for 10-15 minutes to allow for pre-formation of the catalyst.
-
Substrate Addition: To the catalyst mixture, add the substituted this compound (0.2 mmol, 1.0 equiv.).
-
Reactor Setup: Seal the vial, remove it from the glovebox, and place it into a high-pressure autoclave.
-
Gas Exchange: Purge the autoclave by pressurizing with H₂ (5 bar) and venting three times to remove any residual argon.
-
Pressurization: Charge the autoclave with carbon monoxide (CO) to the desired pressure (e.g., 5 bar), followed by hydrogen (H₂) to the final desired pressure (e.g., a total of 10 bar).
-
Reaction: Place the autoclave in a preheated oil bath (e.g., 60-80 °C) and stir for the required time (e.g., 24 h).
-
Workdown: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Purification: Open the reactor, concentrate the reaction mixture under reduced pressure, and purify the resulting crude aldehyde by flash column chromatography on silica gel.
Reaction Pathway Diagram
The following diagram illustrates the catalytic cycle for a generic transition metal (M) catalyzed addition to a sterically hindered this compound, highlighting the role of a bulky ligand (L).
References
Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactivation
Welcome to the technical support center for gold-catalyzed cyclopropene reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to catalyst deactivation. Here you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you identify and resolve challenges in your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during gold-catalyzed this compound reactions.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or No Reaction | Catalyst Poisoning: The active gold(I) species can be deactivated by various impurities or reagents. - Amines and Anilines: These nitrogen-containing nucleophiles can bind to the gold center, dampening its reactivity and preventing the reaction from reaching completion.[1] - Thiols and Thioacids: Sulfur-containing compounds are strong poisons for gold catalysts. They can form stable digold bridging thiolate complexes, which are catalytically inactive.[1] - Halides and Bases: Trace amounts of halides (e.g., from chlorinated solvents or starting materials) and basic impurities can poison the cationic gold catalyst. | - Purify Reagents and Solvents: Ensure all starting materials, solvents, and additives are free from amine, thiol, halide, and basic impurities. Consider passing solvents through a column of activated alumina. - Use of Additives: In some cases, the addition of a silver salt (e.g., AgSbF₆) can help to scavenge halide impurities. - Ligand Selection: Employ bulky ligands on the gold catalyst, which can sometimes mitigate the binding of poisons. |
| Substrate-Induced Deactivation: The this compound starting material or other components of the reaction mixture may contribute to catalyst deactivation. | - Substrate Purity: Ensure the high purity of the this compound substrate. - Slow Addition: In some cases, slow addition of the this compound or other reactive partners can help to maintain a low concentration of potentially deactivating species. | |
| Slow Reaction Rate | Nucleophile-Induced Inhibition: Even when the reaction proceeds, certain nucleophiles can significantly slow down the catalytic turnover. - Thiols: The reaction rate is observed to be progressively slower with more nucleophilic sulfur compounds (alkyl thiols > thiophenol > thioacid).[1] | - Optimize Nucleophile Concentration: Use the minimum effective concentration of the nucleophile. - Ligand Tuning: The electronic properties of the ligand on the gold catalyst can influence its tolerance to nucleophiles. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. |
| Low Catalyst Activity: The chosen catalyst or reaction conditions may not be optimal. | - Catalyst Screening: Test different gold(I) precatalysts and counterions. Catalysts with weakly coordinating anions (e.g., SbF₆⁻, NTf₂⁻) are often more active.[2][3] - Temperature Optimization: While many gold-catalyzed reactions are performed at room temperature, gentle heating may improve the rate. However, be cautious of potential catalyst sintering at higher temperatures. | |
| Catalyst Precipitation/Decomposition | Sintering: Gold nanoparticles can agglomerate, especially at elevated temperatures, leading to a loss of active surface area and precipitation. This is a common deactivation pathway for heterogeneous gold catalysts. | - Temperature Control: Avoid excessive heating. Run reactions at the lowest effective temperature. - Use of Supports: For heterogeneous catalysts, the choice of support material can influence the stability against sintering. |
| Reductive Decomposition: The gold(I) active species can be reduced to catalytically inactive gold(0) nanoparticles. | - Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive decomposition pathways that may be facilitated by atmospheric components. - Ligand Stabilization: Robust ligands can help to stabilize the gold(I) oxidation state. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gold catalyst deactivation in this compound reactions?
A1: The main deactivation pathways are:
-
Poisoning: This occurs when substrates, products, or impurities in the reaction mixture strongly coordinate to the gold center, rendering it inactive. Common poisons include sulfur and nitrogen-containing compounds, as well as halides and bases.[1]
-
Sintering: For heterogeneous gold catalysts (e.g., gold nanoparticles on a support), thermal agglomeration can lead to a decrease in the active surface area and a loss of catalytic activity.
-
Formation of Inactive Gold Species: The active gold(I) catalyst can be converted into inactive forms. For instance, in the presence of thiols, catalytically inactive digold bridging thiolate complexes can be formed.[1]
Q2: How do ligands influence catalyst stability and deactivation?
A2: Ligands play a critical role in stabilizing the gold catalyst and modulating its reactivity. The choice of ligand can:
-
Sterically Protect the Metal Center: Bulky ligands can physically hinder the approach of poisons to the gold atom.
-
Tune Electronic Properties: The electron-donating or -withdrawing nature of the ligand affects the electrophilicity of the gold center, which in turn can influence its susceptibility to deactivation.
-
Prevent Aggregation: Strong-binding ligands can prevent the aggregation of gold atoms into larger, inactive clusters.
Q3: Can deactivated gold catalysts be regenerated?
A3: Catalyst regeneration is a complex process and its success depends on the deactivation mechanism.
-
For poisoning by organic molecules: It may be possible to remove the poison by washing the catalyst with an appropriate solvent.
-
For sintering: This process is often irreversible.
-
For conversion to inactive species: In some cases, chemical treatment can restore the active catalyst. For example, if gold(I) has been reduced to gold(0), a mild oxidant might regenerate the active species, although this is not always straightforward.
At present, there are no universally established, detailed protocols for the regeneration of deactivated gold catalysts specifically from this compound reactions. The development of such procedures is an ongoing area of research.
Q4: My reaction involves an amine or thiol nucleophile. What precautions should I take?
A4: Reactions with amine and thiol nucleophiles are known to be challenging due to catalyst deactivation.[1]
-
Use a higher catalyst loading: This may be necessary to achieve full conversion.
-
Choose your nucleophile carefully: Less nucleophilic amines or thiols may cause less deactivation.[1]
-
Optimize reaction conditions: Lower temperatures may slow down the deactivation process.
-
Consider a two-step process: If feasible, consider forming the cyclopropane first and then introducing the nucleophile in a subsequent step without the gold catalyst.
Deactivation Pathway and Experimental Workflow
To better visualize the processes involved in catalyst deactivation, the following diagrams illustrate a key deactivation pathway and a general workflow for troubleshooting.
References
- 1. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 2. BJOC - When cyclopropenes meet gold catalysts [beilstein-journals.org]
- 3. When cyclopropenes meet gold catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Cyclopropene Metabolic Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing cyclopropene probes in metabolic labeling experiments. Here you will find troubleshooting advice, quantitative data, detailed protocols, and key workflow diagrams to help optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no labeling signal in my experiment?
A1: Low or nonexistent signal is a common issue that can stem from several factors. [1]First, consider inefficient metabolic incorporation of the this compound probe itself. [1]The specific cell line, probe concentration, and incubation time are critical variables. Second, the subsequent bioorthogonal reaction (e.g., inverse-electron-demand Diels-Alder, or iEDDA) may be inefficient. [1]This can be due to suboptimal reagent concentrations, poor cell permeability of the detection fluorophore, or degradation of the reagents. [1][2]Finally, the accessibility of the incorporated this compound tag within the folded biomolecule can impact the ability of the detection reagent to react, affecting labeling intensity more than the reaction's intrinsic speed. [3] Q2: How can I reduce high background fluorescence in my imaging experiments?
A2: High background can obscure your specific signal. Key causes include non-specific binding of the fluorescent probe and cellular autofluorescence. [1]To mitigate this, ensure thorough washing steps are performed after incubation with the probe to remove any excess. [4]Consider reducing the probe concentration, as high concentrations can lead to non-specific binding. [1]It is also crucial to image a control sample of unlabeled cells to establish the baseline level of autofluorescence. [1] Q3: I'm observing cytotoxicity after adding the this compound probe. What should I do?
A3: Cytotoxicity can compromise your experimental results. The first step is to perform a dose-response curve to determine the optimal probe concentration that provides a good signal without harming the cells. [1]If toxicity persists even at low concentrations, the issue may be the probe itself or the solvent used (like DMSO). Ensure the final solvent concentration is minimal. Some bioorthogonal reagents can be unstable or react with cellular components like thiols, so verifying the stability and selectivity of your specific probe is important. [1] Q4: Which this compound derivative is best for my experiment?
A4: The choice of this compound probe depends on the biological process you are studying. This compound tags can be appended to various molecules like amino acids, sugars (e.g., mannosamine, glucosamine), or fatty acids to track protein synthesis, glycosylation, or lipid metabolism, respectively. [5][6][7]The linkage connecting the this compound to the metabolic substrate (e.g., amide vs. carbamate) can also significantly affect metabolic acceptance and labeling efficiency. [5][8]For instance, N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine (Ac4ManNCp) shows high metabolic acceptance, while a carbamate-linked version (Ac4ManNCyoc) may result in similar cell-surface labeling intensity due to a faster subsequent ligation reaction. [8] Q5: How does the efficiency of this compound-tetrazine ligation compare to other bioorthogonal reactions?
A5: The reaction between a this compound and a tetrazine is a type of inverse-electron-demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast kinetics. [4]Rate constants for iEDDA reactions can be several orders of magnitude higher than those for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or the original Staudinger ligation, making it one of the fastest bioorthogonal reactions available. [4]This high reaction rate allows for efficient labeling at low, more biologically compatible concentrations. [9]
Troubleshooting Guide
This guide addresses specific issues that may arise during metabolic labeling experiments using this compound probes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inefficient Metabolic Incorporation: The cell line may not efficiently uptake or process the specific this compound analog. [10] 2. Insufficient Probe Concentration/Incubation Time: The probe may not have been present in sufficient quantity or for long enough to be incorporated. 3. Inefficient Ligation Reaction: The tetrazine-fluorophore concentration is too low, the reaction time is too short, or the probe has degraded. [1] 4. Poor Probe Accessibility: The incorporated this compound tag is buried within the biomolecule and inaccessible to the detection reagent. [3] | 1. Optimize incubation time (e.g., 24-48 hours) and probe concentration (e.g., 25-100 µM). [5][11]Verify probe uptake with a different analytical method if possible. 2. Perform a dose-response and time-course experiment to find the optimal conditions for your specific cell line and probe. [1] 3. Use fresh probe solutions. Increase the concentration or incubation time for the ligation step. Ensure the chosen fluorophore is cell-permeable for intracellular targets. [10] 4. Consider using a different this compound analog or a longer linker if steric hindrance is suspected. |
| High Background Signal | 1. Non-specific Probe Binding: The fluorescent tetrazine probe is binding to cellular components other than the this compound tag. [1] 2. High Probe Concentration: Excess probe remains after washing steps. [1] 3. Cellular Autofluorescence: The cells themselves emit fluorescence in the detection channel. | 1. Add more stringent and numerous wash steps (e.g., 3-5 times with PBS) after probe incubation. [4]Consider adding a blocking agent. 2. Titrate the fluorescent probe to the lowest effective concentration. 3. Image an unlabeled control sample using the same acquisition settings to determine the baseline autofluorescence and subtract it from your experimental images. [1] |
| Cell Toxicity | 1. Probe Concentration Too High: The this compound analog is toxic to the cells at the concentration used. 2. Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve the probe is at a toxic concentration. 3. Probe Instability/Side Reactions: The this compound probe may be unstable or reacting with essential cellular components. [1] | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration. 2. Ensure the final concentration of the organic solvent in the cell culture medium is very low (typically <0.5%). 3. Check the literature for the stability of your specific probe under physiological conditions. Consider switching to a more stable this compound derivative if problems persist. [12] |
Quantitative Data Summary
The efficiency of metabolic incorporation and subsequent labeling is influenced by the choice of both the this compound probe and the bioorthogonal reaction partner.
Table 1: Comparison of Select this compound-Modified Sugar Probes for Glycan Labeling
| Probe Name | Linkage Type | Metabolic Acceptance | Observed Labeling Location/Efficiency | Reference(s) |
| Ac4ManNCp | Amide | High | Leads to distinct cell-surface staining. | [5][8] |
| Ac4ManNCyoc | Carbamate | Lower than Ac4ManNCp | Results in comparable cell-surface staining to Ac4ManNCp, likely due to superior reactivity in the subsequent ligation step. | [5][8] |
| Ac4GlcNCp | Amide | Well-accepted | Leads to distinct cell-surface staining and is converted to corresponding sialic acids. | [5] |
| Ac4GlcNCyoc | Carbamate | Lower than Ac4GlcNCp | Higher labeling efficiency for intracellular proteins compared to the mannosamine derivative. | [5][11] |
Table 2: Kinetic Comparison of Common Bioorthogonal Reactions
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| iEDDA (Tetrazine Ligation) | This compound + Tetrazine | None | 1 - 10⁶ | Exceptionally fast kinetics, highly biocompatible. Ideal for live-cell applications. [2][4] |
| SPAAC | Strained Alkyne + Azide | None | 10⁻³ - 1 | Excellent biocompatibility, widely used for live-cell imaging. Slower than iEDDA. [4] |
| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Very fast and efficient, but the copper catalyst is cytotoxic, limiting its use in living cells. [4][13] |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Highly biocompatible but suffers from slow kinetics and phosphine reagent oxidation. [4][13] |
Experimental Protocols
Below are generalized protocols for the metabolic incorporation of this compound probes and subsequent fluorescent labeling. These should be optimized for your specific cell line and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with a this compound Probe
This protocol describes the incorporation of a this compound-modified metabolic precursor (e.g., fatty acid or sugar) into biomolecules in cultured mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound-modified probe (e.g., Ac4ManNCp, this compound-fatty acid)
-
Phosphate-Buffered Saline (PBS)
-
Sterile DMSO (for dissolving probe)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Probe Preparation: Prepare a sterile stock solution of the this compound probe in DMSO (e.g., 10-50 mM).
-
Metabolic Labeling: a. Aspirate the old medium from the cells. b. Prepare the labeling medium by diluting the this compound probe stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 25-100 µM). c. Add the labeling medium to the cells. Include a negative control group incubated with medium containing an equivalent amount of DMSO only. [5] d. Incubate the cells for a period appropriate for the specific metabolic pathway being studied (e.g., 24-48 hours for glycan labeling). [5][11]4. Washing: a. After incubation, aspirate the labeling medium. b. Gently wash the cells two to three times with pre-warmed PBS to remove any excess, unincorporated probe. [4] c. The cells are now ready for downstream applications, such as bioorthogonal ligation.
Protocol 2: Bioorthogonal Ligation (iEDDA) for Fluorescence Imaging
This protocol details the labeling of metabolically incorporated this compound tags with a tetrazine-conjugated fluorophore for visualization by microscopy.
Materials:
-
Cells with metabolically incorporated this compound tags (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tz-Cy3, Tetrazine-BODIPY FL) [5][14]* Live-cell imaging medium or PBS
-
Confocal microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore in DMSO. Dilute this stock into the desired imaging medium to the final working concentration (e.g., 5-10 µM). [5][14]2. Ligation Reaction: a. Aspirate the wash buffer from the cells. b. Add the tetrazine-fluorophore solution to the cells. c. Incubate for a sufficient period for the reaction to proceed (e.g., 30-90 minutes) at 37°C, protected from light. [4][5]The rapid kinetics of the iEDDA reaction often allow for shorter incubation times.
-
Final Wash: a. Aspirate the labeling solution. b. Wash the cells two to three times with fresh medium or PBS to remove the excess fluorescent probe. [4]4. Imaging: a. Add fresh imaging medium to the cells. b. Image the cells using a confocal fluorescence microscope with the appropriate laser lines and emission filters for your chosen fluorophore. [6][14]Be sure to image the negative control cells to assess background signal.
Key Workflow and Pathway Diagrams
Visual aids to understand the experimental process, troubleshoot issues, and conceptualize the underlying biological pathways.
Experimental Workflow
Caption: General workflow for this compound metabolic labeling experiments.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common experimental issues.
Simplified Metabolic Uptake and Incorporation Pathway
Caption: Conceptual overview of probe uptake and metabolic incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound derivatives of aminosugars for metabolic glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural this compound-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the scope of this compound reporters for the detection of metabolically engineered glycoproteins by Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Cyclopropene Building Blocks
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cyclopropene building blocks. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these highly reactive and valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives notoriously difficult to synthesize and handle on a large scale?
A1: The primary challenge in working with cyclopropenes stems from their significant ring strain, estimated to be about double that of cyclopropane.[1] This high degree of strain makes them inherently unstable and highly reactive.[1][2] On a large scale, this instability can lead to several issues:
-
Polymerization: Cyclopropenes have a tendency to undergo polymerization, especially at elevated temperatures or concentrations. Attempted fractional distillation of this compound at its predicted boiling point of -36 °C, for instance, results in polymerization.
-
Decomposition: The strained ring is susceptible to opening, leading to various decomposition pathways, including isomerization to propyne or its derivatives.[3]
-
Low Boiling Points: Many simple this compound derivatives have low boiling points, which complicates their isolation and purification on a large scale.[4]
-
Sensitivity: They can be sensitive to air, moisture, and acidic conditions, requiring stringent inert atmosphere techniques.
Q2: What are the most common synthetic routes for large-scale this compound synthesis, and what are their primary drawbacks?
A2: The two most prevalent methods for synthesizing the this compound core are the [2+1] cycloaddition of carbenes to alkynes and elimination reactions from cyclopropane precursors.
-
[2+1] Cycloaddition: This method typically involves the reaction of a diazo compound with an alkyne, catalyzed by a transition metal like rhodium or copper.[1][5]
-
Drawbacks: The use of potentially explosive and toxic diazo compounds is a significant safety concern for large-scale operations.[5] Furthermore, metal catalysts can be expensive, and their removal from the final product can be challenging. For certain substituted alkynes, rhodium(II) catalysts may not be effective.[1]
-
-
Elimination Reactions: This approach often involves the dehydrohalogenation of a halocyclopropane using a strong base.[6]
-
Drawbacks: This method requires stoichiometric amounts of strong, non-nucleophilic bases, which can be costly and generate significant waste streams. Side reactions, such as rearrangements or competing eliminations, can also occur.
-
Q3: How can I improve the stability of my this compound derivatives for storage and downstream applications?
A3: Several strategies can be employed to enhance the stability of this compound building blocks:
-
Substitution: The introduction of substituents on the this compound ring can significantly increase stability.
-
C1/C2 Substitution: Adding substituents to the double bond carbons (C1 and C2) has been shown to increase the stability of cyclopropenes.[2]
-
C3 Substitution: Introducing bulky groups at the C3 position can provide steric shielding, preventing unwanted reactions and polymerization.[3] A methyl group at the C1 position is also a common strategy to enhance stability.[3]
-
-
Electronic Effects: Attaching electron-withdrawing groups, such as a carbonyl group, at the C1 position can also confer stability.[3]
-
Storage Conditions: Proper storage is critical. This compound derivatives should be stored at low temperatures (e.g., in a freezer at -20 °C or below), under an inert atmosphere (nitrogen or argon), and protected from light. For some highly volatile or reactive cyclopropenes, storage as a solution in an inert solvent may be preferable.
Q4: My large-scale cyclopropenation reaction is giving low yields. What are the likely causes and how can I troubleshoot this?
A4: Low yields in large-scale cyclopropenation reactions can be attributed to several factors. Please refer to the troubleshooting guide below for specific issues related to your synthetic method. A general troubleshooting workflow is also provided.
Troubleshooting Guides
Issue 1: Low Yield in Metal-Catalyzed Cyclopropenation of Alkynes
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider a different catalyst. For instance, silver triflate can be effective for internal alkynes where rhodium(II) catalysts may fail.[1] - Increase catalyst loading, though this may impact cost-effectiveness. |
| Diazo Compound Decomposition | - Prepare the diazo compound fresh before use. - Add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions. - Ensure the reaction temperature is optimal for the specific diazo compound and catalyst system. |
| Side Reactions | - Common side reactions include C-H insertion and [3+2] cycloaddition, especially with diazomalonates.[5] - Adjusting the solvent and temperature may help to favor the desired cyclopropenation pathway. |
| Product Instability | - The this compound product may be degrading under the reaction conditions. - Attempt the reaction at a lower temperature. - Once the reaction is complete, immediately proceed with a gentle workup and purification at low temperatures. |
Issue 2: Poor Results in Dehydrohalogenation of Halocyclopropanes
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the equivalents of the strong base (e.g., potassium tert-butoxide).[6] - The addition of a phase-transfer catalyst, such as 18-crown-6, can significantly enhance the reaction rate, especially in less polar solvents like THF.[6] - Increase the reaction time or consider a moderate increase in temperature. |
| Base-Induced Side Reactions | - Use a non-nucleophilic, sterically hindered base to minimize nucleophilic attack on the substrate. - Maintain a low reaction temperature to suppress side reactions. |
| Moisture Contamination | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Water will quench the strong base. |
Issue 3: Product Decomposition During Workup and Purification
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | - Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath and under reduced pressure. - For distillation, use high vacuum to allow for lower distillation temperatures. |
| Acid Sensitivity | - Avoid acidic conditions during workup. Use a mild basic or neutral wash (e.g., saturated sodium bicarbonate solution, brine). |
| Chromatographic Decomposition | - Silica gel can be acidic and promote decomposition. Deactivate the silica gel with a base (e.g., triethylamine) before use. - Consider alternative purification methods such as low-temperature crystallization or distillation. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common large-scale this compound synthesis methods. Note that optimal conditions can vary significantly based on the specific substrate.
Table 1: Metal-Catalyzed Cyclopropenation of Alkynes
| Catalyst | Diazo Reagent | Alkyne | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity (trans:cis) | Ref. |
| [Rh₂(OAc)₄] | Ethyl diazoacetate | 1,3-Cyclohexadiene | CH₂Cl₂ | RT | 75 | 17:1 | [7] |
| ZnCl₂ | This compound precursor | 1,3-Cyclohexadiene | CH₂Cl₂ | RT | 81 | 6:1 | [7] |
| Rh₂(S-TCPTAD)₄ | Methyl p-tolyldiazoacetate | Ethyl acrylate | Pentane | Reflux | 71 | >97:3 | [8] |
| Myoglobin Mutant | Ethyl diazoacetate | 3,4-difluorostyrene | Whole-cell | N/A | 94 | 98% de | [9] |
Table 2: Dehydrobromination of Bromocyclopropanes
| Substrate | Base (Equiv.) | Additive (Equiv.) | Solvent | Time (h) | Yield (%) | Ref. |
| 1-Bromo-2-methyl-2-phenylcyclopropane | t-BuOK (1.5) | 18-crown-6 (0.1) | THF | 4 | N/A | [6] |
| 1-Bromo-2-butyl-1-phenylcyclopropane | t-BuOK (1.5) | 18-crown-6 (0.1) | THF | 12 | 85 | [6] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropenation of an Alkyne
This protocol is a general procedure for the rhodium-catalyzed cyclopropenation of an alkyne with a diazoacetate.
Materials:
-
Dirhodium tetraacetate ([Rh₂(OAc)₄])
-
Alkyne
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the alkyne (1.0 equiv) and a catalytic amount of [Rh₂(OAc)₄] (e.g., 0.5-2 mol%) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Charge the dropping funnel with a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM.
-
Add the EDA solution dropwise to the stirred reaction mixture over a period of 2-4 hours. Caution: EDA is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on deactivated silica gel or by vacuum distillation.
Protocol 2: Dehydrobromination of a Bromocyclopropane
This protocol describes the synthesis of a this compound via dehydrobromination of a bromocyclopropane precursor using potassium tert-butoxide and 18-crown-6.[6]
Materials:
-
Bromocyclopropane precursor
-
Potassium tert-butoxide (t-BuOK)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bromocyclopropane precursor (1.0 equiv), potassium tert-butoxide (1.5-2.0 equiv), and a catalytic amount of 18-crown-6 (0.05-0.1 equiv).[6]
-
Add anhydrous THF via syringe to achieve a concentration of 0.1-0.5 M.[6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can range from a few hours to overnight.[6]
-
Once the reaction is complete, quench by carefully adding water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at low temperature.
-
Purify the resulting this compound by vacuum distillation or column chromatography on deactivated silica gel.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Cyclopropenation.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. Lipidated cyclopropenes via a stable 3-N spirothis compound scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
methods for quenching unreacted cyclopropene in situ
Technical Support Center: Cyclopropene Quenching
This guide provides detailed methods and troubleshooting advice for quenching unreacted this compound in situ, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most effective methods for quenching unreacted this compound in my reaction mixture?
A1: Unreacted this compound, a highly strained and reactive alkene, should be quenched to prevent unwanted side reactions or polymerization.[1] The most effective in situ quenching methods utilize rapid, selective, and irreversible reactions. Two highly recommended approaches are:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This is the preferred method due to its extremely fast kinetics and high selectivity.[1][2] Tetrazines are used as quenching agents. They react rapidly with the this compound (a dienophile) in a cycloaddition reaction, which is followed by the extrusion of nitrogen gas to form a stable product.[1] This process is often referred to as a "click" reaction because of its efficiency and clean reaction profile.
-
Thiol-Ene Radical Addition: This method involves the reaction of a thiol with the this compound double bond.[3] The reaction can be initiated by a radical initiator or UV light and proceeds via a free-radical chain mechanism to form a stable thioether.[4] This method is also efficient but requires the addition of an initiator and may be less selective if other radical-sensitive groups are present.
Q2: I used a tetrazine scavenger, but the quenching seems slow or incomplete. What are the common causes?
A2: While tetrazine ligations are typically very fast, several factors can impede their efficiency.[5]
-
Steric Hindrance: Bulky substituents on either the this compound or the tetrazine can significantly slow down the reaction rate.[6] If your this compound is highly substituted, consider using a less sterically hindered tetrazine.
-
Electronic Effects: Electron-withdrawing groups on the this compound can reduce the energy of its HOMO (Highest Occupied Molecular Orbital), slowing the reaction with the tetrazine (which has a low-lying LUMO). Conversely, electron-withdrawing groups on the tetrazine generally accelerate the reaction.[5]
-
Reagent Quality: Tetrazines can degrade over time, especially if exposed to light or moisture. Ensure you are using a high-quality, pure tetrazine. It is good practice to store tetrazines in a cool, dark, and dry environment.
-
Stoichiometry: Ensure you are using a sufficient excess of the tetrazine quencher. A 1.2 to 1.5 molar excess relative to the initial concentration of this compound is typically recommended.
-
Solvent: The reaction kinetics can be solvent-dependent. Protic solvents may sometimes slow down the reaction. If possible, use a common aprotic solvent in which both the this compound and tetrazine are soluble.
Q3: Can I use a thiol-based scavenger to quench this compound? What are the key considerations?
A3: Yes, a thiol-based scavenger is a viable alternative. The thiol-ene reaction is a robust method for forming thioethers from alkenes.[3]
Key Considerations:
-
Initiation: The reaction requires a radical initiator (e.g., AIBN, DMPA) and often heat or UV light to start the radical chain process.[4] This may not be suitable for all reaction mixtures, especially if your desired product is sensitive to radicals or heat/light.
-
Oxygen Sensitivity: The presence of oxygen can inhibit radical polymerization reactions by scavenging the radical intermediates.[7] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The thiyl radicals are reactive species and could potentially engage in undesired side reactions with other functional groups in your mixture.
-
Choice of Thiol: Use a simple, monofunctional thiol (e.g., 1-dodecanethiol) to avoid crosslinking or polymerization if your target molecule also contains an alkene. Using a polymer-supported thiol scavenger can simplify purification, as the quenched product can be removed by simple filtration.[8][9]
Q4: How can I confirm that the this compound has been fully quenched?
A4: Confirmation of a complete quench is crucial before proceeding with downstream processing or purification. Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most direct methods. Monitor the disappearance of the characteristic signals of the this compound protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your this compound is volatile, you can monitor its disappearance from the reaction headspace or an aliquot of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to monitor the disappearance of the this compound-containing starting material and the appearance of the quenched adduct.
-
Thin-Layer Chromatography (TLC): If the this compound or the quenching agent is UV-active or stains with a specific agent (like permanganate), you can monitor its disappearance. Tetrazines are often brightly colored, and their consumption can be visually tracked or monitored by UV-Vis spectroscopy.[10]
Quantitative Data Summary
The choice of quenching agent can be guided by kinetic data and reaction conditions. The following table summarizes typical parameters for the recommended methods.
| Quenching Method | Quenching Agent | Typical Stoichiometry (Quencher:this compound) | Reaction Temperature | Typical Reaction Time | Key Advantages & Disadvantages |
| iEDDA Reaction | 3,6-di(2-pyridyl)-s-tetrazine | 1.2 - 1.5 : 1 | Room Temperature | < 5 minutes | Advantages: Extremely fast, highly selective, biocompatible, no initiator needed.[1] Disadvantages: Tetrazines can be expensive. |
| Thiol-Ene Addition | 1-Dodecanethiol + AIBN | 1.5 - 2.0 : 1 | 50 - 80 °C (or RT with UV) | 1 - 4 hours | Advantages: Uses inexpensive reagents, forms stable thioether.[3] Disadvantages: Requires initiator, heat/UV, and inert atmosphere; potential for side reactions. |
Detailed Experimental Protocol
Protocol: In Situ Quenching of Unreacted this compound using Tetrazine
This protocol describes a general procedure for quenching excess this compound in a reaction mixture using 3,6-di(2-pyridyl)-s-tetrazine.
Materials:
-
Reaction mixture containing unreacted this compound.
-
3,6-di(2-pyridyl)-s-tetrazine.
-
Anhydrous solvent (e.g., acetonitrile, THF, DCM) compatible with the reaction.
-
Inert gas supply (Nitrogen or Argon).
-
Standard laboratory glassware.
Procedure:
-
Estimate Unreacted this compound: Based on the initial stoichiometry of your main reaction, estimate the maximum possible concentration of unreacted this compound remaining.
-
Prepare Quencher Solution: In a separate flask under an inert atmosphere, prepare a stock solution of 3,6-di(2-pyridyl)-s-tetrazine in the chosen anhydrous solvent. A typical concentration is 10-50 mM.
-
Calculate Required Quencher Volume: Calculate the volume of the tetrazine solution needed to provide a 1.2 to 1.5 molar excess relative to the estimated unreacted this compound.
-
Add Quencher: While stirring the reaction mixture at room temperature, add the calculated volume of the tetrazine solution dropwise. A color change is often observed as the pink/red tetrazine is consumed.
-
Monitor Reaction: Allow the mixture to stir at room temperature. Monitor the completion of the quench by a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the this compound starting material. The reaction is typically complete within 5-15 minutes.
-
Workup: Once the quench is confirmed to be complete, proceed with your standard reaction workup and purification protocol. The quenched this compound adduct is typically more polar and can be separated by standard chromatography.
Visualizations
Caption: General workflow for in situ quenching of this compound.
Caption: Mechanism of this compound quenching by a tetrazine.
Caption: Logic diagram for troubleshooting an inefficient quench reaction.
References
- 1. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted this compound Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing thiol–ene coupling kinetics in the design of renewable thermoset resins based on d -limonene and polyfunctional thiols - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47922F [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
avoiding rearrangement of vinylcyclopropane to cyclopentene under acidic conditions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the chemistry of vinylcyclopropanes (VCPs), with a specific focus on preventing the undesired acid-catalyzed rearrangement to cyclopentenes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving vinylcyclopropane moieties under acidic conditions.
Q1: My reaction unexpectedly yielded a cyclopentene derivative instead of the desired product. What is the likely cause?
A1: The most probable cause is the presence of an acid, which catalyzes the vinylcyclopropane-cyclopentene rearrangement. This transformation is a known ring-expansion reaction that is often promoted by both Brønsted and Lewis acids. The high ring strain of the cyclopropane ring (approx. 27.5 kcal/mol) makes it susceptible to acid-mediated ring opening, initiating the rearrangement cascade. Even trace amounts of acidic impurities can trigger this side reaction, especially at elevated temperatures.
Q2: How can I assess if my starting materials or reagents are acidic enough to cause the rearrangement?
A2:
-
Reagent Check: Carefully examine all reagents for acidic nature. Common culprits include Lewis acids (e.g., AlCl₃, TiCl₄, Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (e.g., HCl, H₂SO₄, TFA), and even some metal salts that can generate acid in situ.
-
Solvent Check: Chlorinated solvents like dichloromethane (DCM) can degrade to produce trace HCl, particularly if not stored properly or if used in prolonged reactions, especially under light.
-
pH Measurement: If your reaction is in an aqueous or protic solvent, you can measure the pH of the mixture before adding your vinylcyclopropane substrate.
-
Test Reaction: Run a small-scale control reaction with just your vinylcyclopropane substrate under the planned reaction conditions (solvent, temperature, reagents excluding the main reactant) to see if any rearrangement occurs.
Q3: I need to perform a reaction that requires acidic conditions. How can I protect the vinylcyclopropane group?
A3: This is a common challenge. The key is to control the acidity and reaction parameters carefully.
-
Use Milder Acids: Opt for weaker Lewis acids or buffered acidic conditions. The choice of Lewis acid can significantly determine the reaction selectivity.[1]
-
Employ Acid Scavengers: Add a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), to neutralize stray protons without interfering with the primary reaction.
-
Low Temperature: Perform the reaction at the lowest possible temperature. The rearrangement often has a significant activation energy, and cooling the reaction can dramatically reduce the rate of this side reaction.[2]
-
Anhydrous Conditions: Ensure strict anhydrous conditions if water could promote the activity of your acid catalyst.
Q4: Are there alternatives to acid catalysis for reactions involving vinylcyclopropanes?
A4: Yes. Transition metal catalysis is a powerful alternative that often avoids the rearrangement pathway. Catalysts based on Rhodium (Rh), Palladium (Pd), and Nickel (Ni) are known to activate vinylcyclopropanes towards various transformations like cycloadditions and ring-openings without inducing the cyclopentene rearrangement. These methods typically proceed under neutral and mild conditions.
Data Presentation: Influence of Catalyst on Rearrangement
While a direct comparative study under identical conditions is sparse in the literature, the following table summarizes the general effect of different catalyst types on the vinylcyclopropane moiety based on multiple reports. This data is intended for qualitative comparison to guide catalyst selection.
| Catalyst Type | Common Examples | Typical Conditions | Tendency to Cause Rearrangement | Yield of Rearranged Product | Ref. |
| Brønsted Acids | HCl, H₂SO₄, TsOH | Varies (often rt to moderate heat) | High | Can be quantitative | [3] |
| Strong Lewis Acids | AlCl₃, TiCl₄, SnCl₄ | Low temperature to rt | Very High | Often the major or sole product | [4] |
| Mild Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂ | 4 °C to 60 °C | Moderate to High (Substrate Dependent) | 51-99% (when desired) | [1][5] |
| Transition Metals | [Rh(CO)₂Cl]₂, Pd(OAc)₂, Ni(cod)₂ | Mild (rt to 80 °C) | Very Low to None | Typically not observed | [6][7] |
Visual Guides & Workflows
Mechanism of Acid-Catalyzed Rearrangement
The diagram below illustrates the general mechanism of the Lewis acid-catalyzed vinylcyclopropane-cyclopentene rearrangement. The process is initiated by the coordination of the Lewis acid to the vinyl group, which facilitates the cleavage of a cyclopropane C-C bond to form a stabilized carbocationic intermediate. This intermediate then undergoes cyclization and deprotonation (or loss of the Lewis acid) to yield the five-membered ring.
Caption: Mechanism of Lewis acid-catalyzed VCP rearrangement.
Troubleshooting Workflow
If you observe the undesired cyclopentene byproduct, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting flowchart for undesired rearrangement.
Experimental Protocols
Protocol 1: General Procedure for a Non-Rearranging, Transition-Metal-Catalyzed Reaction
This protocol provides a general framework for a reaction on a vinylcyclopropane substrate using a rhodium catalyst, which typically avoids the vinylcyclopropane-cyclopentene rearrangement. This example is based on procedures for Rh-catalyzed enantioconvergent rearrangements.
Objective: To perform a transformation on a vinylcyclopropane derivative without inducing rearrangement to a cyclopentene.
Materials:
-
Vinylcyclopropane substrate (e.g., a vinyl gem-difluorocyclopropane, 0.1 mmol)
-
Rhodium precursor (e.g., [Rh(C₂H₄)Cl]₂, 2 mol%)
-
Chiral Ligand (e.g., (R)-Xyl-BINAP, 4 mol%)
-
Silver salt additive (e.g., AgBF₄, 20 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane (DCM) and Fluorobenzene (PhF))
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Reaction vessel (e.g., 4 mL polypropylene tube)
Procedure:
-
Catalyst Preparation: In a polypropylene tube under a nitrogen atmosphere, combine the rhodium precursor ([Rh(C₂H₄)Cl]₂) and the chiral ligand ((R)-Xyl-BINAP).
-
Reaction Setup: To the vial containing the catalyst mixture, add the vinylcyclopropane substrate and the silver salt additive (AgBF₄).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent(s) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 2.5 - 12 hours). Note: Using a polypropylene tube instead of a glass vial can sometimes suppress side reactions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or NMR, checking for the absence of the rearranged cyclopentene product.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Key for Success: The critical factor is the use of a neutral, transition-metal-based catalytic system instead of a Lewis or Brønsted acid. The choice of a polypropylene reaction vessel over glass can also be crucial in sensitive reactions to avoid potential Lewis acidity from the glass surface.
References
- 1. addi.ehu.eus [addi.ehu.eus]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Organocatalytic Enantioselective Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
Technical Support Center: Optimizing Solvent Systems for Cyclopropene Click Chemistry
Welcome to the technical support center for cyclopropene click chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a specific focus on the critical role of solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in this compound click chemistry?
The solvent plays a multifaceted role in this compound click chemistry, primarily the inverse-electron demand Diels-Alder (IEDDA) reaction. It must not only dissolve the reactants (this compound, tetrazine, and the molecules they are attached to) but also mediate the reaction's kinetics and stability. The right solvent can enhance reaction rates, improve yields, and ensure reproducibility. Conversely, a suboptimal solvent can lead to slow or incomplete reactions, degradation of starting materials, or the formation of unwanted side products.[1][2] For instance, in reactions involving this compound derivatives, moderately coordinating ethereal solvents like Tetrahydrofuran (THF) have been shown to be optimal, whereas weakly coordinating nonpolar solvents or strongly coordinating polar solvents can suppress reactivity entirely.[2]
Q2: Which solvents are generally recommended for this compound-tetrazine ligations?
For IEDDA reactions involving cyclopropenes and tetrazines, a variety of solvents can be used, reflecting the reaction's broad compatibility. Common choices include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) is frequently used, especially for biological applications, as the reaction is often fast and biocompatible.[3]
-
Alcohols: Methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are effective.
-
Ethereal Solvents: Tetrahydrofuran (THF) has been identified as a superior solvent in certain this compound reactions, leading to higher efficiency and stability compared to diethyl ether (Et₂O).[1][4]
-
Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are also widely used.[5]
-
Mixed Solvent Systems: Aqueous mixtures (e.g., with DMSO, DMF, or MeCN) are common to balance the solubility of different reactants.[6]
The choice often depends on the specific solubility requirements of the substrates being conjugated.
Q3: My reaction is slow or not proceeding. Could the solvent be the issue?
Yes, the solvent is a critical factor. If your reaction is performing poorly, consider the following:
-
Solubility: Ensure all reactants are fully dissolved. If not, a different solvent or a co-solvent system may be necessary. For example, adding DMSO or DMF can help solubilize hydrophobic molecules in aqueous media.
-
Solvent Polarity and Coordination: The polarity of the solvent can significantly influence reaction rates. For some this compound systems, moderately coordinating solvents like THF provide the best performance.[2] Highly polar or nonpolar solvents might hinder the reaction.
-
Reactant Stability: The stability of your this compound derivative can be solvent-dependent. Studies have shown that THF can offer greater stability for certain this compound intermediates compared to other ethers like Et₂O.[4]
Q4: I am observing poor reproducibility in my experiments. How can solvent choice improve this?
Poor reproducibility is a common issue that can often be traced back to the solvent system. Reproducibility issues have been specifically reported for reactions in diethyl ether (Et₂O), prompting detailed studies that identified THF as a more reliable alternative.[1][4] To improve reproducibility:
-
Switch to a more robust solvent: If you are using Et₂O and facing issues, consider switching to THF.[1]
-
Use high-purity, anhydrous solvents: Water and other impurities can interfere with sensitive reactions.
-
Control reaction concentration: Reaction outcomes can be concentration-dependent. Ensure you are using consistent concentrations across experiments.[4]
-
Consider additives: In some cases, additives like N-methylmorpholine N-oxide (NMO) have been shown to dramatically enhance both the stability and reactivity of this compound intermediates, leading to more consistent results.[1][4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound click chemistry experiments.
Problem: Low or No Product Yield
Low product yield is a frequent challenge. The following workflow can help you troubleshoot the issue, with a focus on the solvent system.
Caption: Workflow for troubleshooting low yield issues.
Problem: Poor Solubility of Reactants
Symptoms: You observe suspended particles or an oiling out of a reactant in your reaction mixture.
Solutions:
-
Introduce a Co-solvent: For aqueous reactions where a reactant is not soluble, titrate in a water-miscible organic solvent like DMSO, DMF, or THF until the solution becomes homogeneous. Click chemistry is generally tolerant of such mixtures.[6]
-
Change the Primary Solvent: If a co-solvent system is not viable or effective, switch to a solvent that can dissolve all components. Refer to solubility tables for common organic solvents.[7]
-
Modify the Reactant: In the context of drug development, if a molecule is consistently insoluble, it may be necessary to append a solubilizing group (e.g., a PEG linker) to the reactant that is not participating in the click reaction.
Data on Solvent and Additive Effects
Quantitative data from literature highlights the critical impact of solvent and additive choice on reaction yield. The following tables summarize findings from studies on this compound carboxylate dianions, which are precursors in many this compound syntheses.
Table 1: Effect of Solvent on Dianion Alkylation Yield
| Entry | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₂O | 0.16 | Room Temp | - | 46 |
| 2 | THF | 0.16 | Room Temp | - | 88 |
| Data adapted from studies on dianion alkylation showing THF is a superior solvent to Et₂O.[4] |
Table 2: Effect of Solvent and Additives on a Challenging Alkylation
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₂O | None | Room Temp | 24 | 9-10 |
| 2 | THF | None | Room Temp | 0.5 | 32 |
| 3 | THF | None | Room Temp | 24 | 45 |
| 4 | THF | NMO | Room Temp | 0.5 | 81 |
| Data adapted from studies where the addition of N-methylmorpholine N-oxide (NMO) in THF dramatically improved reaction yield and rate.[4] |
Experimental Protocols
General Protocol for Screening and Optimizing Solvent Conditions
This protocol provides a framework for systematically identifying the optimal solvent for your specific this compound click reaction.
1. Materials:
-
This compound-containing molecule
-
Tetrazine-containing molecule
-
Candidate solvents (e.g., PBS, THF, MeCN, DMF, DMSO, and relevant aqueous mixtures)
-
Analytical method for monitoring reaction progress (e.g., LC-MS, HPLC, or NMR)
2. Procedure:
-
Prepare stock solutions of your this compound and tetrazine reactants in a solvent known to dissolve both, if possible (e.g., DMF or DMSO).
-
Set up a parallel reaction screen. In separate vials, add an aliquot of each candidate solvent or solvent mixture.
-
To each vial, add the reactants to their final desired concentration (a typical starting point is 1-10 mM). Ensure the volume of the stock solution added is minimal to avoid significantly altering the solvent composition.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37 °C).
-
Monitor the reactions at set time points (e.g., 5 min, 30 min, 2 h, 24 h) by taking a small aliquot from each vial and analyzing it.
-
Quantify the amount of product formed and any remaining starting material.
-
Compare the reaction rates and final yields across the different solvent systems to identify the optimal conditions.
8. Visualization of the Reaction:
The core of this compound click chemistry is often the IEDDA reaction.
Caption: The IEDDA reaction pathway for cyclopropenes.
References
- 1. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclopropene and Cyclobutene in Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of cyclopropene and cyclobutene, with a specific focus on addition reactions. The significant difference in their chemical behavior is primarily dictated by the inherent ring strain within each molecule. This analysis is supported by experimental data and detailed methodologies to assist in research and development applications.
Introduction: The Role of Ring Strain
This compound and cyclobutene are cyclic alkenes that, despite their structural similarities, exhibit vastly different reactivities. The primary determinant of this reactivity is ring strain, a combination of angle strain and torsional strain.[1][2] Angle strain arises from the deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) hybridization states. Torsional strain results from the eclipsing of bonds on adjacent atoms. Due to its three-membered ring, this compound possesses substantially higher ring strain than the four-membered cyclobutene, making it significantly more susceptible to reactions that open the ring and relieve this strain.[3][4]
Quantitative Analysis of Ring Strain and Reactivity
The greater ring strain in this compound is the thermodynamic driving force for its high reactivity in addition reactions.[5] Upon undergoing an addition reaction, the hybridization of the carbon atoms of the double bond changes from sp² to sp³, which ideally prefers a bond angle of 109.5°. For this compound, ring-opening relieves the extreme angle strain of the three-membered ring.[6] Cyclobutene also experiences relief of strain, but to a lesser extent.[7][8]
The following table summarizes key quantitative data that illustrates the difference in stability and reactivity.
| Property | This compound | Cyclobutene | Significance |
| Ring Strain Energy | ~53-55 kcal/mol | ~26.5 kcal/mol | This compound has more than double the ring strain, indicating much lower stability. |
| Heat of Hydrogenation (ΔH°) | -43.8 kcal/mol | -30.7 kcal/mol | The significantly more exothermic heat of hydrogenation for this compound reflects the greater release of strain energy upon saturation. |
| **Reactivity with Halogens (e.g., Br₂) ** | Rapid reaction, even at low temperatures. | Slower reaction, often requiring higher temperatures or a catalyst. | Demonstrates the lower activation energy for addition reactions with this compound. |
Electrophilic Addition: A Comparative Overview
Electrophilic addition is a characteristic reaction for alkenes. In this reaction, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.[9] Due to its high ring strain and the pronounced p-character of its C-C bonds, this compound undergoes these reactions much more readily than cyclobutene.[2][4]
Logical Flow: From Structure to Reactivity
The following diagram illustrates the relationship between the molecular structure of these cycloalkenes and their resulting reactivity in addition reactions.
Caption: Relationship between ring structure, strain, and reactivity.
Experimental Protocols
The following are representative experimental protocols for the addition of bromine to this compound and cyclobutene, illustrating the differing reaction conditions required.
Experimental Workflow: Bromination of Cycloalkenes
Caption: Workflow for the bromination of this compound vs. cyclobutene.
Protocol 1: Electrophilic Addition of Bromine to this compound
-
Objective: To synthesize 1,2-dibromocyclopropane via electrophilic addition.
-
Materials:
-
This compound (gas, typically generated in situ or used as a solution)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dry ice/acetone bath
-
-
Procedure:
-
A solution of bromine (1 equivalent) in anhydrous carbon tetrachloride is prepared and cooled to -78 °C in a dry ice/acetone bath.
-
A pre-cooled solution of this compound in CCl₄ is added dropwise to the bromine solution with stirring.
-
The characteristic red-brown color of the bromine disappears almost instantaneously upon addition of the this compound, indicating a rapid reaction.[10]
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature.
-
The solvent is removed under reduced pressure to yield 1,2-dibromocyclopropane. The high reactivity means the reaction proceeds to completion even at very low temperatures.
-
Protocol 2: Electrophilic Addition of Bromine to Cyclobutene
-
Objective: To synthesize 1,2-dibromocyclobutane via electrophilic addition.
-
Materials:
-
Cyclobutene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
A solution of cyclobutene (1 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask.
-
A solution of bromine (1 equivalent) in CCl₄ is added dropwise to the cyclobutene solution at room temperature with stirring.
-
The disappearance of the bromine color is observed, but the reaction is noticeably slower than with this compound. Gentle warming may be required to ensure the reaction proceeds to completion.[11][12]
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield 1,2-dibromocyclobutane.
-
Conclusion
The reactivity of this compound in addition reactions is markedly higher than that of cyclobutene. This difference is a direct consequence of the significantly greater ring strain in the three-membered ring of this compound. The relief of this strain provides a powerful thermodynamic driving force for reactions that lead to ring opening or saturation of the double bond. For researchers in organic synthesis and drug development, understanding this reactivity difference is crucial for designing synthetic pathways and predicting the behavior of molecules containing these strained ring systems.[13] this compound's propensity to undergo facile addition makes it a versatile, albeit unstable, building block for complex molecular architectures.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. Rings [ch.ic.ac.uk]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. homework.study.com [homework.study.com]
- 8. differencebetween.com [differencebetween.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 11. firsthope.co.in [firsthope.co.in]
- 12. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
kinetic comparison of cyclopropene and trans-cyclooctene in bioorthogonal reactions.
A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic performance of cyclopropene and trans-cyclooctene in bioorthogonal reactions, supported by experimental data and detailed methodologies.
In the rapidly evolving landscape of bioorthogonal chemistry, the choice of reaction partners is paramount to the success of applications ranging from in vivo imaging to targeted drug delivery. Among the most prominent dienophiles employed in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines are cyclopropenes and trans-cyclooctenes. This guide provides an objective, data-driven comparison of their kinetic performance, stability, and cytotoxicity to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Kinetic Comparison
The most striking difference between this compound and trans-cyclooctene lies in their reaction kinetics with tetrazines. Trans-cyclooctene and its derivatives are renowned for their exceptionally fast reaction rates, often orders of magnitude higher than those of cyclopropenes. This kinetic advantage is a key consideration for applications requiring rapid labeling at low concentrations.
| Dienophile Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference |
| This compound Derivatives | ||||
| Methylthis compound-carbamate | 3-(p-benzylaminocarbonyl)-6-methyl-1,2,4,5-tetrazine | 13 ± 2 | H₂O/DMSO (12% DMSO) | [1] |
| 3-amidomethyl-1-methylthis compound | 3-phenyl-6-methyl-1,2,4,5-tetrazine | 0.65 | Not specified | [2] |
| 1-methylthis compound uracil nucleoside | 5-TAMRA-tetrazine | 56.6 ± 1.94 | PBS | |
| Trans-Cyclooctene Derivatives | ||||
| trans-Cyclooctenol (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2.0 x 10³ | Not specified | [3] |
| (1R,8S,E)-bicyclo[6.1.0]non-4-en-9-ylmethanol (sTCO) | 3,6-diphenyl-s-tetrazine | 3.1 x 10³ | MeOH | [4] |
| sTCO derivative | Water-soluble dipyridyl-s-tetrazine | 3.3 x 10⁶ | H₂O, 25°C | [4][5] |
| Dioxolane-fused trans-cyclooctene (d-TCO) | Water-soluble dipyridyl-s-tetrazine | 3.66 x 10⁵ | H₂O, 25°C | [4][5] |
Table 1: Comparison of Second-Order Rate Constants for this compound and Trans-Cyclooctene Derivatives in IEDDA Reactions. This table highlights the significant kinetic advantage of trans-cyclooctene derivatives over cyclopropenes.
Stability in Biological Environments
The utility of a bioorthogonal reagent is not solely defined by its reactivity but also by its stability under physiological conditions. Both cyclopropenes and trans-cyclooctenes have been engineered to enhance their stability.
Cyclopropenes: Unsubstituted this compound is inherently unstable. However, the introduction of substituents, such as a methyl group on the double bond, significantly enhances stability in aqueous solutions and in the presence of biological nucleophiles like L-cysteine.[1][6]
Trans-Cyclooctenes: A primary stability concern for trans-cyclooctenes is their potential to isomerize to the much less reactive cis-isomer. This isomerization can be facilitated by interactions with copper-containing proteins found in biological systems.[7] To counteract this, more sterically hindered trans-cyclooctene derivatives have been developed, which exhibit improved in vivo stability.[7][8] Dioxolane-fused trans-cyclooctenes (d-TCO) have also been shown to have enhanced stability in aqueous solutions and human serum.[3]
Cytotoxicity Profile
For any reagent intended for use in living systems, low cytotoxicity is a critical requirement. While comprehensive side-by-side cytotoxicity data for a wide range of this compound and trans-cyclooctene derivatives is still emerging, initial studies suggest that both classes of compounds can be well-tolerated by cells when used at appropriate concentrations for bioorthogonal labeling. However, as with any chemical modification, it is crucial to experimentally determine the cytotoxicity of the specific derivatives and their conjugates in the biological system of interest.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental protocols for assessing the kinetic parameters, stability, and cytotoxicity of bioorthogonal reagents.
Kinetic Analysis: Stopped-Flow Spectrophotometry
The rapid kinetics of the IEDDA reaction, particularly with trans-cyclooctenes, necessitate the use of techniques capable of measuring reactions on the millisecond timescale. Stopped-flow spectrophotometry is the gold standard for this purpose.
Principle: Two reactant solutions (e.g., the dienophile and the tetrazine) are rapidly mixed, and the reaction progress is monitored by the change in absorbance or fluorescence over time. The decay of the tetrazine chromophore, which absorbs in the visible region, is typically followed.
Generalized Protocol:
-
Reagent Preparation: Prepare stock solutions of the this compound or trans-cyclooctene derivative and the tetrazine in a suitable buffer (e.g., PBS).
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).
-
Data Acquisition: Rapidly mix equal volumes of the reactant solutions. The instrument will automatically record the decrease in absorbance as a function of time.
-
Data Analysis: The obtained kinetic traces are fitted to a second-order rate equation to determine the rate constant (k₂).[9][10]
Caption: Workflow for determining reaction kinetics using stopped-flow spectrophotometry.
Stability Assessment in Human Serum
Principle: The stability of the bioorthogonal reagent is assessed by incubating it in human serum over time and quantifying the amount of intact compound remaining.
Generalized Protocol:
-
Incubation: A solution of the this compound or trans-cyclooctene derivative is incubated in human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 24, 48 hours).
-
Sample Preparation: Proteins in the serum samples are precipitated (e.g., with acetonitrile) and removed by centrifugation.
-
Quantification: The concentration of the intact reagent in the supernatant is quantified using analytical techniques such as LC-MS or NMR spectroscopy.[11][12]
Caption: General workflow for assessing the stability of bioorthogonal reagents in human serum.
Cytotoxicity Evaluation: MTT and LDH Assays
Principle: Cell viability and membrane integrity are assessed after treating cells with the bioorthogonal reagent. The MTT assay measures metabolic activity, while the LDH assay quantifies lactate dehydrogenase released from damaged cells.
Generalized Protocol (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound or trans-cyclooctene derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3]
Generalized Protocol (LDH Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm. The amount of color formed is proportional to the amount of LDH released from damaged cells.[9]
References
- 1. web.williams.edu [web.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 7. Trans-cyclooctene tag with improved properties for tumor pretargeting with the diels-alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Cycloaddition Landscape: A Comparative Guide to NMR and Mass Spectrometry Analysis of Cyclopropene-Tetrazine Adducts
For researchers, scientists, and drug development professionals, the inverse electron-demand Diels-Alder (iEDDA) reaction between cyclopropenes and tetrazines offers a powerful tool for bioorthogonal chemistry. The resulting dihydropyridazine or pyridazine adducts, however, require thorough characterization to confirm successful ligation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of these adducts, complete with experimental protocols and quantitative data to aid in experimental design and data interpretation.
The reaction between a cyclopropene and a tetrazine proceeds rapidly and with high specificity, making it ideal for applications in complex biological environments.[1][2] The initial cycloaddition product is a highly strained 4,5-dihydropyridazine, which can then tautomerize to the more stable 1,4-dihydropyridazine or undergo oxidation to the aromatic pyridazine.[3][4] Distinguishing between these products and unreacted starting materials is crucial and can be effectively achieved through a combination of NMR and MS analysis.
Comparative Analysis of Analytical Techniques
NMR spectroscopy and mass spectrometry provide complementary information for the structural elucidation of this compound-tetrazine adducts. While NMR offers detailed insights into the molecular structure and connectivity, MS provides precise molecular weight and fragmentation data, confirming the elemental composition and identifying key structural motifs.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | - Proton chemical shifts (δ) - Coupling constants (J) - Stereochemistry | - Non-destructive - Provides detailed structural information - Can distinguish between isomers | - Lower sensitivity compared to MS - Complex spectra for large molecules |
| ¹³C NMR | - Carbon chemical shifts (δ) | - Complements ¹H NMR data - Confirms carbon backbone | - Low natural abundance of ¹³C requires longer acquisition times |
| 2D NMR (COSY, HSQC, HMBC) | - Correlation between protons and carbons | - Unambiguous assignment of complex spectra | - Requires more sophisticated instrumentation and expertise |
| Mass Spectrometry (ESI, HRMS) | - Molecular weight (m/z) - Fragmentation patterns | - High sensitivity - Provides accurate mass and elemental composition - Can identify post-translational modifications | - Provides limited structural information on its own - Isomers may not be distinguishable |
Quantitative Data for this compound-Tetrazine Adducts
The following tables summarize typical ¹H NMR, ¹³C NMR, and mass spectrometry data for the characterization of this compound-tetrazine cycloadducts. Note that specific chemical shifts and m/z values will vary depending on the substituents on both the this compound and tetrazine reactants.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Dihydropyridazine Adducts
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| Vinylic (pyridazine ring) | 6.0 - 8.5 | s, d | Highly dependent on substitution and oxidation state. Aromatic pyridazines will have shifts in the 7.0-8.5 ppm range. |
| Bridgehead (methine) | 3.5 - 5.5 | m | Protons at the junction of the two rings. |
| Methylene (from this compound) | 1.0 - 3.0 | m | Can be complex due to diastereotopicity. |
| Substituent Protons | Variable | Variable | Dependent on the specific R groups on the this compound and tetrazine. |
Note: The disappearance of the characteristic this compound olefinic protons (around 7.0 ppm) is a key indicator of a successful reaction.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Dihydropyridazine and Pyridazine Adducts
| Carbon | Chemical Shift Range (ppm) | Notes |
| Vinylic/Aromatic (pyridazine ring) | 120 - 160 | Aromatic pyridazines will have signals in the higher end of this range. |
| Bridgehead (methine) | 40 - 70 | |
| Methylene (from this compound) | 20 - 40 | |
| Carbonyl (substituent) | 160 - 180 | If present in a substituent. |
Table 3: Mass Spectrometry Data (m/z) for this compound-Tetrazine Adducts
| Ion | Description | Expected m/z | Notes |
| [M+H]⁺ | Protonated molecular ion | Calculated MW + 1.0078 | The most abundant ion in ESI-MS. |
| [M+Na]⁺ | Sodiated molecular ion | Calculated MW + 22.9898 | Often observed as an adduct. |
| [M-N₂]⁺ | Loss of nitrogen | Calculated MW - 28.0101 | Characteristic fragmentation of the dihydropyridazine.[5] |
| Other Fragments | Variable | Dependent on the substituents and collision energy. Common losses include side chains from the original reactants.[6][7] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining high-quality data.
Synthesis of this compound-Tetrazine Adducts (General Procedure)[1][8]
-
Reactant Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile, DMSO, or aqueous buffer).
-
Reaction Initiation: Add a solution of the tetrazine derivative to the this compound solution. The reaction is typically performed at room temperature.
-
Monitoring: The progress of the reaction can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used.[8]
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel or preparative HPLC, to yield the desired adduct.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified adduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Internal Standard: Add a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used.
High-Resolution Mass Spectrometry (HRMS) Analysis[3]
-
Sample Preparation: Prepare a dilute solution of the purified adduct (typically 1-10 µM) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, or water with 0.1% formic acid).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions ([M+H]⁺).
-
Mass Analysis: Acquire full scan mass spectra over an appropriate m/z range.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate product ion spectra.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationships between the different analytical stages.
Caption: Experimental workflow for the synthesis and analysis of this compound-tetrazine adducts.
Caption: Logical relationship of the this compound-tetrazine cycloaddition reaction pathway.
By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently characterize the products of this compound-tetrazine ligations, paving the way for their successful application in the ever-expanding field of bioorthogonal chemistry.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted this compound Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactivity comparisons of 1-methyl-3-substituted this compound mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mass spectra of some s‐triazolo[4,3‐a]pyrazines | Scilit [scilit.com]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Cyclopropene Labeling Efficiency in Cells
For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for robust and reproducible results. Cyclopropene tags, owing to their small size and high reactivity in bioorthogonal reactions, offer a powerful tool for cellular labeling. This guide provides an objective comparison of methodologies to quantify this compound labeling efficiency in cells, supported by experimental data and detailed protocols.
Introduction to this compound Labeling
Cyclopropenes are small, strained alkenes that serve as bioorthogonal chemical reporters. They can be introduced into biomolecules within living cells through metabolic or genetic incorporation. The labeling is achieved via an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated probe, which can be a fluorophore or another reporter molecule. This reaction is exceptionally fast and proceeds under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][2] The small size of the this compound tag minimizes potential perturbations to the biological system under study.[3]
The efficiency of this labeling strategy depends on several factors, including the incorporation of the this compound handle into the target biomolecule and the kinetics of the subsequent bioorthogonal reaction. Accurate quantification of this efficiency is crucial for interpreting experimental outcomes. This guide explores three primary methodologies for this purpose: Flow Cytometry, Mass Cytometry (CyTOF), and High-Content Imaging (HCI).
Comparison of Bioorthogonal Reaction Kinetics
The efficiency of a bioorthogonal reaction is fundamentally described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is often desirable for achieving high labeling efficiency at low reactant concentrations. The this compound-tetrazine ligation is among the fastest bioorthogonal reactions available.[4][5]
| Reaction Type | Reactants | Catalyst | Typical k₂ (M⁻¹s⁻¹) | Advantages | Limitations |
| IEDDA | This compound + Tetrazine | None | 1 - 10³ | Exceptionally fast kinetics, small tag size, highly biocompatible.[4][6] | Can be less stable than some other reporters. |
| IEDDA | Strained Alkene (e.g., trans-cyclooctene) + Tetrazine | None | 1 - 10⁶ | Very fast kinetics, highly biocompatible.[2][4] | Bulky reagents may perturb the system. |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | None | 10⁻³ - 1 | Excellent biocompatibility, ideal for live-cell imaging.[2] | Slower than IEDDA; bulky cyclooctynes can be difficult to incorporate. |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Very fast reaction rates and high efficiency. | Copper catalyst is toxic to living cells, limiting in vivo applications. |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | High biocompatibility; traceless version forms a native amide bond. | Slow kinetics; phosphine reagents are prone to oxidation.[1] |
Quantification by Flow Cytometry
Flow cytometry is a high-throughput technique that measures the fluorescence of individual cells in a suspension. It is a powerful tool for quantifying the overall labeling efficiency of a cell population.
Experimental Protocol: Quantifying Cell Surface Labeling
This protocol describes the quantification of a this compound-tagged cell surface protein labeled with a tetrazine-fluorophore conjugate.
Materials:
-
Cells with metabolically or genetically incorporated this compound tags.
-
Control (unlabeled) cells.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Tetrazine-conjugated fluorescent probe (e.g., Tetrazine-Alexa Fluor 488).
-
Bovine serum albumin (BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest this compound-expressing and control cells. Resuspend the cells in PBS containing 1% BSA to a concentration of 1 x 10⁶ cells/mL.
-
Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore in DMSO. Dilute the probe to the desired final concentration (typically 1-50 µM) in serum-free medium or PBS immediately before use.[7]
-
Labeling Reaction: Add the diluted tetrazine-probe solution to the cell suspension.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[7]
-
Washing: Pellet the cells by centrifugation and wash twice with PBS containing 1% BSA to remove excess probe.[1]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analysis: Analyze the labeled cells using a flow cytometer with the appropriate laser and emission filter for the chosen fluorophore.[7] The mean fluorescence intensity (MFI) of the cell population is directly proportional to the labeling efficiency.
Workflow Diagram
Quantification by Mass Cytometry (CyTOF)
Mass cytometry is a powerful technology that combines flow cytometry with mass spectrometry. Instead of fluorophores, it uses antibodies or probes tagged with heavy metal isotopes. This allows for the simultaneous measurement of over 40 parameters with minimal signal overlap, enabling highly detailed single-cell analysis.[8] For quantifying this compound labeling, a tetrazine probe conjugated to a metal-chelating polymer can be used.
Experimental Protocol: High-Dimensional Labeling Quantification
This protocol outlines the use of a metal-tagged tetrazine probe to quantify this compound labeling alongside immunophenotyping.
Materials:
-
Cells with incorporated this compound tags.
-
Control (unlabeled) cells.
-
Cell Staining Buffer (CSB).
-
Fixation/Permeabilization Buffer.
-
Metal-tagged antibody cocktail for immunophenotyping.
-
Tetrazine-conjugated metal chelate.
-
Iridium intercalator for cell identification.
-
Mass cytometer (CyTOF).
Procedure:
-
Cell Preparation: Harvest and wash cells, adjusting the concentration to 1 x 10⁷ cells/mL in CSB.
-
Surface Staining: Add the metal-tagged antibody cocktail for surface markers and incubate for 30 minutes at room temperature.
-
Washing: Wash the cells twice with CSB.
-
Fixation and Permeabilization: Resuspend cells in a fixation/permeabilization buffer and incubate for 30 minutes. This step is necessary for subsequent intracellular labeling.
-
This compound Labeling: Add the tetrazine-metal chelate probe to the permeabilized cells and incubate for 60 minutes at room temperature.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
DNA Intercalation: Incubate the cells with an iridium intercalator solution overnight at 4°C. This allows for the identification of individual cell events.
-
Final Wash and Resuspension: Wash the cells and resuspend in a suitable buffer for acquisition.
-
Analysis: Acquire data on a mass cytometer. The signal intensity of the metal tag from the tetrazine probe will provide a quantitative measure of this compound labeling on a per-cell basis.
Workflow Diagram
Quantification by High-Content Imaging (HCI)
High-Content Imaging combines automated fluorescence microscopy with sophisticated image analysis software to extract quantitative data from cell populations. This method provides not only the intensity of the labeling but also spatial information, allowing for the quantification of labeling efficiency in specific subcellular compartments.
Experimental Protocol: Subcellular Quantification of Labeling
This protocol is designed to quantify this compound-labeled proteins within specific cellular regions.
Materials:
-
Cells with incorporated this compound tags plated in imaging-quality multi-well plates.
-
Control (unlabeled) cells.
-
Tetrazine-conjugated fluorescent probe.
-
Nuclear counterstain (e.g., Hoechst 33342).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
High-content imaging system.
Procedure:
-
Cell Culture: Plate cells in a multi-well imaging plate and allow them to adhere overnight.
-
Labeling: Incubate the cells with the tetrazine-fluorophore probe in complete medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional): If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) for 10-15 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Acquire images using a high-content imaging system. Use appropriate channels for the tetrazine-probe and the nuclear stain.
-
Image Analysis: Use the HCI software to segment the images into individual cells and subcellular compartments (e.g., nucleus and cytoplasm) based on the counterstain. Quantify the mean fluorescence intensity of the tetrazine-probe signal within each compartment to determine the labeling efficiency.
Workflow Diagram
Conclusion
The quantification of this compound labeling efficiency is a critical step in a wide range of cell biology and drug development applications. The choice of quantification method depends on the specific experimental question. Flow cytometry offers a rapid, high-throughput assessment of labeling across a cell population. Mass cytometry provides unparalleled detail for multiparametric analysis, allowing for the simultaneous quantification of labeling and deep immunophenotyping. High-content imaging excels at providing spatial resolution, enabling the quantification of labeling within specific subcellular locations. By selecting the appropriate methodology and carefully optimizing experimental protocols, researchers can obtain reliable and quantitative data on the efficiency of this compound-based labeling in their cellular systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Cyclopropene's Enhanced Reactivity in Diels-Alder Reactions: A Computational Perspective
A deep dive into the computational analysis of cyclopropene and its derivatives as dienophiles in Diels-Alder reactions reveals their unique reactivity profiles compared to other cyclic and acyclic dienophiles. This guide synthesizes findings from several computational studies, presenting quantitative data, methodological details, and a visual representation of the computational workflow to provide researchers, scientists, and drug development professionals with a comprehensive overview.
This compound and its substituted variants have garnered significant attention in the realm of cycloaddition chemistry due to their high reactivity in Diels-Alder reactions, even without the presence of activating electron-withdrawing or -donating groups.[1] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and steric factors that govern the reactivity and stereoselectivity of these strained dienophiles.
Comparative Analysis of Dienophile Performance
Computational analyses consistently demonstrate the heightened reactivity of this compound in comparison to less strained or unstrained dienophiles. This enhanced reactivity is often attributed to the significant release of ring strain upon transitioning to the product state and favorable orbital interactions in the transition state.[1] The distortion/interaction model, a powerful computational tool, dissects the activation barrier into the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction energy between the distorted reactants.[2]
For instance, in Diels-Alder reactions with cyclopentadiene, this compound exhibits a significantly more stabilizing interaction energy compared to cyclohexene, which is a key factor in its superior reactivity.[3] This is a consequence of more favorable primary and secondary orbital interactions.[3]
Quantitative Comparison of Activation and Reaction Energies
To provide a clear comparison, the following table summarizes key energetic data from computational studies of Diels-Alder reactions involving this compound and other dienophiles with various dienes.
| Diene | Dienophile | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Stereoselectivity |
| Butadiene | This compound | B3LYP/6-31G(d) | Endo: Lower by 2.0 | - | Predominantly Endo[4] |
| Cyclopentadiene | This compound | M06-2X/TZ2P//M06-2X/6-31+G(d) | - | - | Predominantly Endo[3][5] |
| Cyclopentadiene | Cyclohexene | M06-2X/TZ2P//M06-2X/6-31+G(d) | Higher than this compound | - | -[3] |
| Cyclopentadiene | Perfluorothis compound | Not Specified | - | - | Exclusively Endo (Experimental)[6] |
| Cyclopentadiene | 1,2-dichloro-3,3-difluorothis compound | Not Specified | - | - | Exclusively Exo (Experimental)[6] |
| Cyclopentadiene | 1,2-dibromo-3,3-difluorothis compound | Not Specified | - | - | Exclusively Exo (Experimental)[6] |
Note: A direct numerical comparison of activation energies across different studies can be challenging due to variations in computational methods. The table highlights trends and specific reported values where available.
Substituents on the this compound ring can significantly influence both reactivity and stereoselectivity. For example, 3,3-disubstituted cyclopropenes have been investigated, and the nature of the substituents dictates the endo/exo selectivity of the Diels-Alder adducts.[5] In some cases, computational predictions of stereoselectivity for substituted cyclopropenes have shown discrepancies with experimental results, indicating the complexity of the interplay of steric and electronic effects and the need for further refinement of theoretical models.[5][6]
Experimental and Computational Protocols
The insights presented in this guide are derived from rigorous computational studies. A typical workflow for such an investigation is outlined below.
Computational Workflow for Diels-Alder Reaction Analysis
A generalized workflow for the computational study of Diels-Alder reactions.
A common computational approach involves the following steps:
-
Reactant and Dienophile Selection: The specific diene and dienophile molecules for the study are chosen.
-
Method Selection: A suitable computational method is selected. Density Functional Theory (DFT) is widely used, with functionals such as B3LYP and M06-2X being common choices. A basis set, such as 6-31G(d) or a larger one, is also specified.[4][7]
-
Ground State Optimization: The geometries of the individual reactants are optimized to find their lowest energy structures.
-
Transition State Search: The geometry of the transition state for the Diels-Alder reaction is located. This is a critical step and can be computationally demanding.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired product.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Data Analysis: The calculated energies are used to determine the activation energy and reaction energy. Further analyses, such as the distortion/interaction model, Natural Bond Orbital (NBO), or Frontier Molecular Orbital (FMO) analysis, can be performed to gain deeper insights into the factors controlling reactivity and selectivity.[2]
Conclusion
Computational studies provide invaluable insights into the enhanced reactivity of this compound as a dienophile in Diels-Alder reactions. The combination of strain release and favorable orbital interactions positions this compound as a highly reactive building block in organic synthesis. While computational models generally predict reactivity trends and stereoselectivity well, discrepancies with experimental data for some substituted systems highlight the ongoing need for methodological advancements. The systematic application of the computational workflows described herein will continue to deepen our understanding of these powerful cycloaddition reactions and guide the design of novel synthetic strategies.
References
- 1. escholarship.org [escholarship.org]
- 2. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Assessing the Stability of Cyclopropene-Labeled Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins with labels is an indispensable tool in basic research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). The stability of the resulting bioconjugate is a critical quality attribute, as any perturbation to the protein's structure can impact its efficacy, safety, and shelf-life. Cyclopropene-based bioorthogonal chemistry has emerged as a powerful method for site-specific protein labeling, offering rapid kinetics and high selectivity. This guide provides a comparative analysis of the stability of this compound-labeled proteins against other common labeling techniques, supported by experimental data and detailed protocols for assessing protein stability.
Executive Summary
This guide compares the stability of proteins labeled via this compound-tetrazine ligation with those modified using other prevalent bioconjugation techniques. The stability of the protein conjugate is assessed using key biophysical methods, including Differential Scanning Calorimetry (DSC), Thermal Shift Assay (TSA), and Circular Dichroism (CD) Spectroscopy. While direct head-to-head comparative studies with extensive quantitative data are emerging, the current body of research indicates that this compound-based labeling is a robust method that generally does not significantly perturb protein structure and stability.
Comparison of Protein Labeling Technologies
The choice of labeling chemistry is paramount as it can influence the stability of the final protein conjugate. Here, we compare this compound-tetrazine ligation with two widely used methods: maleimide-thiol chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | This compound-Tetrazine Ligation | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction | Inverse-electron-demand Diels-Alder | Michael addition | Strain-promoted [3+2] cycloaddition |
| Specificity | High, bioorthogonal | Primarily for cysteines, potential for off-target reactions with other nucleophiles | High, bioorthogonal |
| Kinetics | Very fast (up to 10^6 M⁻¹s⁻¹) | Fast (10² - 10³ M⁻¹s⁻¹) | Moderate to fast (10⁻¹ - 10³ M⁻¹s⁻¹) |
| Linkage Stability | Stable dihydropyridazine linkage[1] | Succinimide linkage can be susceptible to hydrolysis and thiol-exchange reactions[2] | Stable triazole linkage |
| Potential Impact on Protein Stability | Generally considered non-perturbing due to the small size of the this compound tag. | Can be disruptive, especially if native disulfide bonds are reduced for labeling. The maleimide linker itself can also impact stability. | The bulky cyclooctyne group can potentially perturb the local protein structure. |
Quantitative Stability Analysis
The following table summarizes hypothetical melting temperature (Tm) data obtained from Thermal Shift Assays for a model protein (e.g., a monoclonal antibody) labeled using different techniques. It is important to note that the actual impact of labeling on protein stability is protein- and site-specific.
| Labeling Method | Unlabeled Protein (Control) | This compound-Labeled | Maleimide-Labeled | SPAAC-Labeled |
| Melting Temperature (Tm) in °C | 70.5 | 70.1 | 68.9 | 69.5 |
| Change in Tm (ΔTm) in °C | - | -0.4 | -1.6 | -1.0 |
This data is illustrative and intended to demonstrate how such a comparison would be presented. Actual values would need to be obtained from specific experimental studies.
Experimental Protocols for Stability Assessment
Accurate and reproducible assessment of protein stability is crucial. Below are detailed protocols for three standard biophysical techniques.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein as a function of temperature, providing a detailed thermodynamic profile of its unfolding process.
Methodology:
-
Sample Preparation:
-
Dialyze the unlabeled and labeled protein samples extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to ensure buffer matching.
-
Adjust the protein concentration to 0.5-1.0 mg/mL.
-
Degas the samples and the dialysis buffer immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected melting temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Heat the sample at a constant scan rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract a buffer-buffer baseline scan from the sample scan.
-
Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the transition, and the calorimetric enthalpy (ΔH) of unfolding.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method that monitors protein unfolding by measuring changes in the fluorescence of a dye that binds to exposed hydrophobic regions of the protein as it denatures.[3][4][5][6]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Dilute the protein samples (unlabeled and labeled) to a final concentration of 2-5 µM in the desired buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the fluorescent dye to a final concentration of 5x.
-
Include a buffer-only control with the dye.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare protein samples (unlabeled and labeled) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM sodium fluoride, pH 7.4). Buffers with high chloride content should be avoided due to high voltage absorption.
-
Filter the samples through a 0.22 µm filter.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm for far-UV CD (190-250 nm) to assess secondary structure.
-
Blank the instrument with the buffer.
-
-
Data Acquisition (Thermal Melt):
-
Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).
-
Increase the temperature in a stepwise manner (e.g., 1°C every minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Record the CD signal at each temperature point.
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength against temperature.
-
The data is typically normalized and fitted to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Rapid and Efficient Generation of Stable Antibody-Drug Conjugates via an Encoded this compound and an Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
Copper-Free Click Chemistry: A Comparative Analysis of Cyclopropene and Cyclooctyne Reagents
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation strategy is paramount for the success of applications ranging from in vivo imaging to the development of antibody-drug conjugates. Copper-free click chemistry has emerged as a powerful tool, enabling efficient and specific covalent modifications in complex biological environments. This guide provides an objective comparative analysis of two key classes of reagents at the forefront of this field: cyclopropenes, primarily used in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, and cyclooctynes, the workhorses of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This comparison will delve into their reaction kinetics, stability, and biocompatibility, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal reagent for specific research needs.
At a Glance: Cyclopropene vs. Cyclooctyne
| Feature | This compound (with Tetrazine) | Cyclooctyne (with Azide) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partner | Tetrazine | Azide |
| Key Advantage | Extremely fast reaction kinetics | High stability and well-established versatility |
| Consideration | Stability of some tetrazine partners can be a concern | Generally slower kinetics compared to IEDDA |
| Common Applications | Rapid in vivo imaging, click-to-release applications | Live cell imaging, proteomics, antibody-drug conjugates |
Data Presentation: A Quantitative Comparison
The efficacy of a bioorthogonal reaction is critically dependent on its kinetics, typically expressed as the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is often essential for capturing dynamic biological processes or when dealing with low concentrations of reactants.
Table 1: Comparative Second-Order Rate Constants (k₂) of Selected this compound and Cyclooctyne Reagents
| Reagent Class | Specific Reagent | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | (1-methylcyclopropen-3-yl)methyl carbamate | 3,6-di-(2-pyridyl)-s-tetrazine | ~100 - 2500[1] |
| Methylthis compound | Tetrazine | ~10 - 100[1] | |
| 1-methylthis compound uracil nucleoside | 5-TAMRA-Tz fluorescent dye | 56.6 ± 1.94[2] | |
| Cyclooctyne | DIBAC/ADIBO (Azadibenzocyclooctyne) | Benzyl Azide | ~0.3 - 1.0[3][4] |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.24 - 1.0[3][4] | |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.07 - 0.15[3] | |
| DIFO (Difluorinated cyclooctyne) | Benzyl Azide | ~0.96[3] |
Note: Reaction rates can be influenced by the specific structure of the reactants, solvent, and temperature.
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the general laboratory procedures, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for performing SPAAC and IEDDA reactions in a cell labeling context. Optimization of concentrations, incubation times, and temperatures may be necessary for specific applications.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes the labeling of a cell surface glycoprotein modified with an azide-containing sugar using a cyclooctyne-fluorophore conjugate.
Materials:
-
Cells cultured on coverslips
-
Metabolic labeling reagent (e.g., Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488) solution (10-50 µM in PBS or cell culture medium)
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for incorporation into cellular glycans.[5]
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[5]
-
For live-cell imaging, proceed directly to the SPAAC reaction.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Wash the fixed cells three times with PBS.[5]
-
-
(Optional) Permeabilization: For intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes. Wash the cells three times with PBS.[5]
-
Blocking: Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.[5]
-
SPAAC Reaction:
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.[5]
-
Imaging: Mount the coverslips onto microscope slides and visualize using fluorescence microscopy.[5]
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Live-Cell Imaging
This protocol outlines the labeling of a cellular component modified with a this compound tag using a tetrazine-fluorophore conjugate.
Materials:
-
Live cells expressing a protein tagged with a this compound-containing unnatural amino acid.
-
Cell culture medium.
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-TAMRA) solution (1-10 µM in cell culture medium).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Cell Culture: Culture cells expressing the this compound-tagged protein of interest in a suitable imaging dish.
-
IEDDA Reaction:
-
Prepare a 1-10 µM solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the tetrazine-fluorophore solution.
-
Incubate the cells for 5-30 minutes at 37°C in a CO₂ incubator. The short incubation time is due to the rapid kinetics of the IEDDA reaction.
-
-
Washing:
-
Gently wash the cells three times with warm PBS or fresh cell culture medium to remove any unreacted tetrazine-fluorophore.
-
-
Imaging: Immediately image the cells using fluorescence microscopy.
Stability and Biocompatibility
Cyclooctynes:
-
Stability: Many cyclooctyne reagents, such as DBCO and DIBAC, exhibit good stability in aqueous buffers and cell culture media.[6] However, some strained alkynes can be susceptible to degradation by thiols, such as glutathione, present in the cellular environment.[7]
-
Biocompatibility: The primary advantage of SPAAC is its excellent biocompatibility due to the absence of a cytotoxic copper catalyst.[8] The azide and cyclooctyne functional groups are largely inert to biological molecules, minimizing off-target reactions.[8]
Cyclopropenes:
-
Stability: The stability of cyclopropenes can vary depending on their substitution pattern. While some early this compound derivatives showed limited stability, newer designs have significantly improved their stability in biological systems.[2][9] The stability of the tetrazine reaction partner can also be a consideration, as some tetrazines can degrade in aqueous environments.
-
Biocompatibility: IEDDA reactions with cyclopropenes and tetrazines are also highly bioorthogonal and biocompatible.[10] The small size of the this compound tag can be advantageous in minimizing perturbations to the structure and function of the labeled biomolecule.[11]
Conclusion
The choice between this compound and cyclooctyne reagents for copper-free click chemistry is a nuanced decision that depends on the specific requirements of the experiment.
-
For applications demanding extremely rapid kinetics, such as in vivo imaging of fast biological processes, the IEDDA reaction between cyclopropenes and tetrazines is often the superior choice. The remarkably high second-order rate constants allow for efficient labeling at low concentrations and on short timescales.
-
For applications where high stability and a well-established track record are crucial, and where slightly slower kinetics are acceptable, the SPAAC reaction with cyclooctynes remains an excellent and versatile option. The wide availability of various cyclooctyne derivatives and their proven performance in a multitude of biological systems make them a reliable choice for live-cell imaging, proteomics, and the construction of complex bioconjugates.
Ultimately, by carefully considering the trade-offs between reaction speed, stability, and the steric demands of the system under investigation, researchers can select the most appropriate copper-free click chemistry tool to achieve their scientific goals.
References
- 1. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 2. Scalable synthesis of highly stable this compound building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Cyclopropenes: a new tool for the study of biological systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Cyclopropene's Stereochemical Rigidity in Diels-Alder Reactions: A Comparative Analysis with Acyclic Alkenes
For researchers, scientists, and drug development professionals, understanding the stereochemical outcomes of chemical reactions is paramount for the rational design of complex molecules. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, exhibits distinct stereoselectivity when employing cyclopropene as a dienophile compared to its acyclic alkene counterparts. This guide provides an objective comparison of these differences, supported by experimental and computational data, to inform synthetic strategy and mechanistic understanding.
In the realm of [4+2] cycloadditions, the stereoselectivity, particularly the preference for endo or exo products, is a critical consideration. When comparing the behavior of this compound to that of simple or activated acyclic alkenes in Diels-Alder reactions, a significant divergence in this stereochemical preference is observed. Experimental and computational studies have demonstrated that this compound exhibits a remarkably high propensity for endo selectivity, a feature that is notably diminished or absent in many reactions involving acyclic alkenes.
Executive Summary of Stereoselectivity
| Dienophile | Diene | Predominant Stereoisomer | Supporting Evidence |
| This compound | Deuterium-labeled 1,3-butadiene | High endo-selectivity (endo:exo > 99:1) | Experimental Data[1] |
| Acyclic Alkenes (e.g., acrolein, methyl acrylate, acrylonitrile) | Deuterium-labeled 1,3-butadiene | Little to no selectivity (endo:exo ≈ 1:1) | Experimental Data[2] |
| Substituted Cyclopropenes | Butadiene | Varies with substituent; can be high endo or exo | Computational Studies[3][4][5] |
Enhanced Endo-Selectivity of this compound
The Diels-Alder reaction of this compound with dienes such as 1,3-butadiene displays a pronounced preference for the endo adduct. A key experimental study utilizing deuterium-labeled 1,3-butadiene found the reaction with this compound to be exceptionally endo-selective, with an endo:exo ratio greater than 99:1.[1] This high degree of stereocontrol is a defining characteristic of this compound's reactivity in [4+2] cycloadditions.
Computational studies provide insight into the origins of this high endo-selectivity. For the reaction between this compound and butadiene, the endo transition state is calculated to be significantly lower in energy than the exo transition state.[5] This energy difference is attributed to favorable secondary orbital interactions between the C-H bonds of the this compound methylene group and the developing π-system of the diene in the endo transition state.[5]
Stereoselectivity of Acyclic Alkenes: A Stark Contrast
In contrast, the Diels-Alder reactions of simple, non-activated acyclic alkenes often show little to no inherent endo-selectivity. For instance, the reaction of ethylene with butadiene is a classic example where the concept of endo and exo approaches is not applicable due to the symmetry of the dienophile.[6]
Even when activated acyclic dienophiles are considered, the endo-selectivity is not as pronounced as with this compound. A comprehensive experimental study on the Diels-Alder reactions of deuterium-labeled 1,3-butadiene with a range of common monosubstituted acyclic alkenes, including acrolein, methyl vinyl ketone, and acrylonitrile, revealed kinetic endo:exo ratios close to 1:1.[2] This indicates that for these acyclic systems, the energy difference between the endo and exo transition states is minimal, leading to a mixture of stereoisomers.
Facial Selectivity in Substituted Cyclopropenes
When substituents are introduced on the C3-position of the this compound ring, another layer of stereoselectivity, known as facial selectivity, comes into play. The diene can approach the this compound from the same face (syn) or the opposite face (anti) as the substituent.
Computational studies on 3-substituted cyclopropenes have shown that both steric and electronic factors govern facial selectivity.[3][4] Generally, the reaction proceeds via an approach that minimizes steric hindrance between the substituent on the this compound and the incoming diene. The nature of the substituent can also influence the endo/exo selectivity, with some substituents favoring the exo product.[3][4][5]
Experimental Protocols
General Experimental Workflow for a Diels-Alder Reaction:
Figure 1: Generalized workflow for conducting and analyzing a Diels-Alder reaction.
Key Experimental Steps:
-
Diene Preparation: The diene (e.g., freshly cracked cyclopentadiene or a solution of butadiene in a suitable solvent) is placed in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Vessel: For volatile dienophiles like this compound, a sealed pressure-resistant vessel is often required.
-
Dienophile Addition: this compound, being a gas at room temperature, is typically bubbled through the cooled solution of the diene or condensed into the reaction vessel at low temperature. For acyclic alkenes that are liquids, they are added directly to the diene solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period. The optimal conditions (temperature and time) vary depending on the reactivity of the specific diene and dienophile pair.
-
Analysis of Products: Upon completion, the reaction mixture is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and the ratio of endo to exo products.
Mechanistic Rationale for a Comparative Diels-Alder Reaction
The differing stereochemical outcomes between this compound and acyclic alkenes can be rationalized by considering the transition state geometries.
Figure 2: Energy pathways for this compound vs. acyclic alkene Diels-Alder reactions.
Conclusion
The use of this compound as a dienophile in Diels-Alder reactions offers a significant advantage in stereocontrol, consistently favoring the formation of the endo adduct with high fidelity. This is in stark contrast to many acyclic alkenes, which often yield mixtures of stereoisomers. This enhanced endo-selectivity of this compound is a consequence of favorable secondary orbital interactions in the transition state. For synthetic chemists, this inherent stereochemical preference makes this compound a valuable tool for the construction of complex cyclic systems where precise control over stereochemistry is crucial. The choice between a cyclic and an acyclic dienophile can therefore be a determining factor in the stereochemical outcome of a Diels-Alder reaction, a consideration of utmost importance in the synthesis of stereochemically rich molecules for research and pharmaceutical development.
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Endo-exo and facial stereoselectivity in the Diels-Alder reactions of 3-substituted cyclopropenes with butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
performance of different cyclopropene derivatives in metabolic labeling
In the rapidly advancing field of chemical biology, metabolic labeling has emerged as a powerful tool for elucidating the dynamics of biomolecules in living systems. This approach involves the introduction of a chemical reporter into a biomolecule of interest through the cell's own metabolic pathways. Among the arsenal of chemical reporters, cyclopropene derivatives have gained significant traction due to their small size, high reactivity in bioorthogonal reactions, and stability in biological environments. This guide provides a comprehensive comparison of the performance of different this compound derivatives in metabolic labeling, supported by experimental data, to aid researchers in selecting the optimal probe for their studies.
The primary bioorthogonal reaction for this compound derivatives is the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe, often carrying a fluorophore or an affinity tag. This reaction is known for its exceptionally fast kinetics and high specificity, enabling the visualization and enrichment of labeled biomolecules with minimal background.
Performance Comparison of this compound Derivatives
The choice of a this compound derivative for metabolic labeling is critical and depends on several factors, including its metabolic acceptance, the kinetics of the subsequent bioorthogonal reaction, and its effect on cell viability. Here, we compare the performance of several key classes of this compound derivatives that have been successfully employed in metabolic labeling.
This compound-Modified Sugars for Glycan Labeling
Metabolic glycoengineering (MGE) is a widely used technique to study glycans, and various this compound-modified monosaccharides have been developed for this purpose. A comparative study of different N-acylmannosamine (ManN) derivatives, precursors for sialic acid biosynthesis, highlights the impact of the linker and substitution on labeling efficiency.
| Derivative | Linkage | Substitution | Metabolic Acceptance | Cell-Surface Labeling Intensity | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Ac₄ManNCp | Amide | Unsubstituted | High | Moderate | ~0.4 |
| Ac₄ManNCyc | Amide | Methylated | Moderate | Low | ~0.1 |
| Ac₄ManNCyoc | Carbamate | Methylated | Low | High | ~9.8 |
Data synthesized from studies on metabolic glycoengineering in various cell lines.
Key Findings:
-
N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine (Ac₄ManNCp) exhibits the highest metabolic acceptance, meaning it is efficiently incorporated into the sialic acid biosynthesis pathway.[1][2][3]
-
Carbamate-linked N-(2-methylcycloprop-2-en-1-ylmethyloxycarbonyl)-modified mannosamine (Ac₄ManNCyoc) , despite its lower metabolic acceptance, results in superior cell-surface labeling.[1][2][3] This is attributed to its significantly faster reaction kinetics in the iEDDA reaction.[1][2][3]
-
The presence of a methyl group on the this compound ring generally increases stability but can decrease the reaction rate. However, the carbamate linkage in Ac₄ManNCyoc overcomes this, leading to a much faster reaction.
This compound-Modified Nucleosides for DNA and RNA Labeling
The ability to label nucleic acids in living cells is crucial for studying DNA replication and transcription. This compound-modified nucleosides have been developed for this purpose. For instance, N⁶-cyclopropane-adenosine (cpA) has been used for the metabolic labeling of nascent RNA.
| Derivative | Application | Cell Viability | Labeling Specificity |
| N⁶-cyclopropane-adenosine (cpA) | RNA Labeling | High (at 1 mM) | Specific to RNA |
| 1- and 3-methylcyclopropenyl-modified 2'-deoxynucleosides | DNA Labeling | Not specified | Specific to DNA |
Key Findings:
-
cpA is efficiently incorporated into newly synthesized RNA in HeLa cells and can be visualized via the iEDDA reaction with a fluorogenic tetrazine probe.[4]
-
Dual labeling of DNA has been achieved using two different methylcyclopropenyl-modified 2'-deoxynucleosides that react orthogonally in iEDDA and photoclick reactions.[5]
Other this compound Derivatives
The versatility of the this compound tag has led to its incorporation into other small molecules for targeting different biomolecules.
-
1-Methylthis compound benzoic acid analogues have been designed for the metabolic labeling of lysine benzoylation. These probes showed low cytotoxicity at concentrations effective for labeling.[6]
-
Cyclopropenones represent a related class of bioorthogonal reporters. However, they react with phosphines rather than tetrazines. While some cyclopropenones exhibit fast reaction rates, their stability in cellular environments can be a concern.[7][8]
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation of metabolic labeling experiments. Below are representative protocols for glycan and RNA labeling using this compound derivatives.
Protocol 1: Metabolic Labeling of Cell-Surface Glycans
-
Cell Culture: Plate cells (e.g., HeLa or HEK 293T) in a suitable culture dish and grow to a confluency of 70-80%.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of the acetylated this compound-modified sugar (e.g., 25-100 µM of Ac₄ManNCp or Ac₄ManNCyoc). Incubate the cells for 24-48 hours to allow for metabolic incorporation.
-
Bioorthogonal Ligation:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of the tetrazine-fluorophore conjugate (e.g., 5-10 µM in PBS) for 30-60 minutes at room temperature or 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Metabolic Labeling of Nascent RNA
-
Cell Culture: Culture HeLa cells in a suitable medium.
-
Metabolic Labeling: Add N⁶-cyclopropane-adenosine (cpA) to the culture medium at a final concentration of 1 mM. Incubate for 6-12 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Bioorthogonal Ligation:
-
Incubate the cells with a solution of a Cy3-tetrazine conjugate (e.g., 20 µM in PBS) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging: Counterstain the nuclei with DAPI and image the cells using fluorescence microscopy.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the general workflow of a metabolic labeling experiment and the underlying bioorthogonal reaction.
Caption: General workflow for metabolic labeling using this compound derivatives.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
References
- 1. This compound derivatives of aminosugars for metabolic glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives of aminosugars for metabolic glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Cyclopropenes as Chemical Reporters for Dual Bioorthogonal and Orthogonal Metabolic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropenones for Metabolic Targeting and Sequential Bioorthogonal Labeling. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for Enantioselective Cyclopropenation of Alkynes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective cyclopropenation of alkynes is a powerful transformation in organic synthesis, providing access to highly strained and synthetically versatile cyclopropenes. These three-membered carbocycles are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. The success of this reaction hinges on the choice of a suitable chiral catalyst that can effectively control the stereochemical outcome. This guide provides a comparative overview of prominent catalysts employed in this transformation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The selection of a catalyst for enantioselective cyclopropenation is often guided by the nature of the alkyne substrate (terminal vs. internal) and the diazo reagent employed. Below is a comparison of three leading catalyst systems: a dirhodium complex, a gold complex, and a cobalt-porphyrin complex, highlighting their performance across various substrates.
Dirhodium(II) Tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh2(S-DOSP)4]
This dirhodium catalyst has proven to be highly effective for the enantioselective cyclopropenation of terminal alkynes with aryldiazoacetates.[1][2][3][4][5][6] It is particularly known for its high enantioselectivity and broad substrate scope.
| Alkyne Substrate | Diazoacetate | Yield (%) | ee (%) | Reference |
| Phenylacetylene | Methyl phenyldiazoacetate | 62 | 90 | [1][2] |
| 4-Methylphenylacetylene | Methyl phenyldiazoacetate | 65 | 91 | [2] |
| 4-Methoxyphenylacetylene | Methyl phenyldiazoacetate | 71 | 92 | [2] |
| 4-Chlorophenylacetylene | Methyl phenyldiazoacetate | 58 | 89 | [2] |
| 1-Hexyne | Methyl phenyldiazoacetate | 55 | 85 | [2] |
| (E)-1-Penten-4-yne | Methyl phenyldiazoacetate | 68 | 93 | [2] |
| Phenylacetylene | Methyl (4-bromophenyl)diazoacetate | 60 | 91 | [2] |
(S)-xylylBINAP(AuCl)2 / AgSbF6
This gold(I)-based catalytic system is particularly noteworthy for its high efficiency in the enantioselective cyclopropenation of internal alkynes with aryldiazoacetates.[7]
| Alkyne Substrate | Diazoacetate | Yield (%) | ee (%) | Reference |
| 1-Phenyl-1-propyne | Ethyl (4-nitrophenyl)diazoacetate | 95 | 96 | [7] |
| 1,2-Diphenylacetylene | Ethyl (4-nitrophenyl)diazoacetate | 88 | 94 | [7] |
| 1-Phenyl-1-butyne | Ethyl (4-nitrophenyl)diazoacetate | 92 | 95 | [7] |
| 2-Hexyne | Ethyl (4-nitrophenyl)diazoacetate | 85 | 90 | [7] |
| 1-(4-Methoxyphenyl)-1-propyne | Ethyl (4-nitrophenyl)diazoacetate | 96 | 97 | [7] |
| 1-(4-Chlorophenyl)-1-propyne | Ethyl (4-nitrophenyl)diazoacetate | 93 | 95 | [7] |
Cobalt(II)-Porphyrin Complex [[Co(P2)]]
This D2-symmetric chiral porphyrin cobalt(II) complex has emerged as a highly effective catalyst for the enantioselective cyclopropenation of terminal alkynes, particularly with acceptor/acceptor-substituted diazo reagents.[8] It offers high yields and excellent enantiocontrol for the formation of cyclopropenes with all-carbon quaternary stereocenters.
| Alkyne Substrate | Diazo Reagent | Yield (%) | ee (%) | Reference |
| Phenylacetylene | α-Cyano-α-phenyl-diazomethane | 92 | 98 | [8] |
| 4-Tolylacetylene | α-Cyano-α-phenyl-diazomethane | 95 | 99 | [8] |
| 4-Methoxyphenylacetylene | α-Cyano-α-phenyl-diazomethane | 96 | 99 | [8] |
| 4-Chlorophenylacetylene | α-Cyano-α-phenyl-diazomethane | 90 | 97 | [8] |
| 1-Hexyne | α-Cyano-α-phenyl-diazomethane | 85 | 95 | [8] |
| 3-Phenyl-1-propyne | α-Cyano-α-phenyl-diazomethane | 88 | 96 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for the enantioselective cyclopropenation of alkynes using the discussed catalysts.
General Procedure for Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Terminal Alkynes
To a solution of the terminal alkyne (5.0 mmol, 5.0 equiv) and Rh2(S-DOSP)4 (0.01 mmol, 0.01 equiv) in an appropriate solvent (e.g., hexanes, 5 mL) at room temperature is added a solution of the aryldiazoacetate (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) via syringe pump over a period of 4 hours. The reaction mixture is then stirred for an additional hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropene.[2]
General Procedure for (S)-xylylBINAP(AuCl)2/AgSbF6-Catalyzed Cyclopropenation of Internal Alkynes
In a nitrogen-filled glovebox, a solution of (S)-xylylBINAP(AuCl)2 (0.025 mmol, 0.05 equiv) and AgSbF6 (0.05 mmol, 0.1 equiv) in a suitable solvent (e.g., CH2Cl2, 1 mL) is stirred for 10 minutes. The internal alkyne (1.0 mmol, 2.0 equiv) is then added, followed by the dropwise addition of a solution of the aryldiazoacetate (0.5 mmol, 1.0 equiv) in the same solvent (2 mL) over 30 minutes. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC). The mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield the this compound.
General Procedure for [Co(P2)]-Catalyzed Cyclopropenation of Terminal Alkynes
In a glovebox, the Co(II)-porphyrin catalyst [Co(P2)] (0.01 mmol, 0.01 equiv) is dissolved in a solvent such as toluene (2 mL). The terminal alkyne (1.2 mmol, 1.2 equiv) is added, followed by a solution of the acceptor/acceptor-substituted diazo reagent (1.0 mmol, 1.0 equiv) in the same solvent (3 mL) added dropwise over 1 hour at room temperature. The reaction is stirred until complete consumption of the diazo compound. The solvent is then evaporated, and the product is isolated by flash column chromatography.[8]
Experimental Workflow
The general workflow for the enantioselective cyclopropenation of alkynes is a multi-step process that requires careful execution to achieve optimal results. The following diagram illustrates the key stages of this process.
Caption: General experimental workflow for enantioselective cyclopropenation of alkynes.
References
- 1. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Collection - Gold(I)-Catalyzed Asymmetric Cyclopropenation of Internal Alkynes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. Enantioselective cyclopropenation of alkynes with acceptor/acceptor-substituted diazo reagents via Co(II)-based metalloradical catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cyclopropene Incorporation into DNA: A Comparative Guide to Primer Extension Assays and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into DNA is paramount. This guide provides an objective comparison of primer extension assays for confirming cyclopropene-modified nucleotide integration, alongside alternative methodologies, supported by experimental data and detailed protocols.
The introduction of modified nucleotides, such as those containing this compound moieties, into DNA is a powerful tool for various applications, including bioorthogonal labeling and the development of novel therapeutics. The validation of this incorporation is a critical step to ensure the integrity and intended function of the modified DNA. Primer extension assays are a well-established method for this purpose. This guide will delve into the validation of this compound incorporation using primer extension assays and compare its performance with two prominent alternatives: TET-assisted pyridine borane sequencing (TAPS) and Nanopore sequencing.
Performance Comparison of Validation Methods
To facilitate a clear comparison, the following table summarizes the key performance indicators for each method.
| Feature | Primer Extension Assay | TAPS (TET-assisted pyridine borane sequencing) | Nanopore Sequencing |
| Primary Use | Site-specific validation of incorporation | Genome-wide methylation and modification analysis | Real-time, long-read sequencing and modification detection |
| Quantitative Analysis | Yes (e.g., kinetic parameters, efficiency) | Yes (quantitative methylation levels) | Yes (modification frequency per site) |
| Sensitivity | High for targeted regions | High, at single-base resolution | High, at single-molecule level |
| Specificity | High for the target modification | High for 5mC and 5hmC | Variable, dependent on modification and model |
| Throughput | Low to medium | High | High |
| Cost per Sample | Low | High | Moderate to High |
| Read Length | Not applicable (product size dependent) | Short reads | Long reads |
| DNA Input Requirement | Low (ng range) | Low (ng range) | Low (ng to µg range) |
In-Depth Look: Primer Extension Assay for this compound Incorporation
Primer extension assays are a robust and cost-effective method to verify the incorporation of a single or a few modified nucleotides at a specific site in a DNA template. The principle relies on a DNA polymerase extending a primer that is annealed upstream of the modification site. The size of the resulting product, typically analyzed by gel electrophoresis, indicates whether the polymerase successfully bypassed or incorporated the modified nucleotide.
Experimental Data: Kinetics of this compound-dATP Incorporation
A study involving a 1-methylthis compound (1MCP)-modified dATP analogue demonstrated its successful incorporation into DNA using primer extension experiments. Real-time kinetic data revealed that the 1MCP-modified dATP analogue is incorporated into DNA much faster than a similarly modified dUTP analogue, highlighting the influence of the base on polymerase acceptance. While specific Km and kcat values from the primary literature require access to the full text, the qualitative results strongly support the feasibility of enzymatic incorporation of this compound-modified nucleotides. The efficiency of incorporation can be quantified by comparing the amount of extended product in the presence of the modified dNTP versus its natural counterpart.
Fidelity of Incorporation
A crucial aspect of incorporating modified nucleotides is the fidelity of the DNA polymerase. While comprehensive fidelity data for this compound-modified nucleotides is still emerging, studies with other bulky adducts suggest that the fidelity of a polymerase can be altered by modifications in the template strand. For primer extension assays validating incorporation, polymerases with high processivity and a tolerance for modified substrates, such as KOD XL DNA Polymerase or Vent (exo-) DNA Polymerase, are often preferred. The fidelity of Vent (exo-) DNA polymerase is noted to be twice that of Taq polymerase.
Alternative Validation Methods
While primer extension assays are excellent for targeted validation, alternative methods offer genome-wide perspectives on DNA modifications.
TAPS (TET-assisted pyridine borane sequencing)
TAPS is a bisulfite-free method for detecting 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). It involves the enzymatic oxidation of 5mC and 5hmC to 5-carboxylcytosine (5caC), followed by a chemical reduction that converts 5caC to dihydrouracil (DHU), which is then read as thymine during sequencing.
Advantages over Primer Extension:
-
Provides genome-wide modification profiles.
-
Avoids harsh bisulfite treatment, preserving DNA integrity.
-
Offers high sensitivity and specificity for 5mC and 5hmC.
Limitations in this Context:
-
Not directly applicable for the detection of this compound modifications without further adaptation.
-
Higher cost and more complex workflow compared to primer extension.
Nanopore Sequencing
Nanopore sequencing offers a unique approach to detecting DNA modifications by measuring changes in the ionic current as a single DNA strand passes through a nanopore. These changes can be indicative of modified bases.
Advantages over Primer Extension:
-
Enables real-time, long-read sequencing, providing information about the context of modifications.
-
Can potentially detect a wide range of modifications without the need for specific antibodies or chemical treatments.
-
High throughput.
Limitations in this Context:
-
The accuracy of modification detection is dependent on the specific modification and the bioinformatic models used.
-
Can have higher error rates compared to other sequencing methods, although this is continually improving.
Experimental Protocols
Primer Extension Assay for this compound-Modified DNA
This protocol is a general guideline and may require optimization based on the specific DNA template, primer, and polymerase used.
Materials:
-
DNA template containing the site for this compound nucleotide incorporation
-
5'-radiolabeled or fluorescently labeled primer
-
This compound-modified dNTP and corresponding natural dNTPs
-
DNA polymerase (e.g., KOD XL or Vent (exo-))
-
10X Polymerase Buffer
-
dNTP mix (without the nucleotide to be replaced by the modified version)
-
Stop solution (e.g., formamide with EDTA and loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Mix the DNA template (e.g., 1 pmol) and labeled primer (e.g., 2 pmol) in 1X polymerase buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to allow for annealing.
-
Extension Reaction: Prepare the reaction mix containing the annealed template-primer, 1X polymerase buffer, dNTP mix, and the this compound-modified dNTP or the corresponding natural dNTP (as a control).
-
Initiation: Add the DNA polymerase to the reaction mix and incubate at the optimal temperature for the enzyme (e.g., 72°C for KOD XL). The reaction time will depend on the processivity of the polymerase and the length of the desired product.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products on a denaturing polyacrylamide gel. Visualize the results by autoradiography or fluorescence imaging.
TAPS Protocol Overview
The TAPS method involves two main chemical steps followed by PCR amplification and sequencing:
-
TET Oxidation: Double-stranded DNA is incubated with a TET dioxygenase, which converts 5mC and 5hmC to 5caC. Unmodified cytosine is not affected.
-
Pyridine Borane Reduction: The TET-treated DNA is then treated with pyridine borane, which reduces 5caC to DHU.
-
PCR and Sequencing: The resulting DNA is amplified by PCR, during which DHU is read as thymine. The amplified library is then sequenced.
Nanopore Sequencing Protocol Overview
The general workflow for detecting DNA modifications using Nanopore sequencing is as follows:
-
Library Preparation: A sequencing library is prepared from the DNA sample. For modification detection, it is crucial to use a PCR-free method to preserve the modifications.
-
Sequencing: The library is loaded onto a Nanopore flow cell and sequenced.
-
Data Analysis: The raw electrical signal data is basecalled, and specialized software is used to identify deviations from the expected signal for canonical bases, thereby identifying potential modifications.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for primer extension and the logical relationship in choosing a validation method.
Cyclopropene vs. Norbornene: A Head-to-Head Comparison in Bioorthogonal Applications
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of reactive handles is a critical determinant of experimental success. Among the diverse toolkit available, cyclopropenes and norbornenes have emerged as prominent players, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This guide provides an objective, data-driven comparison of their performance in bioorthogonal applications, offering insights into their respective strengths and weaknesses to inform your selection process.
At a Glance: Key Performance Metrics
The selection of a bioorthogonal pair hinges on a delicate balance of reaction kinetics, stability, biocompatibility, and the specific demands of the biological system under investigation. Both cyclopropene and norbornene offer unique advantages. Cyclopropenes, as smaller tags, can offer faster kinetics in certain contexts and may be less likely to perturb the function of the biomolecule to which they are attached. Norbornenes, while larger, are generally more stable and easier to handle.
| Feature | This compound Derivatives | Norbornene Derivatives | Key Considerations |
| Reaction Kinetics (k₂) with Tetrazines | ~0.1 - 56 M⁻¹s⁻¹ | ~1 - 2 M⁻¹s⁻¹ | Reaction rates are highly dependent on the specific substituents on both the this compound/norbornene and the tetrazine partner. |
| Size | Small | Relatively larger | Smaller tags are often preferred to minimize potential perturbation of biomolecule function. |
| Stability | Variable, substituent-dependent | Generally high | Stability in aqueous media and in the presence of biological nucleophiles is crucial for in vivo applications. |
| Biocompatibility | Generally well-tolerated | Generally well-tolerated, though some derivatives show moderate toxicity at high concentrations. | Cytotoxicity should be assessed for each specific derivative and cell type. |
| Primary Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (IEDDA) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Both react rapidly and specifically with tetrazines. |
In-Depth Performance Analysis
Reaction Kinetics
The rate of the bioorthogonal reaction is a paramount consideration, especially for capturing rapid biological processes or when working with low concentrations of reactants. The IEDDA reaction between these strained alkenes and tetrazines is exceptionally fast and proceeds without the need for a catalyst.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| 1-methyl-3-(hydroxymethyl)this compound + 3,6-di-(2-pyridyl)-s-tetrazine | 0.137 M⁻¹s⁻¹ | 37°C, H₂O/DMSO | [1] |
| 1-methyl-3-amidomethyl this compound + 3,6-di-(2-pyridyl)-s-tetrazine | ~2x faster than previously reported 1-methyl-3-substituted cyclopropenes | Not specified | [2] |
| 1-methylthis compound uracil nucleoside + 5-TAMRA-Tz | 56.6 M⁻¹s⁻¹ | Phosphate-buffered saline | [3] |
| Norbornene + 3-(4-benzylamino)-1,2,4,5-tetrazine | 1.9 M⁻¹s⁻¹ | Aqueous buffer | [4] |
| Norbornene + 3,6-di-(2-pyridyl)-s-tetrazine | 1.6 M⁻¹s⁻¹ | Fetal Bovine Serum | [4] |
Note: Reaction rates are highly sensitive to the specific structures of the reactants and the reaction conditions.
Stability and Biocompatibility
The ideal bioorthogonal handle must remain inert to the complex biological milieu until its intended reaction. Both this compound and norbornene derivatives have been developed with good aqueous stability. However, the inherent strain in cyclopropenes can make them more susceptible to side reactions if not appropriately substituted. Norbornenes generally exhibit higher chemical stability.
With regard to biocompatibility, both classes of molecules are generally well-tolerated in cellular environments. However, as with any exogenous molecule, cytotoxicity should be empirically determined for the specific derivative and experimental system. Some norbornene derivatives have shown moderate toxicity at higher concentrations[5].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these bioorthogonal reactions. Below are representative protocols for labeling cell surface proteins.
Protocol 1: In Vitro Labeling of a Norbornene-Modified Protein with a Tetrazine-Fluorophore
Materials:
-
Norbornene-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
Tetrazine-functionalized fluorophore (e.g., Tetrazine-PEG4-Fluorophore) dissolved in dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column.
Procedure:
-
Prepare a solution of the norbornene-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Add the tetrazine-fluorophore solution to the protein solution. A 2- to 10-fold molar excess of the tetrazine-fluorophore over the protein is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The progress of the reaction can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purify the resulting fluorescently labeled protein from excess unreacted fluorophore using size-exclusion chromatography.
Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins with a Norbornene-Modified Antibody
Materials:
-
Cells expressing the target cell surface protein.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Norbornene-modified antibody specific to the target protein.
-
Tetrazine-conjugated probe (e.g., tetrazine-fluorophore).
-
Bovine serum albumin (BSA) for blocking.
Procedure:
-
Cell Seeding: Seed cells onto a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Antibody Incubation: Wash the cells with PBS. Incubate the cells with the norbornene-modified antibody, diluted in a suitable buffer (e.g., PBS with 1% BSA), for 1 hour at 4°C or 37°C. Incubation at 4°C can minimize receptor internalization.
-
Washing: Wash the cells three to five times with PBS to remove the unbound antibody.
-
Tetrazine Labeling: Add the tetrazine-conjugated probe, diluted in serum-free medium or PBS, to the cells. The optimal concentration typically ranges from 1 to 50 µM.
-
Incubation: Incubate for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.
-
Final Washing: Wash the cells three to five times with PBS to remove the unreacted tetrazine probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy, flow cytometry, or other relevant methods.
Visualizing Bioorthogonal Chemistry in Biological Contexts
To illustrate the application of these bioorthogonal tools, we present diagrams of relevant signaling pathways and experimental workflows where this compound and norbornene handles can be utilized for specific labeling and tracking of key molecular players.
Signaling Pathway: Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Bioorthogonal labeling can be used to track the localization and interactions of key proteins like β-catenin.
Caption: Simplified Wnt/β-catenin signaling pathway.
Experimental Workflow: Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique to introduce bioorthogonal handles onto cell surface glycans for their visualization and study.
Caption: Workflow for metabolic glycoengineering.
Conclusion
Both this compound and norbornene are powerful tools in the bioorthogonal chemistry arsenal, each with a distinct set of characteristics. The choice between them is not a matter of one being universally superior, but rather a nuanced decision based on the specific requirements of the experiment. For applications demanding the smallest possible tag and potentially faster kinetics, cyclopropenes are an excellent choice, provided their stability is carefully considered and optimized through appropriate substitution. For applications where robustness and ease of handling are paramount, norbornenes offer a reliable and well-established alternative. As the field of bioorthogonal chemistry continues to evolve, the development of new derivatives of both this compound and norbornene will undoubtedly expand their applicability and provide researchers with an even more versatile toolkit for probing the intricacies of biological systems.
References
- 1. Live-Cell Imaging of this compound Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and reactivity comparisons of 1-methyl-3-substituted this compound mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Cyclopropene Disposal
For researchers and professionals in the fields of science and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Cyclopropene, with its highly strained three-membered ring, presents unique challenges in handling and disposal. This guide provides essential safety protocols and a detailed operational plan for the proper disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Due to its inherent instability and high reactivity, this compound requires a carefully controlled disposal process. The primary strategy involves quenching the reactive nature of the molecule through a controlled chemical reaction to form a less hazardous compound, which can then be disposed of as standard chemical waste.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is fundamental to its safe management. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₃H₄ |
| Molar Mass | 40.065 g/mol |
| Boiling Point | -36 °C (-33 °F) |
| Physical State | Colorless Gas |
| Key Hazards | Highly reactive, unstable, flammable |
| Incompatible Materials | Strong acids, bases, oxidizing agents, reducing agents |
| Hazardous Decomposition | Isomerizes to propyne at 425 °C. Attempted fractional distillation at its boiling point results in polymerization.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a method for the safe quenching and disposal of small quantities (typically less than 1 gram) of this compound. This procedure should be performed in a certified chemical fume hood with all necessary personal protective equipment.
Materials and Reagents:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for inert gas), and a dropping funnel.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
Inert gas supply (e.g., nitrogen or argon).
-
Anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Quenching solution: A dilute solution of a mild nucleophile, such as 10% diethylamine in anhydrous THF.
-
Saturated aqueous ammonium chloride solution.
-
Appropriate waste container for flammable organic liquids.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly and the sash is lowered to a safe working height.
-
Don all required Personal Protective Equipment (PPE): chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Assemble the three-necked flask in the fume hood and ensure it is clean, dry, and free of any contaminants.
-
Purge the flask with an inert gas (nitrogen or argon) to remove air and moisture.
-
-
Dilution and Cooling:
-
If the this compound is in a solution, transfer it to the reaction flask under an inert atmosphere. If it is a gas, it should be bubbled through a pre-cooled, inert solvent in the reaction flask.
-
Dilute the this compound solution with additional anhydrous solvent to a low concentration (e.g., <5%). This helps to control the reaction rate and dissipate heat.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
-
Controlled Quenching:
-
Slowly add the quenching solution (10% diethylamine in THF) dropwise to the cold, stirred this compound solution via the dropping funnel. The addition of a mild nucleophile will initiate a controlled ring-opening reaction, converting the highly strained this compound into a more stable, less reactive amine adduct.
-
Maintain a slow addition rate to control the exothermic reaction and prevent a rapid temperature increase. Monitor the reaction temperature closely.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes to ensure the complete reaction of the this compound.
-
-
Work-up:
-
Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to quench any remaining reactive species.
-
Allow the mixture to warm to room temperature slowly.
-
-
Waste Collection:
-
Once the reaction mixture has reached room temperature and the reaction is complete, transfer the solution to a designated hazardous waste container for flammable organic liquids.
-
Clearly label the waste container with "Hazardous Waste," the chemical contents (including the reaction products and solvents), and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of this compound or its reaction products down the drain.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of cyclopropene, a highly flammable and reactive compound. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
This compound and its derivatives are valuable reagents in chemical synthesis, but their inherent reactivity necessitates stringent safety measures. This document outlines the requisite personal protective equipment (PPE), handling procedures, and disposal plans to support your work while prioritizing safety.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with this compound. The following table summarizes the required equipment, drawing from safety protocols for this compound and analogous compounds.
| Protection Type | Equipment Specification | Standard/Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn when handling larger quantities (>100 mL). | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use and change immediately if contaminated.[3] - Body: Flame-retardant lab coat and impervious clothing are required. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.[1][4] | Glove selection should be based on the specific breakthrough time and permeation rate for this compound or similar chemicals. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][5] | Follow guidelines from NIOSH or equivalent regulatory bodies for respirator selection and use.[6] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory operations involving this compound.
Experimental Protocols: Safe Handling and Disposal Procedures
Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational.[4] Don all personal protective equipment as specified in the table above. Have a spill kit with inert absorbent material (e.g., sand or vermiculite) and a Class B fire extinguisher readily accessible.[3]
-
Execution: Conduct all manipulations of this compound within the chemical fume hood to prevent the accumulation of flammable vapors and minimize inhalation exposure.[4]
-
Ignition Source Control: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[2][4] Use only non-sparking tools.[1]
-
Static Electricity: Take precautionary measures against static discharge. Ensure all equipment is properly grounded.[5][7]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[1][5]
Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. Do not mix with other waste streams.
-
Containerization: Collect this compound waste in a designated, compatible, and properly sealed container.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound".[8]
-
Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[8][9]
Emergency Procedures:
-
Spill: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.[4] For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
-
Fire: For a small fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).[3] Do not use a solid stream of water as it may spread the fire.[4] In the event of a larger fire or if cylinders are exposed, evacuate the area and alert emergency services. Cool containers exposed to fire with a water spray from a protected position to prevent bursting.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2]
-
References
- 1. echemi.com [echemi.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sg.airliquide.com [sg.airliquide.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
